Methyl 3-fluoro-2-(trifluoromethyl)isonicotinate
Description
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Properties
IUPAC Name |
methyl 3-fluoro-2-(trifluoromethyl)pyridine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F4NO2/c1-15-7(14)4-2-3-13-6(5(4)9)8(10,11)12/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHDCGRVVFKANGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=NC=C1)C(F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F4NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
"Methyl 3-fluoro-2-(trifluoromethyl)isonicotinate" synthesis pathway
An In-depth Technical Guide to the Synthesis of Methyl 3-fluoro-2-(trifluoromethyl)isonicotinate
Authored by: Gemini, Senior Application Scientist
Publication Date: January 19, 2026
Abstract
This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for this compound, a highly functionalized pyridine derivative of significant interest in pharmaceutical and agrochemical research. The synthesis leverages a multi-step strategy commencing from readily available 2-chloro-3-nitropyridine. Key transformations include a copper-catalyzed trifluoromethylation, a nucleophilic aromatic substitution (SNAr) for fluorination, a directed ortho-metalation/carboxylation, and a final esterification. This document details the underlying chemical principles, provides step-by-step experimental protocols, and offers insights into the causality behind procedural choices, targeting researchers and professionals in drug development and chemical synthesis.
Introduction and Strategic Overview
Substituted pyridine scaffolds are privileged structures in medicinal chemistry due to their presence in numerous bioactive molecules and their ability to act as bioisosteres for other aromatic systems. The introduction of fluorine and trifluoromethyl (CF₃) groups is a widely employed strategy to modulate a molecule's physicochemical and pharmacokinetic properties, such as metabolic stability, lipophilicity, and binding affinity.[1][2] this compound incorporates these valuable motifs on a pyridine-4-carboxylate core, making it a key building block for advanced chemical entities.
The synthetic strategy presented herein is a linear sequence designed for efficiency and control over the introduction of each substituent. A retrosynthetic analysis reveals a logical pathway starting from a simple, commercially available pyridine derivative.
Retrosynthetic Logic
The target ester can be disconnected at the ester linkage, leading back to 3-fluoro-2-(trifluoromethyl)isonicotinic acid. The carboxylic acid group can be installed via carboxylation of a lithiated pyridine intermediate. This directs the disconnection to 2-trifluoromethyl-3-fluoropyridine. The fluorine and trifluoromethyl groups are introduced sequentially, leveraging the directing effects and reactivity of the pyridine ring and its substituents. This leads back to 2-chloro-3-nitropyridine as a viable starting material.
Synthesis Pathway Visualization
The overall synthetic workflow is depicted below. This multi-step process ensures the precise installation of the required functional groups in the correct positions on the pyridine ring.
Caption: Overall synthesis workflow from starting material to the final product.
Detailed Synthesis and Mechanistic Discussion
This section provides a detailed, step-by-step guide for the synthesis, grounded in established chemical principles and supported by literature precedents.
Step 1: Trifluoromethylation of 2-Chloro-3-nitropyridine
The first step involves the introduction of the trifluoromethyl group onto the pyridine ring. This is achieved via a copper-catalyzed reaction with a trifluoromethyl source.[3]
-
Reaction: 2-Chloro-3-nitropyridine → 2-(Trifluoromethyl)-3-nitropyridine
-
Reagents: Trifluoromethyl trimethysilane (TMSCF₃, Ruppert-Prakash reagent), Cuprous Iodide (CuI), 1,10-Phenanthroline.
-
Solvent: N,N-Dimethylformamide (DMF)
Expertise & Causality: The choice of TMSCF₃ as the trifluoromethylating agent is due to its stability and ease of handling compared to gaseous CF₃I. The reaction proceeds through a copper-mediated pathway. CuI acts as the catalyst, and 1,10-phenanthroline serves as a ligand to stabilize the copper complex and enhance its reactivity. The reaction is performed at an elevated temperature (80-120 °C) to drive the transformation to completion.[3]
Experimental Protocol:
-
To a dry reaction flask under an inert nitrogen atmosphere, add 2-chloro-3-nitropyridine, cuprous iodide (CuI), and 1,10-phenanthroline.
-
Add dry N,N-Dimethylformamide (DMF) to dissolve the solids.
-
Add trifluoromethyl trimethysilane (TMSCF₃) dropwise to the stirred solution.
-
Heat the reaction mixture to 100 °C and maintain for several hours, monitoring by TLC or GC-MS for the consumption of the starting material.
-
Upon completion, cool the reaction to room temperature, quench with an aqueous solution, and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 2-(trifluoromethyl)-3-nitropyridine.
Step 2: Nucleophilic Aromatic Substitution (SNAr) for Fluorination
In this step, the nitro group, a strong electron-withdrawing group, activates the pyridine ring for nucleophilic aromatic substitution. It is replaced by a fluoride anion.
-
Reaction: 2-(Trifluoromethyl)-3-nitropyridine → 3-Fluoro-2-(trifluoromethyl)pyridine
-
Reagents: Tetrabutylammonium fluoride (TBAF) or another suitable fluoride source (e.g., CsF).
-
Solvent: Acetonitrile, DMSO, or DMF.
Trustworthiness & Rationale: The SNAr reaction is a reliable method for introducing fluorine into electron-deficient aromatic systems. The nitro group is an excellent leaving group in this context.[3][4] TBAF is chosen as the fluoride source for its high solubility in organic solvents. The reaction is typically heated (50-100 °C) to facilitate the substitution.[3]
Experimental Protocol:
-
Dissolve 2-(trifluoromethyl)-3-nitropyridine in a suitable solvent such as acetonitrile in a reaction flask.
-
Add tetrabutylammonium fluoride (TBAF) to the solution.
-
Heat the mixture to reflux and stir for several hours until the starting material is consumed (monitored by TLC/GC-MS).
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
Take up the residue in an organic solvent and wash with water to remove residual TBAF.
-
Dry the organic phase, concentrate, and purify the product, 3-fluoro-2-(trifluoromethyl)pyridine, typically by distillation or chromatography.
Step 3: Directed ortho-Metalation and Carboxylation
This step introduces the carboxyl group at the C4 position through a directed ortho-metalation (DoM) strategy. The fluorine and nitrogen atoms of the pyridine ring direct a strong base to deprotonate the C4 position selectively.
-
Reaction: 3-Fluoro-2-(trifluoromethyl)pyridine → 3-Fluoro-2-(trifluoromethyl)isonicotinic acid
-
Reagents: A strong lithium base (e.g., n-Butyllithium (n-BuLi) or Lithium diisopropylamide (LDA)), dry Carbon Dioxide (CO₂).
-
Solvent: Anhydrous tetrahydrofuran (THF) or diethyl ether.
Authoritative Grounding: Directed ortho-metalation is a powerful tool in pyridine chemistry for regioselective functionalization.[3] The choice of a strong lithium base like LDA is crucial for efficient deprotonation at the sterically accessible and electronically activated C4 position. The reaction must be conducted at very low temperatures (-78 °C) to prevent side reactions and ensure the stability of the lithiated intermediate.[3]
Experimental Protocol:
-
In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve 3-fluoro-2-(trifluoromethyl)pyridine in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of LDA (or other lithium base) dropwise, maintaining the temperature below -70 °C.
-
Stir the mixture at -78 °C for 1-2 hours to ensure complete formation of the lithiated species.
-
Bubble dry carbon dioxide gas through the solution (or add crushed dry ice) for an extended period.
-
Allow the reaction to slowly warm to room temperature.
-
Quench the reaction by adding water or dilute HCl.
-
Acidify the aqueous layer to precipitate the carboxylic acid product.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum to obtain 3-fluoro-2-(trifluoromethyl)isonicotinic acid.[5]
Step 4: Fischer Esterification
The final step is the conversion of the synthesized isonicotinic acid to its corresponding methyl ester. A classic Fischer esterification is a reliable and cost-effective method.
-
Reaction: 3-Fluoro-2-(trifluoromethyl)isonicotinic acid → this compound
-
Reagents: Methanol (MeOH), a strong acid catalyst (e.g., Sulfuric Acid, H₂SO₄).
-
Solvent: Methanol (serves as both solvent and reagent).
Scientific Integrity: Fischer esterification is an equilibrium-driven process. Using a large excess of methanol as the solvent shifts the equilibrium towards the product side, ensuring a high yield. A catalytic amount of a strong acid like H₂SO₄ is required to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic for attack by methanol.[6]
Experimental Protocol:
-
Suspend 3-fluoro-2-(trifluoromethyl)isonicotinic acid in an excess of methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and neutralize the acid catalyst with a mild base (e.g., saturated sodium bicarbonate solution).
-
Extract the product into an organic solvent like ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the final product, this compound, by column chromatography or distillation to obtain a high-purity compound.
Data Summary
The following table summarizes the key compounds in the synthesis pathway. Expected yields are based on typical outcomes for these types of reactions but may vary based on experimental conditions and scale.
| Step | Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) |
| 1 | 2-(Trifluoromethyl)-3-nitropyridine | 1548-34-1 | C₆H₃F₃N₂O₂ | 192.10 | 70-85 |
| 2 | 3-Fluoro-2-(trifluoromethyl)pyridine | 1548-32-9 | C₆H₃F₄N | 165.09 | 65-80 |
| 3 | 3-Fluoro-2-(trifluoromethyl)isonicotinic acid | 874755-70-1 | C₇H₃F₄NO₂ | 209.10 | 60-75 |
| 4 | This compound | 1227594-82-2 | C₈H₅F₄NO₂ | 223.12 | 85-95 |
Conclusion
The described four-step synthesis provides a reliable and well-documented pathway to this compound. The methodology relies on fundamental and robust organic transformations, including catalyzed trifluoromethylation, nucleophilic aromatic substitution, directed ortho-metalation, and Fischer esterification. Each step is designed for high regioselectivity and good yields, making the overall process suitable for laboratory-scale synthesis and adaptable for process development. This guide serves as a valuable resource for chemists engaged in the synthesis of complex fluorinated heterocycles for applications in drug discovery and materials science.
References
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Hu, Y., et al. (2020). Synthesis of Polysubstituted Trifluoromethylpyridines from Trifluoromethyl-α,β-ynones. The Journal of Organic Chemistry, 85(2), 1094-1103. [Link]
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Hu, Y., et al. (2019). Synthesis of Polysubstituted Trifluoromethyl Pyridines from Trifluoromethyl-α,β-ynones. ResearchGate. [Link]
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A Technical Guide to Methyl 3-fluoro-2-(trifluoromethyl)isonicotinate: Properties, Synthesis, and Applications in Modern Drug Discovery
Abstract
This technical guide provides an in-depth analysis of Methyl 3-fluoro-2-(trifluoromethyl)isonicotinate, a key fluorinated heterocyclic building block in medicinal chemistry. The strategic placement of both fluorine and trifluoromethyl substituents on the isonicotinate scaffold imparts unique electronic properties that are highly sought after in the design of novel therapeutic agents. This document details the compound's physicochemical properties, outlines a robust synthetic and characterization workflow, explores its reactivity, and discusses its application in drug discovery. The content is tailored for researchers, medicinal chemists, and process development scientists, offering both theoretical insights and practical, field-proven protocols.
Introduction: The Strategic Value of Fluorinated Pyridines
The incorporation of fluorine into organic molecules is a cornerstone of modern drug design, with over 20% of all marketed pharmaceuticals containing at least one fluorine atom.[1] The trifluoromethyl (CF₃) group, in particular, is a prevalent moiety used to enhance metabolic stability, increase lipophilicity, and modulate binding affinity through its unique steric and electronic properties.[1][2]
This compound (CAS No. 1227594-82-2) is a bifunctionally substituted pyridine derivative that leverages these benefits.[3][4] It belongs to a class of compounds known as pyridine carboxylic acid esters, which are versatile intermediates in organic synthesis.[5] The presence of the electron-withdrawing fluorine and trifluoromethyl groups on the pyridine ring significantly influences the molecule's reactivity and physicochemical profile, making it a valuable synthon for accessing complex molecular architectures. This guide serves as a comprehensive resource for understanding and utilizing this potent building block.
Chemical Identity and Physicochemical Properties
The fundamental properties of a compound dictate its handling, reactivity, and formulation potential. The key identifiers and physicochemical data for this compound and its parent carboxylic acid are summarized below.
Compound Structure
Caption: Chemical Structure of this compound.
Data Summary
The following table summarizes the key physicochemical properties. Data for the parent carboxylic acid is included for context, as it is a common precursor.
| Property | This compound | 3-Fluoro-2-(trifluoromethyl)isonicotinic Acid | Reference |
| CAS Number | 1227594-82-2 | 886510-09-4 | [3][4][6] |
| Molecular Formula | C₈H₄F₄NO₂ | C₇H₃F₄NO₂ | [6] |
| Molecular Weight | 223.12 g/mol | 209.10 g/mol | [7] |
| Appearance | Predicted: White to off-white solid or oil | White to off-white solid | [8] |
| Melting Point | Not available | 167-169 °C | [6][9] |
| Boiling Point | Not available | 322.8 °C (Predicted) | [6][9] |
| Density | Not available | 1.573 g/cm³ (Predicted) | [6] |
| pKa | Not applicable | 2.01 (Predicted) | [6] |
Synthesis and Mechanistic Considerations
The synthesis of this compound typically involves a multi-step sequence starting from simpler fluorinated precursors. A common and logical approach is the synthesis of the parent carboxylic acid followed by esterification.
Caption: A representative synthetic workflow for the target compound.
Protocol: Synthesis of 3-Fluoro-2-(trifluoromethyl)isonicotinic Acid
This protocol is based on a directed ortho-metalation followed by carboxylation, a powerful strategy for functionalizing substituted pyridines.[10]
Rationale: The trifluoromethyl group at the 2-position is strongly electron-withdrawing, but the nitrogen atom of the pyridine ring directs lithiation to the adjacent C-3 position. Strict anhydrous conditions and low temperatures are critical to prevent side reactions and ensure the stability of the lithiated intermediate.
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon), add anhydrous tetrahydrofuran (THF). Cool the flask to -78 °C using a dry ice/acetone bath.
-
Base Addition: Slowly add a solution of lithium diisopropylamide (LDA) in THF to the reaction flask.
-
Substrate Addition: Add a solution of 2-trifluoromethyl-3-fluoropyridine in anhydrous THF dropwise to the LDA solution at -78 °C. Stir the resulting mixture for 1-2 hours at this temperature to ensure complete formation of the lithiated intermediate.
-
Carboxylation: Bubble dry carbon dioxide (CO₂) gas through the reaction mixture for 1-2 hours, ensuring the temperature remains below -70 °C.
-
Quenching and Workup: Allow the reaction to warm to room temperature. Quench by adding aqueous HCl (1M) until the pH is acidic (pH ~2-3).
-
Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Isolation: Remove the solvent under reduced pressure. The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure carboxylic acid.[10]
-
Validation: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Protocol: Esterification to this compound
This is a standard Fischer esterification protocol.[11]
Rationale: The reaction is an acid-catalyzed equilibrium. Using a large excess of methanol as the solvent drives the reaction towards the product side. Sulfuric acid acts as both a catalyst and a dehydrating agent.
Step-by-Step Methodology:
-
Reaction Setup: Dissolve 3-fluoro-2-(trifluoromethyl)isonicotinic acid in a large excess of methanol.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the solution while cooling in an ice bath.
-
Reflux: Heat the mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.
-
Neutralization: Dissolve the residue in ethyl acetate and carefully wash with a saturated sodium bicarbonate solution until effervescence ceases. Then, wash with water and brine.
-
Isolation and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo. The crude product can be purified by silica gel column chromatography to yield the pure methyl ester.
-
Validation: Confirm the final product structure and purity via ¹H NMR, ¹⁹F NMR, and HPLC-MS analysis.
Reactivity and Synthetic Utility
The synthetic value of this compound lies in the reactivity of its ester functional group, which serves as a handle for further elaboration. The electron-deficient nature of the pyridine ring also influences its reactivity in other transformations.
Caption: Key transformations of the title compound.
Protocol: Amide Coupling
Amide bond formation is one of the most critical reactions in medicinal chemistry.[12] This protocol describes a standard procedure for converting the ester to an amide.
Rationale: Direct amidation of the ester with an amine can be slow. Activating the corresponding carboxylic acid (obtained via hydrolysis) with a coupling agent like HATU or EDC is a more efficient and widely applicable method.
Step-by-Step Methodology:
-
Hydrolysis (if starting from ester): First, hydrolyze the methyl ester to the parent carboxylic acid as described previously.
-
Reaction Setup: In a round-bottom flask, dissolve the carboxylic acid in an aprotic solvent like dimethylformamide (DMF).
-
Coupling Agent Addition: Add a peptide coupling agent (e.g., HATU, 1.2 equivalents) and a non-nucleophilic base (e.g., DIPEA, 2.0 equivalents). Stir for 15-30 minutes at room temperature to form the activated ester.
-
Amine Addition: Add the desired primary or secondary amine (1.0-1.2 equivalents) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature for 4-16 hours, monitoring by TLC or LC-MS.
-
Workup and Purification: Upon completion, dilute the reaction with ethyl acetate and wash with water, 1M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer, concentrate, and purify the resulting amide by column chromatography.
Applications in Drug Discovery
The structural motifs present in this compound are highly relevant to modern drug discovery.[13]
-
Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, and the CF₃ group is highly resistant to oxidative metabolism.[1] Incorporating these groups can block metabolically labile positions, thereby improving a drug candidate's pharmacokinetic profile.
-
Lipophilicity and Permeability: The CF₃ group is highly lipophilic (Hansch π value of +0.88), which can enhance a molecule's ability to cross biological membranes.[1] This is crucial for oral bioavailability and brain penetration.
-
Binding Affinity: The strong electronegativity of fluorine can lead to favorable electrostatic interactions with biological targets. The CF₃ group can act as a bioisostere for other groups, like chlorine, and can occupy specific binding pockets to enhance potency.[1]
-
Versatile Intermediate: As a building block, this compound is used in the synthesis of more complex molecules, including potential anti-inflammatory agents, agrochemicals, and other biologically active compounds.[6][9] Its derivatives are key intermediates in the development of novel therapeutics.[14]
Handling, Storage, and Safety
-
Handling: Use in a well-ventilated area, preferably a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust or vapors and prevent contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases. Storage under an inert atmosphere (e.g., argon) at 2-8°C is recommended for long-term stability.[6]
-
Safety: While specific toxicological data for this compound is limited, related fluorinated aromatic acids are classified as irritants.[8] The parent acid, 3-fluoro-2-(trifluoromethyl)isonicotinic acid, is listed with the hazard code Xn (Harmful).[6] Standard precautions for handling chemical intermediates should be observed.
Conclusion
This compound is a high-value chemical intermediate whose utility is derived from the synergistic effects of its fluorine and trifluoromethyl substituents. Its strategic design provides medicinal chemists with a versatile platform for introducing these crucial pharmacophores into drug candidates. A thorough understanding of its synthesis, reactivity, and physicochemical properties, as outlined in this guide, is essential for leveraging its full potential in the development of next-generation therapeutics and advanced materials.
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"Methyl 3-fluoro-2-(trifluoromethyl)isonicotinate" CAS number 1227594-82-2
An In-depth Technical Guide to Methyl 3-fluoro-2-(trifluoromethyl)isonicotinate (CAS 1227594-82-2)
For Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a comprehensive technical overview of this compound, CAS No. 1227594-82-2. As a highly functionalized pyridine-based building block, this compound is of significant interest to the medicinal chemistry and drug discovery sectors. The strategic incorporation of both a fluorine atom and a trifluoromethyl group onto the isonicotinate scaffold imparts unique electronic and metabolic properties, making it a valuable intermediate for the synthesis of novel therapeutic agents. This guide details its physicochemical properties, outlines a robust synthetic and purification protocol, provides an in-depth analysis of its expected spectroscopic profile, discusses its applications, and covers essential safety and handling procedures.
Introduction: A Strategically Designed Building Block
The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs. Its ability to act as a hydrogen bond acceptor and its modulation of aqueous solubility make it a desirable heterocycle. The value of such a scaffold can be significantly enhanced through strategic fluorination.
The introduction of fluorine-containing groups is a cornerstone of modern drug design, used to fine-tune a molecule's pharmacokinetic and pharmacodynamic profile.[1][2] The trifluoromethyl (-CF₃) group, in particular, is a powerful modulator of molecular properties.[3] Its high electronegativity and lipophilicity can enhance metabolic stability by blocking sites of oxidative metabolism, increase binding affinity through favorable interactions, and improve membrane permeability.[3][4] The additional presence of a single fluorine atom further alters the electronic landscape of the aromatic ring, influencing the pKa of the pyridine nitrogen and providing another potential point of interaction with biological targets.
This compound is a chemical intermediate that provides researchers with direct access to this uniquely substituted heterocyclic system. Its pre-installed ester functionality serves as a versatile handle for further chemical transformations, such as amidation or hydrolysis, enabling its incorporation into more complex molecular architectures.
Physicochemical and Structural Properties
The fundamental properties of this compound are summarized below. Researchers should note that physical properties such as melting and boiling points are not extensively reported and should be determined empirically.
| Property | Value | Source |
| CAS Number | 1227594-82-2 | [5][6] |
| IUPAC Name | This compound | [5] |
| Synonyms | Methyl 3-fluoro-2-(trifluoromethyl)pyridine-4-carboxylate | [5] |
| Molecular Formula | C₈H₅F₄NO₂ | Calculated |
| Molecular Weight | 223.13 g/mol | |
| Appearance | Not specified, likely off-white solid or colorless oil | Inferred |
Synthesis and Purification Protocol
While multiple routes to substituted pyridines exist, a common and reliable method for generating methyl esters is the acid-catalyzed esterification of the corresponding carboxylic acid.[7][8][9] The following protocol describes a representative synthesis for this compound from its parent acid.
Experimental Protocol: Acid-Catalyzed Esterification
Objective: To synthesize this compound via Fischer esterification.
Materials:
-
3-fluoro-2-(trifluoromethyl)isonicotinic acid
-
Methanol (Anhydrous)
-
Sulfuric Acid (Concentrated)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ethyl Acetate
-
Hexanes
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-fluoro-2-(trifluoromethyl)isonicotinic acid (1.0 eq).
-
Reagent Addition: Suspend the acid in anhydrous methanol (approx. 10-20 mL per gram of acid). Carefully and slowly add concentrated sulfuric acid (0.1-0.2 eq) to the stirring suspension. The addition is exothermic and should be done in an ice bath.
-
Causality: Sulfuric acid acts as a catalyst by protonating the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol. Anhydrous conditions are critical to prevent the reverse hydrolysis reaction.
-
-
Reflux: Heat the reaction mixture to reflux (approx. 65°C) and maintain for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Workup - Quenching: After cooling to room temperature, slowly pour the reaction mixture into a beaker containing ice and saturated sodium bicarbonate solution. Add the bicarbonate solution cautiously until the effervescence ceases and the pH is neutral to slightly basic (pH 7-8).
-
Causality: This step neutralizes the sulfuric acid catalyst and any remaining unreacted carboxylic acid, converting it to its water-soluble sodium salt.
-
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of methanol used).
-
Washing: Combine the organic layers and wash sequentially with water (1x) and brine (1x).
-
Causality: The water wash removes residual methanol and inorganic salts, while the brine wash helps to break any emulsions and begins the drying process.
-
-
Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the pure ester. This step is self-validating, as the purity can be confirmed by TLC and the subsequent spectroscopic analysis.
Caption: Synthetic workflow for this compound.
Spectroscopic Profile and Characterization
No definitive, published spectra are available for this specific compound. The following data is a predictive summary based on the chemical structure and established spectroscopic principles for analogous fluorinated aromatics.[10][11][12][13] This profile serves as a benchmark for researchers to validate their synthetic results.
| Technique | Expected Observations | Rationale and Assignment |
| ¹H NMR | δ ~8.6-8.8 ppm (d, 1H)δ ~7.8-8.0 ppm (d, 1H)δ ~3.9-4.1 ppm (s, 3H) | The two aromatic protons on the pyridine ring will appear as doublets due to mutual coupling. Their exact shifts are influenced by the strong electron-withdrawing F and CF₃ groups. The singlet corresponds to the methyl ester (-OCH₃) protons. |
| ¹³C NMR | δ ~164-166 ppmδ ~155-160 ppm (d, JC-F)δ ~148-152 ppm (d, JC-F)δ ~130-135 ppm (q, JC-F)δ ~120-125 ppm (q, JC-F)δ ~118-122 ppmδ ~52-54 ppm | Carbonyl (C=O) of the ester. Aromatic carbon attached to fluorine (C-F), showing a large one-bond C-F coupling. Aromatic carbon adjacent to the C-F carbon. Aromatic carbon attached to the trifluoromethyl group (C-CF₃), appearing as a quartet due to C-F coupling. The CF₃ carbon itself, also a quartet with a large coupling constant. The remaining aromatic carbon. The methyl ester carbon (-OCH₃). |
| ¹⁹F NMR | δ ~ -60 to -75 ppm (s, 3F)δ ~ -120 to -140 ppm (s, 1F) | A singlet for the trifluoromethyl (-CF₃) group is expected in this region.[11] A singlet for the single fluorine atom attached directly to the aromatic ring. The absence of adjacent protons would likely result in a singlet. |
| FT-IR | ~1730-1745 cm⁻¹ (strong)~1580-1610 cm⁻¹~1250-1350 cm⁻¹ (strong)~1100-1200 cm⁻¹ (strong) | C=O stretch of the α,β-unsaturated ester. C=C and C=N stretches of the pyridine ring. C-F stretch from the CF₃ group. C-F stretch from the ring-bound fluorine. |
| Mass Spec (EI) | M⁺ at m/z = 223Fragments at m/z = 192, 164 | Molecular ion peak corresponding to [C₈H₅F₄NO₂]⁺. Loss of methoxy radical (-•OCH₃). Loss of the entire carbomethoxy group (-•COOCH₃). |
Applications in Medicinal Chemistry and Organic Synthesis
The primary value of this compound lies in its role as a versatile synthetic intermediate. Its structure offers multiple reaction sites for diversification, making it a powerful tool for building libraries of novel compounds in drug discovery programs.
-
Amide Formation: The methyl ester is readily converted into a wide range of primary, secondary, or tertiary amides via aminolysis. This is a common strategy for exploring the "right-hand side" of a molecule to optimize interactions with a biological target.
-
Hydrolysis: Saponification of the ester yields the parent carboxylic acid, which can be used in other coupling reactions (e.g., HATU, EDC) or serve as a key functional group itself.
-
Scaffold for Further Functionalization: While the pyridine ring is electron-deficient due to its substituents, it can potentially undergo nucleophilic aromatic substitution (SNAr) reactions under specific conditions, or the pyridine nitrogen can be oxidized.[14]
Caption: Key reaction pathways for molecular diversification.
Safety, Handling, and Storage
As with any laboratory chemical, proper safety protocols must be strictly followed. The toxicological properties have not been fully investigated.[15]
-
Personal Protective Equipment (PPE): Always wear safety glasses with side shields or goggles, a flame-retardant lab coat, and chemical-resistant gloves. All handling should be performed inside a certified chemical fume hood.[15]
-
Hazards: Assumed to be a flammable liquid and vapor.[15] It may cause severe skin burns and eye damage.[15][16] Harmful if swallowed or inhaled. Avoid breathing vapors, mist, or gas.
-
First Aid:
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[15][17]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. Seek immediate medical attention.[15]
-
Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[15]
-
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[15] Store in a refrigerator is recommended. Keep away from heat, sparks, and open flames.
-
Incompatibilities: Incompatible with strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[15]
-
Disposal: Dispose of waste in accordance with local, regional, and national regulations.
Conclusion
This compound is a high-value molecular building block engineered for modern medicinal chemistry. The convergence of a versatile ester handle with the powerful electronic and metabolic modulating effects of two distinct fluorine environments (F and -CF₃) on a privileged pyridine scaffold makes it an indispensable tool for researchers. A thorough understanding of its synthesis, properties, and handling is essential for leveraging its full potential in the development of next-generation therapeutics.
References
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Bobb, R. et al. Efficient synthesis of 2-(trifluoromethyl)nicotinic acid derivatives from simple fluorinated precursors. Organic Letters. [Link]
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Chandorkar, J. G. et al. Synthesis of Methyl Nicotinate by Esterification Reaction Using MoO3/SiO2 Bifunctional Catalyst. Oriental Journal of Chemistry. [Link]
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Al-Zahrani, A. A. et al. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. [Link]
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Erharuyi, O. et al. Synthesis and antinociceptive activity of methyl nicotinate. ResearchGate. [Link]
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Müller, K. et al. The Many Roles for Fluorine in Medicinal Chemistry. ResearchGate. [Link]
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Novás, M., & Matos, M. J. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed. [Link]
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Ye, Y. et al. Fluorine Labeling and 19F NMR Spectroscopy to Study Biological Molecules and Molecular Complexes. KOPS. [Link]
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Cais, R. E., & Kometani, J. M. Determination of the microstructure of poly(methyl ?-fluoroacrylate) by NMR spectroscopy. ResearchGate. [Link]
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An In-Depth Technical Guide to Methyl 3-fluoro-2-(trifluoromethyl)isonicotinate: Molecular Structure, Synthesis, and Characterization
Abstract
This technical guide provides a comprehensive overview of Methyl 3-fluoro-2-(trifluoromethyl)isonicotinate, a fluorinated pyridine derivative of significant interest in medicinal chemistry and drug discovery. The strategic incorporation of both a fluorine atom and a trifluoromethyl group onto the isonicotinate scaffold imparts unique electronic properties that are highly sought after in the design of novel therapeutic agents. This document details the molecular structure, physicochemical properties, a plausible synthetic pathway, and an in-depth analysis of its predicted spectroscopic characteristics. The guide is intended for researchers, scientists, and professionals in the field of drug development who are working with or have an interest in fluorinated heterocyclic building blocks.
Introduction: The Strategic Role of Fluorine in Pyridine Scaffolds
The introduction of fluorine-containing functional groups into organic molecules is a cornerstone of modern medicinal chemistry.[1] Fluorine and trifluoromethyl (-CF3) groups, in particular, can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, lipophilicity, binding affinity, and bioavailability. The trifluoromethyl group, with its strong electron-withdrawing nature and lipophilic character, is a common feature in many FDA-approved drugs.[2]
Pyridine rings are ubiquitous scaffolds in pharmaceuticals and agrochemicals. The functionalization of the pyridine ring with fluorine and trifluoromethyl groups allows for the fine-tuning of the molecule's pKa, dipole moment, and overall electronic distribution. This modulation is critical for optimizing interactions with biological targets. This compound serves as a key building block in the synthesis of more complex molecules, particularly in the development of kinase inhibitors, such as Janus kinase (JAK) inhibitors, which are pivotal in treating inflammatory diseases and certain cancers.[3][4] This guide aims to provide a detailed technical understanding of this valuable synthetic intermediate.
Molecular Structure and Physicochemical Properties
This compound is a polysubstituted pyridine derivative. The core structure is a pyridine ring with a methoxycarbonyl group at the 4-position (isonicotinate), a fluorine atom at the 3-position, and a trifluoromethyl group at the 2-position.
Structural Details
Below is a 2D representation of the molecular structure:
Caption: 2D Structure of this compound
Physicochemical Data
The key physicochemical properties of this compound are summarized in the table below. These values are primarily predicted data from chemical suppliers and databases.[5]
| Property | Value | Reference |
| CAS Number | 1227594-82-2 | [6] |
| Molecular Formula | C₈H₅F₄NO₂ | [5] |
| Molecular Weight | 223.12 g/mol | [5] |
| Appearance | Colorless to light yellow liquid | [7] |
| Boiling Point | 221.5 ± 40.0 °C (Predicted) | [5] |
| Density | 1.409 ± 0.06 g/cm³ (Predicted) | [5] |
| pKa | -4.01 ± 0.30 (Predicted) | [5] |
| Purity | >95-98% (as commercially available) | [7] |
Synthesis Pathway
The proposed synthesis is a multi-step process, designed for efficiency and scalability.
Caption: Proposed Synthetic Pathway for this compound.
Detailed Experimental Protocols
Step 1: Synthesis of 2-(Trifluoromethyl)-3-nitropyridine [8]
-
Reaction: 2-Chloro-3-nitropyridine is subjected to a copper-catalyzed trifluoromethylation reaction.
-
Procedure: To a solution of 2-chloro-3-nitropyridine in DMF, add cuprous iodide (CuI), 1,10-phenanthroline, and trifluoromethyltrimethylsilane ((CH₃)₃SiCF₃). The reaction mixture is heated to facilitate the cross-coupling reaction.
-
Causality: The copper(I) catalyst, in conjunction with the phenanthroline ligand, forms an active species that facilitates the transfer of the trifluoromethyl group from the silane reagent to the pyridine ring, displacing the chlorine atom.
Step 2: Synthesis of 2-(Trifluoromethyl)-3-fluoropyridine [8]
-
Reaction: The nitro group of 2-(trifluoromethyl)-3-nitropyridine is replaced with a fluorine atom via nucleophilic aromatic substitution.
-
Procedure: The intermediate from Step 1 is dissolved in a solvent such as acetonitrile, DMSO, or DMF. Tetrabutylammonium fluoride (TBAF) is added, and the mixture is heated under reflux.
-
Causality: The strongly electron-withdrawing trifluoromethyl group activates the adjacent nitro group, making it a good leaving group for nucleophilic aromatic substitution by the fluoride ion provided by TBAF.
Step 3: Synthesis of 3-Fluoro-2-(trifluoromethyl)isonicotinic acid [8]
-
Reaction: A directed ortho-metalation followed by carboxylation introduces the carboxylic acid group at the 4-position.
-
Procedure: 2-(Trifluoromethyl)-3-fluoropyridine is treated with a strong lithium base, such as n-butyllithium (n-BuLi), at low temperature to deprotonate the 4-position of the pyridine ring. Dry carbon dioxide gas is then bubbled through the solution. An acidic workup yields the carboxylic acid.
-
Causality: The trifluoromethyl and fluoro substituents direct the deprotonation to the C4 position. The resulting lithiated species is a potent nucleophile that readily attacks carbon dioxide.
Step 4: Synthesis of this compound
-
Reaction: Fischer esterification of the carboxylic acid.
-
Procedure: 3-Fluoro-2-(trifluoromethyl)isonicotinic acid is dissolved in an excess of methanol. A catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄), is added, and the mixture is refluxed until the reaction is complete. The product is then isolated and purified.
-
Causality: The strong acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.
Spectroscopic and Structural Characterization
As of the writing of this guide, experimentally determined spectroscopic and crystallographic data for this compound are not publicly available. The following sections provide a detailed prediction of the expected spectroscopic data based on the analysis of structurally similar compounds.
Predicted ¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to be relatively simple, showing signals for the two aromatic protons on the pyridine ring and the three protons of the methyl ester group.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment | Rationale and Comparative Data |
| ~8.6 | d | ~4-5 | H-6 | The proton at the 6-position is adjacent to the nitrogen atom and is expected to be the most deshielded aromatic proton. |
| ~7.8 | d | ~4-5 | H-5 | The proton at the 5-position will be coupled to the H-6 proton. |
| ~4.0 | s | - | -OCH₃ | The methyl ester protons will appear as a singlet in the typical range for such functional groups. |
Predicted ¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information on all eight carbon atoms in the molecule. The signals will be influenced by the attached fluorine atoms, resulting in characteristic C-F couplings.
| Predicted Chemical Shift (δ, ppm) | Multiplicity (due to F-coupling) | Assignment | Rationale and Comparative Data |
| ~164 | s | C=O (ester) | Typical chemical shift for an ester carbonyl carbon. |
| ~158 | d | C-3 | The carbon atom bonded to the fluorine will appear as a doublet with a large ¹JCF coupling constant. |
| ~150 | d | C-5 | This carbon will show a smaller coupling to the fluorine at C-3. |
| ~145 | q | C-2 | The carbon attached to the -CF₃ group will appear as a quartet due to coupling with the three fluorine atoms. |
| ~125 | q | -CF₃ | The trifluoromethyl carbon will be a quartet with a very large ¹JCF coupling constant, typically around 270-280 Hz. |
| ~122 | d | C-6 | This carbon will exhibit a small coupling to the fluorine at C-3. |
| ~120 | s | C-4 | The carbon bearing the ester group. |
| ~53 | s | -OCH₃ | The methyl carbon of the ester group. |
Predicted ¹⁹F NMR Spectroscopy
The ¹⁹F NMR spectrum is a powerful tool for characterizing this molecule, and it is expected to show two distinct signals: one for the single fluorine atom and one for the trifluoromethyl group.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment | Rationale and Comparative Data |
| ~ -60 to -70 | s | -CF₃ | The trifluoromethyl group on a pyridine ring typically appears in this region as a singlet. |
| ~ -120 to -140 | s | C-F | The single fluorine atom on the pyridine ring is expected in this range. |
Predicted Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Weak-Medium | C-H stretch (aromatic) |
| ~2960 | Weak | C-H stretch (methyl) |
| ~1730 | Strong | C=O stretch (ester) |
| ~1600, 1470 | Medium | C=C and C=N stretches (pyridine ring) |
| ~1300-1100 | Strong | C-F stretches (-CF₃ and Ar-F) |
| ~1250 | Strong | C-O stretch (ester) |
Predicted Mass Spectrometry
In a mass spectrum (e.g., using electron ionization), the molecular ion peak (M⁺) would be expected at m/z = 223. Characteristic fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃, m/z = 31) and the carbonyl group (-CO, m/z = 28).
Characterization Workflow
The following diagram illustrates a typical workflow for the synthesis and characterization of this compound.
Caption: Workflow for the Synthesis and Characterization of the Target Compound.
Applications in Drug Discovery
This compound is a valuable building block for the synthesis of complex biologically active molecules. Its utility is particularly pronounced in the development of kinase inhibitors. The substituted pyridine core can serve as a scaffold that can be further functionalized to interact with the ATP-binding site of various kinases.
The specific substitution pattern of this molecule is found in precursors to potent and selective Janus kinase (JAK) inhibitors.[3][4] JAKs are a family of tyrosine kinases that play a critical role in cytokine signaling pathways, which are often dysregulated in autoimmune diseases and cancer. By serving as a starting material for these inhibitors, this compound contributes to the development of therapies for conditions such as rheumatoid arthritis, psoriasis, and myelofibrosis.
Conclusion
This compound is a strategically designed molecule that embodies the principles of modern medicinal chemistry. While detailed experimental data for this specific compound is not widely published, a robust understanding of its structure, properties, and synthesis can be derived from available patent literature and data from analogous compounds. This technical guide provides a comprehensive framework for researchers and scientists to understand and utilize this important building block in the pursuit of novel therapeutics. The predicted spectroscopic data herein serves as a reliable guide for the characterization of this compound in a laboratory setting.
References
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Design and synthesis of tricyclic JAK3 inhibitors with picomolar affinities as novel molecular probes. PubMed. [Link]
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Inside Perspective of the Synthetic and Computational Toolbox of JAK Inhibitors: Recent Updates. MDPI. [Link]
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A Comprehensive Overview of Globally Approved JAK Inhibitors. PubMed Central. [Link]
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3-fluoro-2-(trifluoromethyl)isonicotinic acid. MySkinRecipes. [Link]
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Development of Selective Covalent Janus Kinase 3 Inhibitors. PubMed Central. [Link]
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FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. [Link]
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Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Sciforum. [Link]
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3-Position-Selective C–H Trifluoromethylation of Pyridine Rings Based on Nucleophilic Activation. ACS Publications. [Link]
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Methyl 3-Fluoro-2-(trifluoromethyl)pyridine-4-carboxylate. Amerigo Scientific. [Link]
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Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central. [Link]
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An In-depth Technical Guide to the Spectral Analysis of Methyl 3-fluoro-2-(trifluoromethyl)isonicotinate
This technical guide provides a comprehensive analysis of the predicted spectral data for Methyl 3-fluoro-2-(trifluoromethyl)isonicotinate, a key intermediate in pharmaceutical and agrochemical research. Designed for researchers, scientists, and professionals in drug development, this document offers in-depth insights into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics of this compound. The interpretations herein are grounded in established spectroscopic principles and data from analogous fluorinated pyridine structures, ensuring a high degree of scientific integrity and practical utility.
Introduction
This compound (C₈H₅F₄NO₂) is a substituted pyridine derivative of significant interest due to the unique electronic properties conferred by its fluorine and trifluoromethyl substituents. These groups can profoundly influence a molecule's metabolic stability, binding affinity, and bioavailability. Accurate structural elucidation through spectroscopic methods is paramount for its application in synthetic chemistry and drug discovery. This guide presents a detailed, predictive analysis of its spectral features to aid in its identification and characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of its molecular framework.
Experimental Protocol: NMR Data Acquisition
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.
-
¹H NMR: Acquire the spectrum with a spectral width of 12 ppm, a relaxation delay of 2 s, and 16 scans.
-
¹³C NMR: Acquire the proton-decoupled spectrum with a spectral width of 220 ppm, a relaxation delay of 5 s, and 1024 scans.
-
¹⁹F NMR: Acquire the proton-decoupled spectrum with a spectral width of 200 ppm, a relaxation delay of 2 s, and 64 scans, using CFCl₃ as an external reference (δ 0.0).
¹H NMR Spectroscopy: Predicted Data and Interpretation
The ¹H NMR spectrum is expected to show three distinct signals corresponding to the two aromatic protons and the methyl ester protons.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~8.60 | Doublet | ~4.8 | H-6 |
| ~7.85 | Doublet of doublets | ~4.8, ~1.5 | H-5 |
| ~3.95 | Singlet | - | -OCH₃ |
Interpretation:
-
The proton at the C-6 position (H-6) is expected to be the most deshielded due to the inductive effect of the adjacent nitrogen atom and will appear as a doublet due to coupling with H-5.
-
The proton at the C-5 position (H-5) will be a doublet of doublets, coupling to both H-6 and the fluorine atom at C-3. The four-bond coupling to fluorine (⁴JH-F) is expected to be small (~1.5 Hz).
-
The methyl protons of the ester group (-OCH₃) will appear as a sharp singlet in a region typical for methyl esters.
¹³C NMR Spectroscopy: Predicted Data and Interpretation
The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. The presence of fluorine will lead to characteristic C-F couplings.
| Predicted Chemical Shift (δ, ppm) | Multiplicity (due to ¹⁹F coupling) | Coupling Constant (J, Hz) | Assignment |
| ~164.0 | Singlet | - | C=O (ester) |
| ~158.0 | Doublet | ~270 | C-3 (¹JC-F) |
| ~149.0 | Singlet | - | C-6 |
| ~145.0 | Quartet | ~35 | C-2 (²JC-CF₃) |
| ~125.0 | Doublet | ~5 | C-5 (³JC-F) |
| ~120.0 | Quartet | ~275 | CF₃ (¹JC-F) |
| ~118.0 | Doublet | ~15 | C-4 (²JC-F) |
| ~53.0 | Singlet | - | -OCH₃ |
Interpretation:
-
The carbon atoms directly bonded to fluorine (C-3 and CF₃) will exhibit large one-bond C-F coupling constants (¹JC-F).
-
The C-2 and C-4 carbons will show smaller two-bond couplings to the fluorine at C-3.
-
The C-2 carbon will also show a quartet splitting due to the two-bond coupling to the three fluorine atoms of the trifluoromethyl group.
-
The remaining carbons will appear as singlets or with smaller, long-range couplings.
¹⁹F NMR Spectroscopy: Predicted Data and Interpretation
¹⁹F NMR is crucial for characterizing fluorinated compounds. Two signals are expected for this compound.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~ -65 | Singlet | - | -CF₃ |
| ~ -120 | Singlet | - | C-3 F |
Interpretation:
-
The trifluoromethyl group is expected to have a chemical shift around -65 ppm, which is typical for a CF₃ group attached to an aromatic ring.[1]
-
The single fluorine atom on the pyridine ring at the C-3 position is predicted to have a chemical shift in the range of -120 ppm.[2] The exact chemical shift can be influenced by the solvent and the electronic nature of the other substituents.[2]
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.
Experimental Protocol: IR Data Acquisition
-
Sample Preparation: A thin film of the neat liquid compound is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates.
-
Instrumentation: The spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer.
-
Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹, with a resolution of 4 cm⁻¹.
Predicted IR Data and Interpretation
| Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |
| ~3100-3000 | Weak-Medium | C-H stretch (aromatic) |
| ~2960 | Weak | C-H stretch (methyl) |
| ~1735 | Strong | C=O stretch (ester) |
| ~1600, ~1470 | Medium | C=C and C=N stretching (pyridine ring) |
| ~1300-1100 | Strong | C-F stretch (CF₃ and Ar-F) |
| ~1250 | Strong | C-O stretch (ester) |
Interpretation:
-
The strong absorption at approximately 1735 cm⁻¹ is characteristic of the carbonyl (C=O) stretching vibration of the ester functional group.
-
The strong, broad absorptions in the 1300-1100 cm⁻¹ region are indicative of the C-F stretching vibrations from both the trifluoromethyl group and the fluorine atom on the pyridine ring.
-
The bands around 1600 and 1470 cm⁻¹ are typical for the C=C and C=N stretching vibrations of the pyridine ring.[3][4][5][6][7]
-
The weaker bands above 3000 cm⁻¹ correspond to the C-H stretching of the aromatic ring, and the band around 2960 cm⁻¹ is due to the methyl group's C-H stretch.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure.
Experimental Protocol: MS Data Acquisition
-
Ionization Method: Electron Ionization (EI) is a common method for small, volatile molecules. Electrospray ionization (ESI) can also be used.
-
Instrumentation: A gas chromatograph-mass spectrometer (GC-MS) for EI or a liquid chromatograph-mass spectrometer (LC-MS) for ESI.
-
Data Acquisition: A full scan mass spectrum is acquired over a mass-to-charge (m/z) range of 50-300.
Predicted MS Data and Interpretation
| Predicted m/z | Relative Intensity | Proposed Fragment |
| 223 | Moderate | [M]⁺ (Molecular Ion) |
| 192 | High | [M - OCH₃]⁺ |
| 164 | Moderate | [M - COOCH₃]⁺ |
| 154 | High | [M - CF₃]⁺ |
| 69 | High | [CF₃]⁺ |
Interpretation:
-
The molecular ion peak [M]⁺ is expected at m/z 223, corresponding to the molecular weight of the compound (C₈H₅F₄NO₂).
-
A prominent fragment will likely be the loss of the methoxy radical (•OCH₃) from the ester, resulting in an acylium ion at m/z 192.
-
Loss of the entire methyl ester group as a radical (•COOCH₃) would lead to a fragment at m/z 164.
-
Cleavage of the C-CF₃ bond is a common fragmentation pathway for trifluoromethyl-substituted aromatics, leading to a significant peak at m/z 154.[8][9]
-
The trifluoromethyl cation [CF₃]⁺ at m/z 69 is also expected to be a major fragment.
Visualizations
Caption: Molecular Structure of this compound.
Caption: Plausible Mass Spectrometry Fragmentation Pathway.
Conclusion
This technical guide provides a detailed, predictive overview of the NMR, IR, and MS spectral data for this compound. By leveraging data from structurally similar compounds and fundamental spectroscopic principles, this document serves as a valuable resource for the unambiguous identification and characterization of this important chemical entity. The provided experimental protocols and in-depth interpretations are intended to facilitate high-quality data acquisition and analysis in a research and development setting.
References
-
Fluoropyridines. Carbon-13 chemical shifts and carbon-fluorine coupling constants. Journal of the American Chemical Society. [Link]
-
NMR spectral characteristics of fluorocontaining pyridines. Fluorine Notes. [Link]
-
Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups. Fluorine Notes. [Link]
-
Demystifying fluorine chemical shifts: Electronic structure calculations address origins of seemingly anomalous 19F-NMR spectra of fluorohistidine isomers and analogues. PMC - NIH. [Link]
-
Rapid Measurement of Heteronuclear Coupling Constants in Complex NMR Spectra. Journal of the American Chemical Society. [Link]
-
19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Dove Medical Press. [Link]
-
Infrared Absorption Spectra of Quaternary Salts of Pyridine. Polish Journal of Chemistry. [Link]
-
A FT-IR spectra of (a) pure pyridine; (b) pyridine + [bmim][BF 4 ] (1:5 by vol.). ResearchGate. [Link]
-
THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2. Canadian Science Publishing. [Link]
-
IR–VUV spectroscopy of pyridine dimers, trimers and pyridine–ammonia complexes in a supersonic jet. RSC Publishing - The Royal Society of Chemistry. [Link]
-
Fragmentation and rearrangement processes in the mass spectra of perhalogeno-aromatic compounds. Part III. Phenyl and pentafluorophenyl derivatives of Group V. Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing). [Link]
-
A Study of the Fragmentation of Trifluoromethylarsenic Compounds in the Mass Spectrometer. datapdf.com. [Link]
-
Fragmentation and rearrangement processes in the mass spectra of fluoroalkylphosphorus compounds. I. Trifluoromethylphosphines and trifluoromethylhalophosphines. Inorganic Chemistry - ACS Publications. [Link]
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- 2. Volume # 2(111), March - April 2017 — "NMR spectral characteristics of fluorocontaining pyridines" [notes.fluorine1.ru]
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- 6. IR–VUV spectroscopy of pyridine dimers, trimers and pyridine–ammonia complexes in a supersonic jet - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 7. IR-VUV spectroscopy of pyridine dimers, trimers and pyridine-ammonia complexes in a supersonic jet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Volume # 5(138), September - October 2021 — "Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups" [en.notes.fluorine1.ru]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Solubility and Stability of Methyl 3-fluoro-2-(trifluoromethyl)isonicotinate
Introduction
Methyl 3-fluoro-2-(trifluoromethyl)isonicotinate is a highly functionalized pyridine derivative of significant interest in the pharmaceutical and agrochemical industries. The strategic incorporation of both a fluorine atom and a trifluoromethyl group onto the isonicotinate scaffold imparts unique physicochemical properties that can enhance biological activity, metabolic stability, and membrane permeability of parent molecules.[1][2] As with any compound destined for rigorous application, a thorough understanding of its solubility and stability is paramount for formulation development, process chemistry, and ensuring product efficacy and shelf-life. This guide provides a comprehensive overview of the solubility and stability characteristics of this compound, grounded in established chemical principles and supported by detailed experimental protocols for in-house validation.
Physicochemical Properties
A foundational understanding of a molecule's inherent properties is critical to predicting its behavior in various matrices. While extensive experimental data for this compound is not publicly available, we can infer its characteristics based on its structure and data from analogous compounds. Furthermore, computational tools can provide valuable predictions for key parameters.
Predicted Physicochemical Data
In the absence of direct experimental values, in silico prediction tools like SwissADME are invaluable for estimating a compound's pharmacokinetic and physicochemical properties.[3][4] The following table summarizes the predicted properties for this compound.
| Property | Predicted Value | Significance in a Research Context |
| Molecular Formula | C₈H₅F₄NO₂ | Defines the elemental composition. |
| Molecular Weight | 223.12 g/mol | Influences diffusion and transport properties.[5] |
| LogP (Octanol/Water) | ~2.5 - 3.5 | Indicates lipophilicity and potential for membrane permeability. |
| Aqueous Solubility | Poorly soluble | Suggests the need for organic solvents or formulation strategies for aqueous applications. |
| pKa (Predicted) | ~ -4.01 (base) | The pyridine nitrogen is predicted to be a very weak base due to the strong electron-withdrawing effects of the substituents.[6] |
Note: These values are predictions and should be confirmed experimentally.
The chemical structure of this compound is presented below.
Caption: Chemical structure of this compound.
Solubility Profile
The solubility of a compound is a critical parameter that dictates its handling, formulation, and bioavailability. The presence of the lipophilic trifluoromethyl group and the aromatic pyridine ring suggests that this compound will exhibit limited aqueous solubility but good solubility in many organic solvents.
Expected Solubility
-
Aqueous Solubility: Due to its significant lipophilicity (predicted LogP ~2.5-3.5) and lack of easily ionizable groups in the physiological pH range, the aqueous solubility is expected to be low.
-
Organic Solvent Solubility: The compound is anticipated to be soluble in a range of common organic solvents, including but not limited to:
-
Polar Aprotic Solvents: Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Tetrahydrofuran (THF)
-
Chlorinated Solvents: Dichloromethane, Chloroform
-
Alcohols: Methanol, Ethanol, Isopropanol
-
Esters: Ethyl acetate
-
Aromatic Hydrocarbons: Toluene
-
-
pH-Dependent Solubility: Given the predicted low basicity of the pyridine nitrogen, significant changes in aqueous solubility with pH are not expected within a typical physiological or formulation pH range (pH 2-10).
Experimental Protocol for Solubility Determination
To empirically determine the solubility of this compound, a standardized protocol should be followed.
Objective: To determine the approximate solubility of the compound in various solvents at ambient temperature.
Materials:
-
This compound
-
A selection of solvents (e.g., water, ethanol, acetone, dichloromethane, ethyl acetate, DMSO)
-
Analytical balance
-
Vortex mixer
-
Centrifuge
-
HPLC with a suitable column and detector (e.g., UV) or another suitable analytical technique.
Procedure:
-
Preparation of Saturated Solutions:
-
Accurately weigh an excess amount of this compound into a series of vials.
-
Add a known volume of each solvent to the respective vials.
-
Tightly cap the vials and vortex for an extended period (e.g., 24 hours) at a constant temperature (e.g., 25 °C) to ensure equilibrium is reached.
-
-
Separation of Undissolved Solid:
-
Centrifuge the vials at high speed to pellet the undissolved solid.
-
-
Analysis of the Supernatant:
-
Carefully withdraw an aliquot of the clear supernatant from each vial.
-
Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.
-
Analyze the diluted samples by a validated analytical method (e.g., HPLC-UV) to determine the concentration of the dissolved compound.
-
-
Calculation of Solubility:
-
Calculate the solubility in mg/mL or mol/L based on the measured concentration and the dilution factor.
-
Caption: Experimental workflow for determining compound solubility.
Stability Profile
The stability of a molecule under various conditions is a critical factor for its development and use. The electron-withdrawing nature of the fluorine and trifluoromethyl groups is expected to influence the stability of the ester functionality and the pyridine ring.
Chemical Stability Considerations
-
Hydrolytic Stability: The ester group is susceptible to hydrolysis, which can be catalyzed by acid or base. The strong electron-withdrawing effect of the adjacent trifluoromethyl and fluoro groups is likely to make the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by water or hydroxide ions.[7] Therefore, the hydrolytic stability will be highly pH-dependent, with increased degradation rates expected at both low and high pH.
-
Thermal Stability: Fluorinated organic compounds often exhibit high thermal stability.[8] However, at elevated temperatures, degradation can occur. The potential for thermal degradation should be assessed, particularly if the compound is subjected to high temperatures during manufacturing or storage.
-
Photostability: Aromatic systems and compounds with heteroatoms can be susceptible to photodegradation upon exposure to UV or visible light. It is crucial to evaluate the photostability of this compound, especially if it will be handled or stored in light-exposed conditions.
Potential Degradation Pathway: Ester Hydrolysis
The most probable degradation pathway under aqueous conditions is the hydrolysis of the methyl ester to the corresponding carboxylic acid, 3-fluoro-2-(trifluoromethyl)isonicotinic acid, and methanol.
Caption: Primary hydrolytic degradation pathway.
Experimental Protocol for Stability Assessment
A forced degradation study is an essential tool to understand the intrinsic stability of a compound and to develop stability-indicating analytical methods.
Objective: To investigate the degradation of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
A suitable solvent in which the compound is stable (e.g., acetonitrile)
-
Temperature-controlled oven
-
Photostability chamber
-
HPLC with a diode array detector (DAD) or mass spectrometer (MS)
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent.
-
Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with an equal volume of 1 M HCl and heat at a controlled temperature (e.g., 60 °C).
-
Basic Hydrolysis: Mix the stock solution with an equal volume of 1 M NaOH at room temperature.
-
Oxidative Degradation: Mix the stock solution with a solution of 3% H₂O₂ at room temperature.
-
Thermal Degradation: Expose a solid sample and a solution of the compound to dry heat (e.g., 80 °C).
-
Photodegradation: Expose a solid sample and a solution of the compound to light in a photostability chamber according to ICH Q1B guidelines.
-
-
Time Points: Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Sample Preparation: Neutralize the acidic and basic samples before analysis.
-
Analysis: Analyze all samples by a stability-indicating HPLC method. The use of a DAD or MS detector is crucial for identifying and quantifying any degradation products.
Conclusion
This compound is a compound with significant potential, and a thorough understanding of its solubility and stability is critical for its successful application. This guide has outlined the expected physicochemical properties and provided detailed, actionable protocols for their experimental determination. The presence of the fluoro and trifluoromethyl substituents strongly influences the molecule's behavior, suggesting low aqueous solubility and a susceptibility to pH-dependent hydrolysis of the ester group. The provided experimental frameworks will enable researchers to generate robust, in-house data to support formulation development, chemical processing, and regulatory submissions.
References
-
The Dark Side of Fluorine. ACS Medicinal Chemistry Letters. [Link]
-
SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports. [Link]
-
Oral Bioavailability Prediction Screening: Gift of SwissADME. PRISM BioLab. [Link]
-
Fluorine in heterocyclic chemistry. ResearchGate. [Link]
-
Hydrolysis, polarity, and conformational impact of C-terminal partially fluorinated ethyl esters in peptide models. National Institutes of Health. [Link]
-
Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry. [Link]
-
Fluorinated N-heterocycles as conformationally diverse bioactives for drug discovery. Macquarie University Research Portal. [Link]
-
Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances. [Link]
-
Critical Review of Thermal Decomposition of Per- and Polyfluoroalkyl Substances: Mechanisms and Implications for Thermal Treatment Processes. Environmental Science & Technology. [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]
-
Thermal Phase Transition and Rapid Degradation of Forever Chemicals (PFAS) in Spent Media Using Induction Heating. ACS Publications. [Link]
-
QSAR-based solubility model for drug-like compounds. ResearchGate. [Link]
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- 3. SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules - PMC [pmc.ncbi.nlm.nih.gov]
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- 5. This compound [cymitquimica.com]
- 6. This compound | 1227594-82-2 [amp.chemicalbook.com]
- 7. SwissADME [swissadme.ch]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Material Safety Data Sheet for Methyl 3-fluoro-2-(trifluoromethyl)isonicotinate
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Role of Fluorinated Pyridines in Modern Chemistry
In the landscape of contemporary drug discovery and materials science, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of innovation. The trifluoromethyl (-CF3) group, in particular, is prized for its ability to modulate a molecule's physicochemical and biological properties, such as metabolic stability, lipophilicity, and binding affinity.[1] Methyl 3-fluoro-2-(trifluoromethyl)isonicotinate is a substituted pyridine derivative that embodies this principle. As a key building block, its unique electronic and steric profile makes it a valuable intermediate in the synthesis of novel pharmaceuticals and agrochemicals.[2]
This guide moves beyond a standard Material Safety Data Sheet (MSDS) to provide a deeper, application-focused understanding of this compound. As scientists, our primary directive is safety, which is achieved not by mere compliance, but by a thorough comprehension of a chemical's inherent nature. This document is structured to provide that comprehension, linking physicochemical properties to tangible handling protocols and risk mitigation strategies.
Compound Identification and Physicochemical Profile
A precise understanding of a compound's fundamental properties is the foundation of its safe and effective use. This compound is a specialized research chemical, and as such, comprehensive physical data may not always be publicly available. The table below summarizes its core identifiers.
| Property | Value | Source |
| Chemical Name | This compound | [3] |
| Synonyms | Methyl 3-fluoro-2-(trifluoromethyl)pyridine-4-carboxylate | [3] |
| CAS Number | 1227594-82-2 | [3][4] |
| Molecular Formula | C₈H₅F₄NO₂ | [3] |
| Molecular Weight | 223.12 g/mol | [3][5] |
| Physical Form | Data not available in search results. Typically a solid or liquid. | |
| Melting/Boiling Point | Data not available in search results. |
The presence of both a fluoro and a trifluoromethyl group on the pyridine ring significantly influences the molecule's reactivity and electronic distribution, which in turn dictates its toxicological profile and handling requirements.
GHS Hazard Identification and Risk Assessment
The Globally Harmonized System (GHS) provides a universal framework for classifying chemical hazards. Based on available data, this compound is classified as follows.[3]
| Hazard Class | Category | GHS Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | GHS07 (Exclamation Mark) | Warning | H302: Harmful if swallowed.[3] |
| Skin Corrosion/Irritation | Category 2 | GHS07 (Exclamation Mark) | Warning | H315: Causes skin irritation.[3] |
| Serious Eye Damage/Irritation | Category 2 | GHS07 (Exclamation Mark) | Warning | H319: Causes serious eye irritation.[3] |
| Specific Target Organ Toxicity | Category 3 | GHS07 (Exclamation Mark) | Warning | H335: May cause respiratory irritation.[3] |
Deconstruction of Primary Hazards
-
H302 - Harmful if Swallowed: The oral toxicity necessitates stringent controls to prevent ingestion. This includes prohibiting eating, drinking, or smoking in laboratory areas and ensuring proper hand washing after handling.[6]
-
H315 & H319 - Skin and Eye Irritation: These classifications are common for reactive organic molecules. The electron-withdrawing nature of the fluorine substituents can render the compound reactive toward biological nucleophiles on the skin and in the eyes, leading to irritation. This mandates the use of appropriate personal protective equipment (PPE), as detailed in Section 3.
-
H335 - May Cause Respiratory Irritation: Inhalation is a primary route of exposure for volatile or aerosolized compounds. This hazard requires that all manipulations be performed within a certified chemical fume hood to prevent vapor or dust from entering the breathing zone of the researcher.[7]
Logical Workflow for Risk Assessment and Mitigation
A systematic approach to safety is non-negotiable. The following workflow illustrates the logical steps from hazard identification to the implementation of control measures, ensuring a self-validating system of laboratory safety.
Sources
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- 7. fishersci.com [fishersci.com]
An In-depth Technical Guide to Methyl 3-fluoro-2-(trifluoromethyl)isonicotinate: A Core Building Block for Modern Drug Discovery
Introduction: The Strategic Value of Fluorinated Pyridines
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into drug candidates is a cornerstone of molecular design.[1][2] Fluorinated heterocyclic compounds, and particularly substituted pyridines, have emerged as indispensable scaffolds in the synthesis of novel therapeutics.[3] These motifs are prized for their ability to confer advantageous properties, including enhanced metabolic stability, modulated lipophilicity, and improved binding affinity to biological targets.[1][2][4]
This guide focuses on a particularly valuable reagent: Methyl 3-fluoro-2-(trifluoromethyl)isonicotinate . This compound is a highly functionalized pyridine derivative, featuring a trifluoromethyl group, a fluorine atom, and a methyl ester. This unique combination of electron-withdrawing groups and a reactive ester handle makes it a powerful building block for accessing complex molecular architectures. We will explore its synthesis, physicochemical properties, reactivity, and profound utility in the development of next-generation pharmaceuticals.
Physicochemical Profile and Structural Analysis
The precise arrangement of functional groups in this compound dictates its chemical behavior and utility.
dot
Caption: Chemical structure of this compound.
Table 1: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 1227594-82-2 | [5][6] |
| Molecular Formula | C₈H₅F₄NO₂ | - |
| Molecular Weight | 223.12 g/mol | - |
| IUPAC Name | Methyl 3-fluoro-2-(trifluoromethyl)pyridine-4-carboxylate | - |
| Melting Point | 167-169°C (for the corresponding carboxylic acid) | [7] |
| Storage | 2-8°C | [7] |
Note: Some physical properties are for the closely related carboxylic acid, providing a reasonable estimate for the methyl ester.
The key to this molecule's utility lies in the powerful electron-withdrawing effects of both the trifluoromethyl group and the fluorine atom. These substituents decrease the electron density of the pyridine ring, influencing its reactivity towards nucleophiles and modifying the pKa of the nitrogen atom. The trifluoromethyl group, in particular, is a bioisostere for other groups and is known for its high metabolic stability due to the strength of the C-F bond.
Synthesis Methodologies: Constructing the Core Scaffold
The synthesis of highly substituted pyridines can be challenging. While multiple proprietary routes exist, a general and logical synthetic strategy involves the construction and subsequent functionalization of the pyridine ring. A plausible and efficient method starts from simpler, commercially available pyridine derivatives. The final step is typically the esterification of the corresponding carboxylic acid.
A recently disclosed patent highlights a synthetic pathway to the core acid, 3-fluoro-2-(trifluoromethyl)isonicotinic acid, which can then be easily converted to the target methyl ester.[8]
dot
Caption: Plausible synthetic workflow for this compound.
Exemplary Laboratory Protocol (Esterification Step)
This protocol outlines the final esterification, a standard and reliable transformation.
-
Reaction Setup: To a solution of 3-fluoro-2-(trifluoromethyl)isonicotinic acid (1.0 eq) in anhydrous methanol (10 volumes), add concentrated sulfuric acid (0.1 eq) dropwise at 0°C.
-
Causality: Anhydrous conditions are critical to prevent the reverse hydrolysis reaction. Sulfuric acid acts as a catalyst to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by methanol.
-
-
Heating: Warm the reaction mixture to reflux (approx. 65°C) and maintain for 4-6 hours.
-
Causality: Heating accelerates the reaction rate to ensure complete conversion within a practical timeframe.
-
-
Workup: Cool the mixture to room temperature and carefully neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Causality: Neutralization quenches the acid catalyst and removes any unreacted carboxylic acid by converting it to its water-soluble sodium salt.
-
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 10 volumes). Combine the organic layers.
-
Causality: The desired ester product is significantly more soluble in the organic solvent (ethyl acetate) than in the aqueous phase, allowing for its efficient separation.
-
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel.
-
Causality: The brine wash removes residual water, and sodium sulfate is a drying agent. Chromatography separates the target compound from any minor impurities or byproducts.
-
Reactivity and Synthetic Utility
The value of this building block lies in its predictable reactivity at specific sites, allowing for controlled, sequential modifications.
dot
Caption: Key reactive sites and potential transformations of the building block.
-
Ester Group Manipulation: The methyl ester at the C-4 position is the primary site for synthetic elaboration.
-
Hydrolysis: It can be readily saponified back to the corresponding carboxylic acid using standard conditions (e.g., LiOH in a THF/water mixture). This unmasks a functional handle for peptide couplings or other carboxylate chemistries.
-
Amidation: Direct reaction with primary or secondary amines, often facilitated by heat or Lewis acid catalysis, provides access to a diverse range of amides. This is one of the most common transformations in drug discovery programs to build out molecular complexity and modulate biological activity.
-
-
Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the pyridine ring makes it susceptible to SNAr. While the C-F bond is strong, the fluorine at the C-3 position can potentially be displaced by potent nucleophiles under forcing conditions. This allows for the introduction of other functional groups, such as alkoxy or thioether moieties.
Applications in Drug Discovery: A Gateway to Advanced Therapeutics
The strategic combination of F and CF₃ groups on a pyridine scaffold is highly sought after for designing molecules with superior drug-like properties.[3][9] This building block serves as a key intermediate for active pharmaceutical ingredients (APIs), particularly in oncology, as well as for anti-inflammatory and anti-infective agents.[7]
Key Advantages Conferred by the Fluorine Moieties:
-
Metabolic Stability: The trifluoromethyl group is exceptionally stable to oxidative metabolism. Replacing a metabolically vulnerable methyl or hydrogen group with a CF₃ group is a well-established strategy to block metabolic hotspots, thereby increasing a drug's half-life and bioavailability.[4]
-
Enhanced Binding Affinity: The high electronegativity of fluorine allows it to participate in favorable electrostatic and dipole interactions within a protein's binding pocket. The CF₃ group can also improve binding by modulating the electronics of the aromatic system or through favorable hydrophobic interactions.
-
Improved Pharmacokinetics: Fluorine substitution can increase a molecule's lipophilicity, which often enhances its ability to cross cell membranes and improves oral absorption.[2][4]
-
Modulation of pKa: The electron-withdrawing nature of the fluorine substituents lowers the pKa of the pyridine nitrogen. This fine-tuning of basicity is crucial for optimizing a compound's solubility, cell permeability, and off-target activity (e.g., hERG channel binding).
Safety and Handling
As with any laboratory chemical, proper handling of this compound is essential. The compound should be handled in a well-ventilated area, preferably a chemical fume hood, while wearing appropriate personal protective equipment (PPE).
Table 2: GHS Hazard Information
| Pictogram | GHS Code | Hazard Statement | Precautionary Statements |
| GHS07 | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | P261: Avoid breathing dust/fume/gas.P280: Wear protective gloves/eye protection.P302+P352: IF ON SKIN: Wash with plenty of water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Source: Information synthesized from supplier safety data sheets.[10][11]
-
Handling: Use proper glove removal technique to avoid skin contact.[10] Wash hands thoroughly after handling.[10][11]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[11][12] Recommended storage temperature is typically refrigerated.
-
First Aid: In case of contact, immediately flush skin or eyes with plenty of water. If inhaled, move to fresh air. If swallowed, seek immediate medical attention.[12]
Conclusion and Future Outlook
This compound is more than just a chemical reagent; it is a strategic tool that empowers medicinal chemists to address fundamental challenges in drug design. Its unique trifecta of functional groups—a reactive ester, a stabilizing trifluoromethyl group, and a modulating fluorine atom—provides a pre-optimized scaffold for building molecules with enhanced potency, selectivity, and pharmacokinetic profiles. As the demand for precision medicines continues to grow, the importance of such highly functionalized, fluorinated building blocks will only intensify, paving the way for the discovery of safer and more effective therapies.
References
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The Power of Fluorinated Pyridines in Modern Drug Discovery. (2025). J. Med. Chem. Outlook. Available from: [Link]
-
The Future of Precision Medicine: Exploring Fluorinated Building Blocks for Targeted Drug Design. (2025). Journal of Applied Chemical Science International. Available from: [Link]
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Fluorine in drug discovery: Role, design and case studies. (2025). International Journal of Pharmacy and Pharmaceutical Science. Available from: [Link]
-
3-fluoro-2-(trifluoromethyl)isonicotinic acid. (N.D.). MySkinRecipes. Available from: [Link]
- Synthetic method of 3-fluoro-2-trifluoromethyl isonicotinic acid. (2020). Google Patents (CN110627714A).
-
Fluorinated building blocks in drug design: new pathways and targets. (N.D.). Future Medicinal Chemistry. Available from: [Link]
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Fluorine in drug discovery: Role, design and case studies. (2025). ResearchGate. Available from: [Link]
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- 8. CN110627714A - Synthetic method of 3-fluoro-2-trifluoromethyl isonicotinic acid - Google Patents [patents.google.com]
- 9. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. tcichemicals.com [tcichemicals.com]
The Strategic Role of Methyl 3-fluoro-2-(trifluoromethyl)isonicotinate in Modern Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Emergence of a Privileged Scaffold
In the landscape of contemporary drug discovery, the strategic incorporation of fluorine atoms and fluorinated motifs into molecular scaffolds has become a cornerstone of rational drug design. The unique physicochemical properties conferred by fluorine—such as increased metabolic stability, enhanced lipophilicity, and altered pKa—can profoundly influence a compound's pharmacokinetic and pharmacodynamic profile. Within this context, Methyl 3-fluoro-2-(trifluoromethyl)isonicotinate has emerged as a highly valuable and versatile building block. Its densely functionalized pyridine core, featuring both a fluorine atom and a trifluoromethyl group, offers a unique combination of electronic and steric properties that medicinal chemists can exploit to fine-tune the biological activity of new chemical entities.
This technical guide provides an in-depth exploration of the role of this compound and its corresponding carboxylic acid, 3-fluoro-2-(trifluoromethyl)isonicotinic acid, in medicinal chemistry. We will delve into the synthetic utility of this scaffold, its application in the development of marketed drugs and clinical candidates, and provide practical, field-proven insights into its manipulation in a laboratory setting.
The Physicochemical Advantage: Why the 3-Fluoro-2-(Trifluoromethyl)pyridine Core is a Powerful Tool
The trifluoromethyl (-CF3) group is a well-established bioisostere for a methyl group, but with significantly different electronic properties.[1] Its strong electron-withdrawing nature and high lipophilicity can dramatically alter molecular interactions and metabolic fate.[2] When combined with a fluorine atom on the same pyridine ring, as in this compound, these effects are further modulated, creating a scaffold with several desirable attributes for drug design:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group and the fluorine atom resistant to metabolic degradation, which can lead to an increased drug half-life.[2]
-
Enhanced Lipophilicity: The presence of fluorinated groups generally increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and reach its biological target.[3]
-
Modulation of Basicity: The electron-withdrawing nature of both the fluorine and trifluoromethyl groups significantly reduces the basicity of the pyridine nitrogen. This can be advantageous in preventing off-target interactions and improving the pharmacokinetic profile of a drug candidate.
-
Unique Intermolecular Interactions: The polarized C-F bonds can participate in favorable dipole-dipole interactions and weak hydrogen bonds with biological targets, potentially enhancing binding affinity and selectivity.[3]
The strategic placement of these groups on the isonicotinate framework provides multiple reaction handles for further synthetic elaboration, making it a highly sought-after intermediate in drug discovery programs.
Synthetic Accessibility and Key Transformations
This compound is accessible through multi-step synthetic sequences, often starting from simpler fluorinated precursors. The corresponding carboxylic acid, 3-fluoro-2-(trifluoromethyl)isonicotinic acid, is also a key intermediate and can be readily prepared from the methyl ester by hydrolysis.
General Synthetic Strategy
A common approach to constructing the 3-fluoro-2-(trifluoromethyl)pyridine core involves the cyclization of fluorinated acyclic precursors. While specific routes can vary, the general logic often involves the formation of the pyridine ring from appropriately substituted building blocks.
Diagram 1: Retrosynthetic Analysis of the 3-Fluoro-2-(trifluoromethyl)pyridine Core
Caption: General retrosynthetic approach for this compound.
Application in Drug Discovery: The Case of Doravirine
A prominent example showcasing the utility of the 3-fluoro-2-(trifluoromethyl)pyridine scaffold is the synthesis of Doravirine , a non-nucleoside reverse transcriptase inhibitor (NNRTI) approved for the treatment of HIV-1 infection.[4] While the commercial synthesis of Doravirine starts with a closely related precursor, 2-chloro-3-fluoro-4-(trifluoromethyl)pyridine, the core structure is identical and its role is illustrative of the value of this chemical motif.[4]
The synthesis of Doravirine highlights how the electronic properties of the fluorinated pyridine ring are leveraged. The chlorine atom at the 2-position is activated towards nucleophilic aromatic substitution, allowing for the introduction of a key side chain. The fluorine and trifluoromethyl groups are crucial for the drug's potency and pharmacokinetic profile.
Workflow for the Synthesis of a Doravirine Precursor
The following workflow outlines a plausible laboratory-scale synthesis of a key intermediate for Doravirine, demonstrating the manipulation of the 3-fluoro-2-(trifluoromethyl)pyridine core.
Diagram 2: Synthetic Workflow for a Doravirine Intermediate
Caption: Key steps in the synthesis of a Doravirine precursor from 3-fluoro-2-(trifluoromethyl)isonicotinic acid.
Broader Applications in Medicinal Chemistry: Kinase Inhibitors and Beyond
The utility of this compound and its derivatives extends beyond antiviral agents. A review of the patent literature reveals its application in the synthesis of a variety of potential therapeutics, particularly in the area of oncology.
For instance, patents have described the use of 3-fluoro-2-(trifluoromethyl)isonicotinic acid in the preparation of novel kinase inhibitors.[5][6] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many cancers. The 3-fluoro-2-(trifluoromethyl)pyridine scaffold can serve as a core element that, when appropriately substituted, can bind to the active site of specific kinases and inhibit their activity.
Experimental Protocol: Synthesis of a Novel Amide Derivative for Biological Screening
The following is a representative experimental protocol for the synthesis of an amide derivative from 3-fluoro-2-(trifluoromethyl)isonicotinic acid, a common step in the generation of compound libraries for high-throughput screening.
Objective: To synthesize N-benzyl-3-fluoro-2-(trifluoromethyl)isonicotinamide.
Materials:
-
3-fluoro-2-(trifluoromethyl)isonicotinic acid
-
Thionyl chloride (SOCl₂)
-
Dichloromethane (DCM), anhydrous
-
Benzylamine
-
Triethylamine (TEA)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
Acid Chloride Formation: To a solution of 3-fluoro-2-(trifluoromethyl)isonicotinic acid (1.0 eq) in anhydrous DCM (10 mL/mmol) under a nitrogen atmosphere, add thionyl chloride (2.0 eq) dropwise at 0 °C. Allow the reaction to warm to room temperature and then reflux for 2 hours. Monitor the reaction by TLC.
-
Solvent Removal: After completion, cool the reaction mixture to room temperature and remove the solvent and excess thionyl chloride under reduced pressure.
-
Amide Coupling: Dissolve the crude acid chloride in anhydrous DCM (10 mL/mmol) and cool to 0 °C. In a separate flask, dissolve benzylamine (1.1 eq) and triethylamine (1.2 eq) in anhydrous DCM (5 mL/mmol). Add the benzylamine solution dropwise to the acid chloride solution at 0 °C.
-
Reaction Progression: Allow the reaction mixture to stir at room temperature for 4 hours, monitoring by TLC.
-
Work-up: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the organic layer and wash sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Quantitative Data Summary
The following table summarizes key physicochemical properties of this compound and related compounds.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| This compound | C₈H₅F₄NO₂ | 223.12 | Not readily available |
| 3-Fluoro-2-(trifluoromethyl)isonicotinic acid | C₇H₃F₄NO₂ | 209.10 | 322.8 at 760 mmHg[7] |
Conclusion and Future Outlook
This compound and its derivatives represent a powerful and versatile platform in modern medicinal chemistry. The strategic incorporation of fluorine and trifluoromethyl groups on the pyridine ring provides a unique combination of properties that can be leveraged to design novel therapeutics with improved efficacy, selectivity, and pharmacokinetic profiles. The successful development of the HIV drug Doravirine, which features this core scaffold, is a testament to its potential. As our understanding of the subtle interplay between fluorine substitution and biological activity continues to grow, we can anticipate that this privileged scaffold will play an increasingly important role in the discovery and development of the next generation of medicines.
References
-
MySkinRecipes. 3-fluoro-2-(trifluoromethyl)isonicotinic acid. Available at: [Link]
-
LookChem. Cas 886510-09-4, 3-FLUORO-2-TRIFLUOROMETHYL-ISONICOTINIC ACID. Available at: [Link]
-
MDPI. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Available at: [Link]
-
Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Available at: [Link]
-
MDPI. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Available at: [Link]
-
PMC - PubMed Central. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Available at: [Link]
-
PMC - PubMed Central. Fluorine-containing drugs approved by the FDA in 2019. Available at: [Link]
- Google Patents. PL3746429T3 - Processes for preparing (1-(3-fluoro-2-(trifluoromethyl)isonicotinyl)piperidine-4-one).
- Google Patents. IL276302B2 - Processes for preparing [1-(3-fluoro-2-tripluoromethyl(isonicotinyl)piperidine-one].
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- 3. Design, synthesis, anticancer evaluation and docking studies of novel 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivatives as Aurora-A kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
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The Strategic Deployment of Methyl 3-fluoro-2-(trifluoromethyl)isonicotinate in Modern Drug Discovery: A Technical Guide
This guide provides an in-depth technical exploration of Methyl 3-fluoro-2-(trifluoromethyl)isonicotinate, a highly functionalized pyridine building block, for researchers, medicinal chemists, and professionals engaged in novel compound discovery. We will delve into the strategic rationale for its use, its synthesis, chemical properties, and, most critically, its application in the construction of complex, high-value molecules for drug development, supported by a real-world case study.
Introduction: The Power of Fluorine in Pyridine Scaffolds
The strategic incorporation of fluorine atoms and trifluoromethyl (CF₃) groups has become a cornerstone of modern medicinal chemistry.[1] These modifications can profoundly influence a molecule's lipophilicity, metabolic stability, binding affinity, and overall pharmacological profile.[1] The pyridine ring, a ubiquitous scaffold in pharmaceuticals, when decorated with these fluorine-containing moieties, presents a powerful tool for lead optimization and the design of novel chemical entities.
This compound stands out as a particularly valuable building block due to the specific arrangement of its functional groups. The electron-withdrawing nature of both the fluorine and trifluoromethyl groups significantly modulates the electronic properties of the pyridine ring, influencing its reactivity and the pKa of the parent carboxylic acid. This unique electronic signature can enhance interactions with biological targets and improve pharmacokinetic properties.
Physicochemical Properties and Synthesis
A thorough understanding of the physicochemical properties of this compound and its parent acid is essential for its effective use in synthesis.
Table 1: Physicochemical Properties
| Property | This compound | 3-fluoro-2-(trifluoromethyl)isonicotinic acid |
| CAS Number | 1227594-82-2 | 886510-09-4 |
| Molecular Formula | C₈H₅F₄NO₂ | C₇H₃F₄NO₂ |
| Molecular Weight | 223.12 g/mol | 209.10 g/mol |
| Appearance | Colorless to light yellow liquid | White to off-white solid |
| Boiling Point | 221.5 ± 40.0 °C (Predicted) | 322.8 °C at 760 mmHg |
| Density | 1.409 ± 0.06 g/cm³ (Predicted) | 1.573 g/cm³ |
| Melting Point | N/A | 167-169 °C |
Data sourced from commercial supplier information and chemical databases.
Synthesis of the Core Scaffold
The synthesis of this compound typically proceeds through the esterification of its parent carboxylic acid, 3-fluoro-2-(trifluoromethyl)isonicotinic acid. A plausible synthetic route to this key intermediate has been described, starting from 2-chloro-3-nitropyridine.[2]
The key steps in this synthesis involve:
-
Trifluoromethylation: Introduction of the CF₃ group using trifluoromethyl trimethylsilane (TMS-CF₃) in the presence of a copper catalyst to yield 2-trifluoromethyl-3-nitropyridine.[2]
-
Nitro to Fluoro Conversion: The nitro group is then converted to a fluorine atom via reflux with a fluoride source such as tetrabutylammonium fluoride.[2]
-
Carboxylation: The resulting 2-trifluoromethyl-3-fluoropyridine is carboxylated by treatment with a strong base like butyl lithium, followed by quenching with carbon dioxide to afford 3-fluoro-2-(trifluoromethyl)isonicotinic acid.[2]
-
Esterification: The final step is a standard esterification of the carboxylic acid with methanol, typically under acidic conditions, to yield the title compound.
Figure 1: Plausible synthetic workflow for this compound.
Reactivity and Application in Novel Compound Synthesis
The primary utility of this compound in novel compound discovery lies in the reactivity of its ester functional group, which readily undergoes reactions to form amides, a common linkage in pharmaceutical agents. The electron-deficient nature of the pyridine ring also makes it susceptible to nucleophilic aromatic substitution under certain conditions, although the ester group is the more common reaction handle.
Amide Bond Formation: A Gateway to Bioactive Molecules
The most prevalent application of this building block is in the formation of amide bonds. The ester can be readily converted to the corresponding carboxylic acid via hydrolysis, which is then coupled with a wide variety of amines using standard peptide coupling reagents. Alternatively, the ester can be directly reacted with amines, sometimes with the aid of a catalyst or under forcing conditions, to form the desired amide.
This reactivity is exemplified in the synthesis of Janus kinase (JAK) inhibitors, a class of drugs used to treat inflammatory and autoimmune disorders.
Case Study: Synthesis of a Janus Kinase (JAK) Inhibitor
A key example of the strategic use of 3-fluoro-2-(trifluoromethyl)isonicotinic acid is in the synthesis of {1-{1-[3-fluoro-2-(trifluoromethyl)isonicotinoyl]piperidin-4-yl}-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl]azetidin-3-yl}acetonitrile, a potent JAK inhibitor.[3][4]
Experimental Protocol: Amide Coupling
The synthesis involves the coupling of 3-fluoro-2-(trifluoromethyl)isonicotinic acid with a complex amine fragment.
Step-by-step methodology:
-
Activation of the Carboxylic Acid: To a solution of 3-fluoro-2-(trifluoromethyl)isonicotinic acid in a suitable aprotic solvent such as N,N-dimethylformamide (DMF), a peptide coupling reagent like benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate (BOP reagent) is added.[4] This in-situ activation forms a highly reactive intermediate.
-
Amine Addition: The amine component, in this case, a substituted piperidine derivative (1,4-dioxa-8-azaspiro[4.5]decane in an early step of the patented synthesis), is then added to the reaction mixture.[4]
-
Reaction and Workup: The reaction is stirred at ambient temperature until completion, which can be monitored by techniques such as LC-MS. The product is then isolated through standard aqueous workup and purification procedures, often involving crystallization or chromatography.
Sources
Methodological & Application
Application Note & Protocols: Leveraging Methyl 3-fluoro-2-(trifluoromethyl)isonicotinate for Advanced Nucleophilic Aromatic Substitution
Abstract: The strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, imparting profound effects on a molecule's physicochemical and pharmacological properties.[1][2] Methyl 3-fluoro-2-(trifluoromethyl)isonicotinate has emerged as a powerhouse building block for drug discovery and materials science. This guide provides an in-depth analysis of its reactivity in nucleophilic aromatic substitution (SNAr) reactions, detailing the mechanistic principles, providing field-tested protocols for various nucleophiles, and offering insights into reaction optimization.
The Foundation of Reactivity: A Synergistically Activated System
The exceptional utility of this compound in SNAr reactions is not coincidental; it is the result of a carefully orchestrated electronic environment within the pyridine ring.
-
Inherent Electron Deficiency of the Pyridine Ring: The pyridine ring, due to the electronegative nitrogen atom, is inherently electron-deficient compared to benzene. This fundamental property makes the ring susceptible to attack by nucleophiles, particularly at the C2 and C4 positions.[3][4]
-
Powerful Inductive Activation: The reactivity of this specific substrate is dramatically enhanced by two potent electron-withdrawing groups (EWGs):
-
C2-Trifluoromethyl (-CF₃) Group: The -CF₃ group is one of the most powerful EWGs used in medicinal chemistry.[5] Its strong inductive effect significantly depletes electron density from the aromatic ring, making the carbons more electrophilic and thus, more vulnerable to nucleophilic attack.[6]
-
C4-Methyl Ester (-CO₂Me) Group: The ester at the C4 position further withdraws electron density through both inductive and resonance effects, contributing to the overall activation of the ring.
-
-
The Fluorine Advantage: In the context of SNAr, the typical halide reactivity order is F > Cl > Br > I.[7][8] This may seem counterintuitive given the strength of the C-F bond. However, the rate-determining step in an SNAr reaction is the initial nucleophilic attack on the ring, not the cleavage of the carbon-halogen bond.[7] The high electronegativity of fluorine serves to make the carbon to which it is attached (C3) more electrophilic, thereby accelerating this crucial first step. The subsequent loss of the fluoride ion occurs in a fast, non-rate-limiting step that restores aromaticity.[7]
The SNAr Mechanism: An Addition-Elimination Pathway
The substitution of the C3-fluorine on this compound proceeds via a well-established two-step addition-elimination mechanism.[3][6]
-
Nucleophilic Attack: A nucleophile (Nu⁻) attacks the electron-deficient carbon atom at the C3 position, breaking the aromaticity of the ring. This is typically the rate-determining step of the reaction.[6][7]
-
Formation of the Meisenheimer Complex: This attack forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized across the ring and, critically, onto the electronegative nitrogen atom and the oxygen atoms of the C4-ester group, which provides substantial stabilization for this intermediate.[3][7]
-
Elimination and Aromatization: The aromaticity of the ring is restored through the elimination of the fluoride ion, which is an excellent leaving group in this context.[6] This results in the formation of the final substituted product.
Caption: The two-step addition-elimination SNAr pathway.
Experimental Protocols: A Practical Guide
The following protocols are designed as robust starting points for the functionalization of this compound. Researchers should monitor reaction progress by TLC or LC-MS and optimize as needed.
Protocol for O-Arylation/Alkylation with Phenols/Alcohols
This procedure details the synthesis of aryl or alkyl ethers, common structures in pharmacologically active molecules.
-
Materials:
-
This compound (1.0 eq.)
-
Phenol or Alcohol (1.1 - 1.5 eq.)
-
Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2.0 - 3.0 eq.)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
-
Protocol:
-
To a dry reaction vessel under an inert atmosphere (e.g., Argon, Nitrogen), add the phenol or alcohol, the chosen base, and the solvent.
-
Stir the mixture at room temperature for 15-30 minutes to generate the corresponding alkoxide/phenoxide in situ.
-
Add this compound to the mixture.
-
Heat the reaction to 80-120 °C. The optimal temperature will depend on the nucleophilicity of the alcohol/phenol.
-
Monitor the reaction for 12-24 hours until completion is observed.
-
Work-up: Cool the reaction to room temperature and carefully quench with water. Extract the product with an organic solvent (e.g., ethyl acetate) (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
-
Protocol for Amination with Primary/Secondary Amines
This protocol describes the formation of C-N bonds, a critical transformation in drug development.
-
Materials:
-
This compound (1.0 eq.)
-
Primary or Secondary Amine (1.2 - 2.0 eq.)
-
DIPEA (N,N-Diisopropylethylamine) or K₂CO₃ (2.0 - 3.0 eq.)
-
Anhydrous Acetonitrile (MeCN) or N-Methyl-2-pyrrolidone (NMP)
-
-
Protocol:
-
In a sealed tube, dissolve this compound in the chosen solvent.
-
Add the amine followed by the base.
-
Seal the tube and heat the reaction mixture to 90-140 °C. Microwave irradiation can often accelerate this transformation significantly.[3]
-
Monitor the reaction for 6-18 hours.
-
Work-up: After cooling, dilute the mixture with water and extract with an organic solvent (e.g., dichloromethane or ethyl acetate) (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purification: Purify the crude product via flash column chromatography.
-
Protocol for Thiolation with Thiols
This procedure allows for the synthesis of thioethers.
-
Materials:
-
This compound (1.0 eq.)
-
Thiol (1.1 eq.)
-
Sodium Hydride (NaH, 60% dispersion in mineral oil) (1.2 eq.) or Potassium Carbonate (K₂CO₃) (2.5 eq.)
-
Anhydrous Tetrahydrofuran (THF) or DMF
-
-
Protocol:
-
If using NaH: To a cooled (0 °C) suspension of NaH in THF under an inert atmosphere, add a solution of the thiol in THF dropwise. Stir for 30 minutes at 0 °C to form the thiolate.
-
If using K₂CO₃: Combine the thiol and K₂CO₃ in DMF and stir at room temperature.
-
Add a solution of this compound to the thiolate mixture.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours. Gentle heating (40-60 °C) may be required for less reactive thiols.
-
Work-up: Carefully quench the reaction with saturated aqueous ammonium chloride (NH₄Cl) solution. Extract with ethyl acetate (3x), wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify the crude product using flash column chromatography.
-
Data Summary and Optimization Insights
The choice of conditions is critical for a successful SNAr reaction. The following table provides general guidelines for researchers.
| Nucleophile Type | Typical Base | Typical Solvent | Temperature (°C) | Key Considerations |
| Phenols | Cs₂CO₃, K₂CO₃ | DMF, DMSO | 80 - 120 | Cs₂CO₃ is often superior for less nucleophilic phenols. |
| Aliphatic Alcohols | NaH, K₂CO₃ | THF, DMF | 60 - 100 | NaH provides stronger activation but requires anhydrous conditions. |
| Aliphatic Amines | DIPEA, K₂CO₃ | NMP, MeCN | 90 - 140 | Reactions are often faster in a sealed tube or microwave reactor. |
| Anilines | K₂CO₃, t-BuOK | DMSO, NMP | 120 - 160 | Generally less nucleophilic than aliphatic amines; require more forcing conditions. |
| Thiols | NaH, K₂CO₃ | THF, DMF | 25 - 60 | Thiolates are highly nucleophilic; reactions are often fast at lower temperatures. |
graph TD { subgraph "Troubleshooting Workflow" A[Low Conversion] --> B{Increase Temperature}; A --> C{Use Stronger Base e.g., NaH, t-BuOK}; A --> D{Switch to More Polar Solvent e.g., DMSO, NMP};E[Side Product Formation] --> F{Lower Temperature}; E --> G{Use a Weaker, Non-Nucleophilic Base e.g., DIPEA}; E --> H{Check Purity of Starting Materials};end
style A fill:#EA4335,stroke:#333,stroke-width:2px,fontcolor:#FFFFFF style E fill:#FBBC05,stroke:#333,stroke-width:2px,fontcolor:#202124 }
Sources
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 5. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions - PubMed [pubmed.ncbi.nlm.nih.gov]
Suzuki coupling with "Methyl 3-fluoro-2-(trifluoromethyl)isonicotinate"
An Application Guide to the Suzuki-Miyaura Coupling of Methyl 5-bromo-3-fluoro-2-(trifluoromethyl)isonicotinate
Abstract
The synthesis of highly functionalized, electron-deficient heteroaromatic compounds is a cornerstone of modern medicinal chemistry and materials science. Molecules bearing trifluoromethyl and fluoro substituents on a pyridine core are particularly valuable due to their unique electronic properties and metabolic stability. This application note provides a comprehensive guide to the Suzuki-Miyaura cross-coupling of Methyl 5-bromo-3-fluoro-2-(trifluoromethyl)isonicotinate, a challenging yet important building block. We will delve into the mechanistic nuances, strategic selection of catalysts and reagents, and provide a detailed, field-proven protocol. This guide is intended for researchers, chemists, and drug development professionals seeking to navigate the complexities of coupling with electron-deficient heterocyclic systems.
Reaction Principle and Strategic Considerations
The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds, typically involving a palladium catalyst, a base, and the coupling of an organohalide with an organoboron compound.[1][2] However, the specific substrate, Methyl 5-bromo-3-fluoro-2-(trifluoromethyl)isonicotinate, presents a unique set of challenges and opportunities due to its extreme electronic deficiency.
Substrate Electronic Profile
The pyridine ring of the title compound is heavily substituted with three potent electron-withdrawing groups:
-
2-Trifluoromethyl (-CF₃): A very strong inductive electron-withdrawing group.
-
3-Fluoro (-F): A highly electronegative and inductive electron-withdrawing group.
-
4-Methyl Ester (-CO₂Me): A resonance and inductive electron-withdrawing group.
This electronic landscape makes the C-Br bond at the 5-position highly activated towards oxidative addition, the first and often rate-determining step of the catalytic cycle.[2][3] While this facilitates the initial insertion of the Pd(0) catalyst, it can also create challenges in subsequent steps and promote side reactions.
The Suzuki-Miyaura Catalytic Cycle
The reaction proceeds through a well-established catalytic cycle involving three primary steps: oxidative addition, transmetalation, and reductive elimination.[2][3][4] Understanding this cycle is critical for troubleshooting and optimization.
Caption: Experimental workflow for the Suzuki coupling.
-
Vessel Preparation: To a dry reaction vial containing a magnetic stir bar, add Methyl 5-bromo-3-fluoro-2-(trifluoromethyl)isonicotinate, the arylboronic acid (1.2 equiv), and K₃PO₄ (3.0 equiv).
-
Catalyst Addition: In a separate vial, weigh the Pd₂(dba)₃ (0.02 equiv) and SPhos (0.04 equiv) and add them to the reaction vessel.
-
Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure all oxygen is removed.
-
Solvent Addition: Through the septum, add degassed 1,4-dioxane followed by degassed water to create a 10:1 solvent mixture (e.g., 2.0 mL dioxane, 0.2 mL water for a 0.25 mmol scale reaction).
-
Reaction: Place the vial in a preheated oil bath or heating block at 80-100 °C. Stir vigorously for 4-16 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS by taking small aliquots. Check for the consumption of the starting material.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the final product.
Troubleshooting Common Issues
| Observation | Potential Cause | Suggested Solution |
| No or Low Conversion | Inactive catalyst; Insufficient heat; Oxygen contamination. | Use fresh Pd₂(dba)₃ and ligand. Ensure proper degassing of solvents. Increase temperature in 10 °C increments. |
| Protodeboronation of Boronic Acid | Base/solvent system is too harsh; Reaction time is too long. | Switch to a more stable boronic ester (pinacol). Use KF as the base. Reduce reaction time by monitoring closely. |
| Formation of Biaryl Homocoupling Product | Oxygen contamination leading to oxidative coupling of boronic acids. | Ensure rigorous degassing procedures are followed throughout the setup. |
| Ester Hydrolysis | Base is too strong or aqueous conditions are too harsh. | Switch to K₃PO₄ or KF. Minimize the amount of water or run under anhydrous conditions if possible. |
| Starting Material Remains | Insufficient catalyst loading or reaction time. | Increase catalyst loading to 3-5 mol%. Increase reaction time and continue monitoring. |
Conclusion
The Suzuki-Miyaura coupling of Methyl 5-bromo-3-fluoro-2-(trifluoromethyl)isonicotinate is a challenging but highly achievable transformation. Success hinges on recognizing the substrate's unique electronic properties and proactively mitigating potential side reactions. The use of a modern, bulky, electron-rich phosphine ligand such as SPhos, paired with a suitable base like K₃PO₄ and rigorously deoxygenated solvents, provides a robust foundation for achieving high yields of the desired coupled products. This guide offers a validated starting point from which researchers can further optimize conditions for their specific boronic acid partners, enabling the synthesis of novel and valuable chemical entities.
References
-
NROChemistry. Suzuki Coupling: Mechanism & Examples.
-
Organic Chemistry Portal. Suzuki Coupling.
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling.
-
BYJU'S. Merits of the Suzuki Coupling Reaction.
-
BenchChem. Application Notes and Protocols for Suzuki Coupling of 2-bromo-6-methylisonicotinic Acid.
-
BenchChem. A Comparative Guide to Palladium Catalysts for Suzuki Coupling of 2,5-Dibromo-3-(trifluoromethyl)pyridine.
-
Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2007). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society.
-
BenchChem. Technical Support Center: Efficient Suzuki Coupling of Fluoropyridines.
-
Thompson, A. E., et al. (2005). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition.
-
Ali, N. M., et al. (2001). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry.
-
Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. ResearchGate.
-
BenchChem. Technical Support Center: Optimizing Suzuki Coupling Reactions with Pyridineboronic Acids.
-
Ren, P., et al. (2021). Palladium and Nickel Catalyzed Suzuki Cross-Coupling with Alkyl Fluorides. PMC.
-
Bedia, J., et al. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. MDPI.
-
Barfoot, C., et al. (2011). Trifluoromethyl-substituted pyridyl- and pyrazolylboronic acids and esters: synthesis and Suzuki–Miyaura cross-coupling reactions. Organic & Biomolecular Chemistry.
-
TCI Chemicals. Suzuki-Miyaura Cross Coupling Reaction.
-
Dreher, S. D., et al. (2009). Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry.
-
Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Scholarship @ Claremont.
-
BenchChem. Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions Utilizing Novel Boronic Acid Derivatives.
Sources
The Strategic Utility of Methyl 3-fluoro-2-(trifluoromethyl)isonicotinate in the Synthesis of Advanced Heterocyclic Scaffolds
Introduction: The Imperative of Fluorine in Modern Drug Discovery
The incorporation of fluorine and fluorinated moieties, such as the trifluoromethyl (CF₃) group, into heterocyclic frameworks represents a cornerstone of contemporary medicinal chemistry and drug development.[1][2] These modifications can profoundly and beneficially alter the physicochemical and pharmacokinetic properties of bioactive molecules. Strategic fluorination can enhance metabolic stability by blocking sites susceptible to oxidative degradation, improve membrane permeability and bioavailability through increased lipophilicity, and modulate the acidity or basicity of nearby functional groups, thereby influencing drug-receptor interactions.[2][3] Methyl 3-fluoro-2-(trifluoromethyl)isonicotinate emerges as a highly valuable and versatile building block in this context, offering a synthetically accessible entry point to a diverse array of complex, fluorinated heterocyclic systems. Its unique substitution pattern, featuring both a fluorine atom and a trifluoromethyl group on the pyridine ring, presents a rich landscape for regioselective chemical transformations.
Core Synthetic Strategies and Mechanistic Considerations
The reactivity of this compound is dominated by the strong electron-withdrawing nature of both the trifluoromethyl group and the pyridine nitrogen, which activate the ring towards nucleophilic aromatic substitution (SNAr). The fluorine atom at the 3-position serves as a competent leaving group, facilitating the construction of fused heterocyclic systems through reactions with binucleophiles.
Nucleophilic Aromatic Substitution (SNAr) and Cyclocondensation
A primary application of this reagent lies in its reaction with various nucleophiles to construct fused ring systems. The electron-deficient pyridine ring is highly susceptible to attack by nucleophiles, leading to the displacement of the fluoride ion.
Application Note 1: Synthesis of Pyrido[4,3-d]pyrimidines
Fused pyrimidine derivatives, such as pyrido[4,3-d]pyrimidines, are of significant pharmacological interest. The reaction of this compound with guanidine or amidines provides a direct route to these valuable scaffolds.
Reaction Rationale and Mechanistic Pathway
The cyclocondensation reaction with guanidine is a powerful method for the construction of 2-aminopyrimidin-4-one cores. The reaction proceeds through an initial nucleophilic attack of a guanidine nitrogen at the C-3 position of the pyridine ring, displacing the fluoride. This is followed by an intramolecular cyclization where the second amino group of the guanidine attacks the ester carbonyl, leading to the formation of the fused pyrimidine ring after elimination of methanol.
General workflow for the synthesis of Pyrido[4,3-d]pyrimidines.
Detailed Experimental Protocol: Synthesis of 2-Amino-8-(trifluoromethyl)pyrido[4,3-d]pyrimidin-4(3H)-one
This protocol outlines a representative procedure for the synthesis of a key pyrido[4,3-d]pyrimidine intermediate.
Materials:
-
This compound
-
Guanidine hydrochloride
-
Sodium methoxide (NaOMe)
-
Anhydrous Methanol (MeOH)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Hydrochloric acid (HCl), 1M solution
-
Ethyl acetate (EtOAc)
-
Brine
Procedure:
-
Preparation of Guanidine Free Base: To a stirred solution of sodium methoxide (1.2 equivalents) in anhydrous methanol at 0 °C, add guanidine hydrochloride (1.2 equivalents) portion-wise. Stir the resulting suspension at room temperature for 1 hour. Filter the mixture to remove sodium chloride, and use the filtrate containing the guanidine free base directly in the next step.
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 equivalent) in anhydrous DMF.
-
Cyclocondensation: Add the freshly prepared methanolic solution of guanidine to the DMF solution of the starting ester.
-
Reaction Conditions: Heat the reaction mixture to 120 °C and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove methanol. Add water to the residue and adjust the pH to ~7 with 1M HCl.
-
Purification: The resulting precipitate is collected by filtration, washed with water, and then dried under vacuum. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Expected Outcome:
The desired 2-Amino-8-(trifluoromethyl)pyrido[4,3-d]pyrimidin-4(3H)-one is typically obtained as a solid.
Data Presentation:
| Reactant | Molar Eq. | Solvent | Temp (°C) | Time (h) | Yield (%) |
| This compound | 1.0 | DMF/MeOH | 120 | 12-18 | 65-75 |
| Guanidine | 1.2 |
Application Note 2: Synthesis of Substituted Pyrido[4,3-d]pyrimidines via SNAr with Amines followed by Cyclization
This approach offers a modular synthesis of N-substituted pyrido[4,3-d]pyrimidines by first performing a nucleophilic aromatic substitution with a primary amine, followed by cyclization with a suitable C1 source.
Reaction Rationale and Mechanistic Pathway
The first step involves the SNAr of the fluoride with a primary amine. The resulting 3-amino-isonicotinate derivative is then cyclized with a reagent such as formamidine acetate or an orthoester to construct the pyrimidine ring.
Modular synthesis of N-substituted Pyrido[4,3-d]pyrimidines.
Detailed Experimental Protocol: Two-Step Synthesis of 3-Aryl-8-(trifluoromethyl)pyrido[4,3-d]pyrimidin-4(3H)-one
Step 1: Synthesis of Methyl 3-(arylamino)-2-(trifluoromethyl)isonicotinate
Materials:
-
This compound
-
Substituted Aniline (e.g., 4-methoxyaniline)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
Procedure:
-
Reaction Setup: To a solution of this compound (1.0 equivalent) in anhydrous DMSO, add the substituted aniline (1.1 equivalents) and potassium carbonate (2.0 equivalents).
-
Reaction Conditions: Heat the mixture to 80-100 °C for 4-6 hours, monitoring by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature and pour into water. Extract the aqueous layer with ethyl acetate (3 x).
-
Purification: Combine the organic layers, wash with saturated NaHCO₃ solution and brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can be purified by column chromatography.
Step 2: Cyclization to form the Pyrido[4,3-d]pyrimidine Ring
Materials:
-
Methyl 3-(arylamino)-2-(trifluoromethyl)isonicotinate
-
Formamidine acetate
-
Anhydrous Ethanol (EtOH)
Procedure:
-
Reaction Setup: A mixture of the product from Step 1 (1.0 equivalent) and formamidine acetate (3.0 equivalents) in anhydrous ethanol is heated to reflux.
-
Reaction Conditions: Maintain the reflux for 12-24 hours until the reaction is complete as indicated by TLC or LC-MS.
-
Work-up and Purification: Cool the reaction mixture to room temperature. The product may precipitate from the solution and can be collected by filtration. If not, the solvent is removed under reduced pressure, and the residue is purified by column chromatography.
Data Presentation:
| Step | Reactants | Molar Eq. | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | MFTI, 4-methoxyaniline | 1.0, 1.1 | DMSO | 80-100 | 4-6 | 80-90 |
| 2 | Intermediate, Formamidine acetate | 1.0, 3.0 | EtOH | Reflux | 12-24 | 60-70 |
| MFTI = this compound |
Conclusion
This compound is a powerful and versatile building block for the synthesis of a wide range of medicinally relevant heterocyclic compounds. Its activated pyridine core allows for efficient construction of fused ring systems through nucleophilic aromatic substitution and subsequent cyclization reactions. The protocols detailed herein provide a solid foundation for researchers and drug development professionals to explore the rich chemistry of this valuable intermediate in the quest for novel therapeutic agents.
References
Sources
- 1. 4-Chloro-8-fluoro-2-(trifluoromethyl)pyrido[4,3-d]pyrimidine|BLD Pharm [bldpharm.com]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Utility of Methyl 3-fluoro-2-(trifluoromethyl)isonicotinate in Active Pharmaceutical Ingredient (API) Synthesis: A Detailed Guide for Researchers
Introduction: The Growing Prominence of Fluorinated Heterocycles in Medicinal Chemistry
In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms and fluorinated moieties into molecular scaffolds has become an indispensable tool for medicinal chemists. The unique physicochemical properties imparted by fluorine, such as enhanced metabolic stability, increased lipophilicity, and altered pKa, can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile.[1][2] Among the myriad of fluorinated building blocks, pyridines bearing both fluoro and trifluoromethyl substituents have garnered significant attention due to their prevalence in a range of biologically active compounds.[1][3] This guide focuses on a particularly valuable, yet underexplored, precursor: Methyl 3-fluoro-2-(trifluoromethyl)isonicotinate .
This detailed application note serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing in-depth technical guidance on the utilization of this compound in the synthesis of complex Active Pharmaceutical Ingredients (APIs). We will delve into the precursor's intrinsic chemical properties, its reactivity, and provide a detailed, step-by-step protocol for its application in a multi-step API synthesis, underscoring the causality behind experimental choices and ensuring scientific integrity.
Physicochemical Properties and Safety Data
A thorough understanding of a precursor's properties is paramount for its effective and safe implementation in a synthetic workflow. The table below summarizes the key physicochemical data for this compound.
| Property | Value | Source |
| CAS Number | 1227594-82-2 | [4] |
| Molecular Formula | C₈H₅F₄NO₂ | [4] |
| Molecular Weight | 223.13 g/mol | [5] |
| Appearance | Colourless to light yellow liquid | [4] |
| Boiling Point | 221.5±40.0 °C (Predicted) | [4] |
| Density | 1.409±0.06 g/cm³ (Predicted) | [4] |
| Storage | 2-8°C | [4] |
Safety and Handling: this compound is classified as an irritant. It is crucial to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. In case of contact with skin or eyes, rinse immediately and thoroughly with water. For detailed safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.
Reactivity and Strategic Importance in Synthesis
The synthetic utility of this compound stems from the electronic properties of its substituted pyridine ring. The presence of two strongly electron-withdrawing groups, the fluorine atom at the 3-position and the trifluoromethyl group at the 2-position, significantly activates the pyridine ring towards nucleophilic aromatic substitution (SNAr). This activation is a cornerstone of its application in building complex molecular architectures.
The ester moiety at the 4-position provides a versatile handle for a variety of chemical transformations. It can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides, a common linkage in many pharmaceutical compounds. Alternatively, the ester can be reduced to an alcohol or converted to other functional groups, further expanding its synthetic potential.
The strategic placement of the fluoro and trifluoromethyl groups allows for selective reactions and the introduction of diverse substituents, making it a valuable building block for creating libraries of compounds for structure-activity relationship (SAR) studies.
Application Protocol: Synthesis of a Highly Substituted Pyridine Derivative
Workflow Overview
Caption: Synthetic workflow from the precursor to a functionalized pyridine.
Step 1: Hydrolysis of the Methyl Ester
Rationale: The initial step involves the hydrolysis of the methyl ester to the corresponding carboxylic acid. This transformation is crucial as it activates the molecule for subsequent amide bond formation, a common and vital reaction in pharmaceutical synthesis. A standard saponification using a strong base like lithium hydroxide is a reliable method for this conversion.
Protocol:
-
To a solution of this compound (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (3:1 v/v), add lithium hydroxide monohydrate (1.5 eq).
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, carefully acidify the reaction mixture to pH 3-4 with 1M hydrochloric acid (HCl).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 3-fluoro-2-(trifluoromethyl)isonicotinic acid as a solid. This intermediate can often be used in the next step without further purification.
Step 2: Amide Coupling to a Substituted Aniline
Rationale: The newly formed carboxylic acid is now ready for coupling with an amine to form a stable amide bond. This is a key step where molecular diversity can be introduced by varying the amine coupling partner. The use of a modern coupling reagent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) ensures high efficiency and minimizes side reactions. A non-nucleophilic base such as diisopropylethylamine (DIPEA) is used to neutralize the acid formed during the reaction.
Protocol:
-
Dissolve 3-fluoro-2-(trifluoromethyl)isonicotinic acid (1.0 eq) in anhydrous dimethylformamide (DMF).
-
To this solution, add the desired substituted aniline (e.g., 4-fluoroaniline, 1.1 eq), HATU (1.2 eq), and DIPEA (2.5 eq).
-
Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 12-16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 25 mL).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired highly substituted pyridine derivative.
Characterization of the Final Product
The structure and purity of the synthesized derivative should be confirmed using standard analytical techniques, including:
-
¹H NMR and ¹³C NMR Spectroscopy: To confirm the molecular structure and the presence of all expected functional groups.
-
Mass Spectrometry (MS): To verify the molecular weight of the compound.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.
Conclusion and Future Perspectives
This compound represents a potent and versatile building block for the synthesis of complex, highly functionalized pyridine derivatives with significant potential in drug discovery. Its activated aromatic system and strategically placed functional groups allow for a range of chemical manipulations, making it an attractive starting material for the construction of novel APIs. The protocols detailed in this guide provide a solid foundation for researchers to explore the full synthetic potential of this valuable precursor. As the demand for novel and effective therapeutics continues to grow, the strategic application of such fluorinated building blocks will undoubtedly play a pivotal role in shaping the future of medicinal chemistry.
References
-
MDPI. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Available from: [Link]
-
ACS Publications. Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides. Available from: [Link]
-
常州环灵化工有限公司. This compound. Available from: [Link]
-
MySkinRecipes. 3-fluoro-2-(trifluoromethyl)isonicotinic acid. Available from: [Link]
-
PubChem. 2-(3,5-Bis(trifluoromethyl)phenyl)-N-(6-chloro-4-(4-fluoro-2-methylphenyl)pyrid-3-yl)-N,2-dimethylpropanamide. Available from: [Link]
-
PubMed Central. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Available from: [Link]
-
National Center for Biotechnology Information. (S)-1-[3,5-Bis(trifluoromethyl)phenyl]-N-methylethylamine–(R)-2-hydroxybutanedioic acid (1/1) salt. Available from: [Link]
-
MDPI. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Available from: [Link]
-
MDPI. Preparation of Substituted Pyridines via a Coupling of β-Enamine Carbonyls with Rongalite—Application for Synthesis of Terpyridines. Available from: [Link]
-
Organic Chemistry Portal. Pyridine synthesis. Available from: [Link]
-
The Role of Trifluoromethylated Pyridines in Modern Drug Discovery. Quantum Pioneer. Available from: [Link]
-
National Center for Biotechnology Information. A Simple, Modular Synthesis of Substituted Pyridines. Available from: [Link]
-
ResearchGate. Recently Adopted Synthetic Approaches to Pyridine and Analogs: A Review. Available from: [Link]
- Google Patents. Process for preparing substituted pyridines.
- Google Patents. Process for the preparation of substituted pyridines.
- Google Patents. Process for the preparation of substituted pyridine compounds and intermediates thereof.
Sources
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. This compound | 1227594-82-2 [amp.chemicalbook.com]
- 5. A Simple, Modular Synthesis of Substituted Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Experimental Protocols for Methyl 3-fluoro-2-(trifluoromethyl)isonicotinate
Abstract
This document provides a comprehensive technical guide for the utilization of Methyl 3-fluoro-2-(trifluoromethyl)isonicotinate (CAS 1227594-82-2), a key building block in contemporary medicinal chemistry and drug discovery. The unique substitution pattern of the pyridine ring, featuring both a fluorine atom and a trifluoromethyl group, imparts desirable properties to target molecules, including enhanced metabolic stability, increased lipophilicity, and modulated pKa.[1][2] This guide details the physicochemical properties of the title compound and presents robust, step-by-step protocols for its application in two fundamental synthetic transformations: ester hydrolysis to the corresponding carboxylic acid and subsequent amidation to generate novel isonicotinamide derivatives. The protocols are designed to be self-validating, with explanations for critical steps and reagent choices, ensuring reliable and reproducible outcomes for researchers, scientists, and drug development professionals.
Introduction: The Strategic Advantage of Fluorinated Pyridine Scaffolds
The incorporation of fluorine-containing moieties is a well-established strategy in drug design to optimize the pharmacokinetic and pharmacodynamic profiles of bioactive molecules.[1][2] The trifluoromethyl group, in particular, is a bioisostere for chlorine and can significantly enhance metabolic stability by blocking sites of oxidative metabolism.[1] Furthermore, its strong electron-withdrawing nature can profoundly influence the acidity of nearby functional groups and modulate binding interactions with biological targets.
This compound serves as a versatile scaffold, providing a synthetically accessible entry point to a diverse range of functionalized isonicotinic acid derivatives. The ester functionality is a convenient handle for conversion into a wide array of other functional groups, most notably amides, which are prevalent in pharmaceutical compounds. This application note will focus on the practical execution of these transformations.
Compound Profile: this compound
A clear understanding of the starting material's properties is paramount for successful and safe experimentation.
| Property | Value | Source |
| CAS Number | 1227594-82-2 | [3] |
| Molecular Formula | C₈H₅F₄NO₂ | [3] |
| Molecular Weight | 223.12 g/mol | [3] |
| Appearance | Colorless to light yellow liquid | |
| Purity | >98% (typical) | |
| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [3] |
Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn.
Experimental Protocols
The following protocols provide detailed procedures for the hydrolysis and subsequent amidation of this compound.
Protocol 1: Base-Mediated Hydrolysis to 3-Fluoro-2-(trifluoromethyl)isonicotinic Acid
The conversion of the methyl ester to the corresponding carboxylic acid is a foundational step for further derivatization, such as amide coupling. Base-mediated hydrolysis is a classic and highly effective method for this transformation.
Rationale: Sodium hydroxide (NaOH) is a strong base that readily saponifies the ester. The use of a co-solvent system (e.g., methanol/water or THF/water) ensures the miscibility of the organic substrate and the aqueous base, facilitating the reaction. Heating accelerates the rate of hydrolysis. An acidic workup is then required to protonate the resulting carboxylate salt to yield the desired carboxylic acid. This method is outlined in patent literature for the synthesis of the target acid.
Caption: Workflow for the hydrolysis of the methyl ester.
Materials:
-
This compound
-
Sodium hydroxide (NaOH)
-
Methanol (MeOH) or Tetrahydrofuran (THF)
-
Deionized water
-
Hydrochloric acid (HCl), 1M and 2M solutions
-
Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in a suitable solvent such as methanol or THF (approx. 5-10 mL per gram of ester).
-
Addition of Base: To the stirring solution, add an aqueous solution of sodium hydroxide (1.5-2.0 eq, e.g., 2M NaOH).
-
Hydrolysis: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (typically 60-80°C). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-4 hours).
-
Cooling and Solvent Removal: Once the reaction is complete, allow the mixture to cool to room temperature. If a volatile organic solvent like THF or MeOH was used, remove it under reduced pressure using a rotary evaporator.
-
Acidification: Cool the remaining aqueous solution in an ice bath. Slowly add 1M HCl with stirring to acidify the mixture to a pH of 2-3. A precipitate of the carboxylic acid product should form.
-
Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3 x 20 mL). Combine the organic layers.
-
Drying and Concentration: Dry the combined organic extracts over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude 3-Fluoro-2-(trifluoromethyl)isonicotinic acid.
-
Purification (if necessary): The product is often of sufficient purity for the next step. If further purification is required, recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or purification by column chromatography can be performed.
Protocol 2: Two-Step Amidation via Acyl Chloride Intermediate
Direct amidation of the methyl ester can be challenging. A more reliable and versatile method involves the hydrolysis of the ester to the carboxylic acid (as described in Protocol 1), followed by conversion to an amide. This two-step approach generally provides higher yields and accommodates a wider range of amines.
Rationale: The carboxylic acid is first activated to a more reactive species. A common method is the conversion to an acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is highly electrophilic and reacts readily with a primary or secondary amine to form the desired amide bond. A base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is typically added to neutralize the HCl generated during the reaction.
Caption: Workflow for the two-step amidation protocol.
Materials:
-
3-Fluoro-2-(trifluoromethyl)isonicotinic acid (from Protocol 1)
-
Thionyl chloride (SOCl₂) or Oxalyl chloride
-
N,N-Dimethylformamide (DMF, catalytic amount)
-
Anhydrous dichloromethane (DCM) or Toluene
-
Desired primary or secondary amine (R¹R²NH)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, inert atmosphere setup (e.g., nitrogen balloon)
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
Part A: Acyl Chloride Formation
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), add 3-Fluoro-2-(trifluoromethyl)isonicotinic acid (1.0 eq) and suspend it in anhydrous DCM or toluene (10 mL per gram of acid).
-
Catalyst Addition: Add a catalytic amount of DMF (1-2 drops).
-
Reagent Addition: Cool the suspension in an ice bath. Slowly add thionyl chloride (1.5-2.0 eq) or oxalyl chloride (1.5-2.0 eq) dropwise.
-
Reaction: Remove the ice bath and allow the mixture to stir at room temperature. The reaction can be gently heated (e.g., to 40°C) to ensure completion. Monitor by observing the cessation of gas evolution and the dissolution of the solid acid (typically 1-3 hours).
-
Concentration: Once the reaction is complete, remove the solvent and excess reagent under reduced pressure. It is advisable to co-evaporate with anhydrous toluene (2x) to ensure all volatile reagents are removed. The resulting crude acyl chloride is typically used immediately in the next step without purification.
Part B: Amide Coupling
-
Setup for Coupling: Dissolve the crude acyl chloride in fresh anhydrous DCM (10 mL per gram of starting acid) and cool the solution in an ice bath under an inert atmosphere.
-
Amine Addition: In a separate flask, dissolve the desired amine (1.1 eq) and a base such as triethylamine (1.5 eq) in anhydrous DCM. Add this solution dropwise to the cold, stirring acyl chloride solution.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Quench the reaction by adding water or saturated NaHCO₃ solution. Transfer the mixture to a separatory funnel and separate the layers.
-
Extraction and Washing: Wash the organic layer sequentially with water, 1M HCl (if the amine is basic and excess may be present), saturated NaHCO₃ solution, and finally brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude amide.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization to obtain the pure N-substituted 3-fluoro-2-(trifluoromethyl)isonicotinamide.
Conclusion
This compound is a valuable and versatile building block for the synthesis of complex molecules in pharmaceutical and agrochemical research. The protocols detailed in this application note for hydrolysis and amidation represent robust and fundamental transformations that enable access to a wide variety of downstream targets. By understanding the rationale behind each step, researchers can confidently adapt these methods to their specific synthetic goals, accelerating the discovery and development of novel chemical entities.
References
- Anqing Boman Biotechnology Co Ltd. (2019). Synthetic method of 3-fluoro-2-trifluoromethyl isonicotinic acid. CN110627714A.
-
Hernández, A., et al. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Pharmaceuticals, 16(8), 1095. Available at: [Link]
-
Sharma, R., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Molecules, 27(19), 6292. Available at: [Link]
-
Poulsen, S. A. (2001). A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. Molecules, 6(1), 89-91. Available at: [Link]
Sources
- 1. WO2019091847A1 - Substituted 2,4-dihydro-3h-1,2,4-triazol-3-ones and use of same - Google Patents [patents.google.com]
- 2. CN110627714A - Synthetic method of 3-fluoro-2-trifluoromethyl isonicotinic acid - Google Patents [patents.google.com]
- 3. A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: A Scalable Synthesis of Methyl 3-fluoro-2-(trifluoromethyl)isonicotinate
Introduction: The Significance of Fluorinated Pyridines in Modern Chemistry
The strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of modern medicinal and agrochemical research. The unique physicochemical properties imparted by fluorine, such as increased metabolic stability, enhanced binding affinity, and altered electronic characteristics, have led to the development of numerous successful drugs and pesticides.[1] Within this context, substituted pyridines are a privileged scaffold due to their presence in a vast array of biologically active compounds. The target molecule of this application note, Methyl 3-fluoro-2-(trifluoromethyl)isonicotinate, combines the beneficial attributes of a pyridine core with the potent electronic effects of both a fluorine and a trifluoromethyl group, making it a valuable building block for the synthesis of novel chemical entities.[2]
This document provides a comprehensive guide for the scale-up synthesis of this compound, focusing on a practical and efficient protocol suitable for laboratory and pilot-plant scale production. The proposed synthesis is designed to be robust, utilizing readily available starting materials and well-understood reaction mechanisms to ensure reproducibility and high yield.
Proposed Synthetic Pathway: A Two-Step Approach to the Target Molecule
A retrosynthetic analysis of this compound suggests that the most direct and scalable route is the esterification of the corresponding carboxylic acid, 3-fluoro-2-(trifluoromethyl)isonicotinic acid. This precursor is commercially available, obviating the need for a more complex multi-step synthesis to construct the substituted pyridine ring.
The proposed two-step synthetic workflow is as follows:
-
Activation of the Carboxylic Acid: Conversion of 3-fluoro-2-(trifluoromethyl)isonicotinic acid to an activated intermediate, such as an acyl chloride, to facilitate esterification.
-
Esterification: Reaction of the activated intermediate with methanol to yield the final product, this compound.
This approach is advantageous for scale-up as it involves well-established and high-yielding chemical transformations.
Visualizing the Synthetic Workflow
Figure 1: Proposed two-step synthesis of this compound.
Detailed Experimental Protocols
PART 1: Synthesis of 3-fluoro-2-(trifluoromethyl)isonicotinoyl chloride
Rationale: The conversion of the carboxylic acid to the more reactive acyl chloride is a standard and efficient method to facilitate the subsequent esterification. Thionyl chloride is a common and cost-effective reagent for this transformation. The use of a catalytic amount of dimethylformamide (DMF) accelerates the reaction.
Materials and Equipment:
| Reagent/Equipment | Grade | Supplier |
| 3-fluoro-2-(trifluoromethyl)isonicotinic acid | ≥97% | Commercially Available |
| Thionyl chloride (SOCl₂) | Reagent grade | Commercially Available |
| N,N-Dimethylformamide (DMF) | Anhydrous | Commercially Available |
| Round-bottom flask | Appropriate size | Standard laboratory supplier |
| Reflux condenser | Standard laboratory supplier | |
| Magnetic stirrer and stir bar | Standard laboratory supplier | |
| Heating mantle | Standard laboratory supplier | |
| Schlenk line or nitrogen inlet | Standard laboratory supplier |
Safety Precautions:
-
Thionyl chloride is highly corrosive and toxic. It reacts violently with water to release toxic gases (HCl and SO₂). All manipulations must be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and acid-resistant gloves.
-
The reaction should be conducted under an inert atmosphere (nitrogen or argon) to prevent the ingress of moisture.
Step-by-Step Protocol:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add 3-fluoro-2-(trifluoromethyl)isonicotinic acid (1.0 eq).
-
Add thionyl chloride (3.0 eq) to the flask.
-
Add a catalytic amount of anhydrous DMF (e.g., 2-3 drops per 10 g of starting material).
-
Slowly heat the reaction mixture to reflux (approximately 80 °C) and maintain for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully remove the excess thionyl chloride by distillation under reduced pressure. It is crucial to use a trap containing a sodium hydroxide solution to neutralize the toxic vapors.
-
The resulting crude 3-fluoro-2-(trifluoromethyl)isonicotinoyl chloride is a liquid and can be used in the next step without further purification.
Scale-up Considerations:
-
Exothermicity: The initial reaction of thionyl chloride with the carboxylic acid can be exothermic. For larger scale reactions, the thionyl chloride should be added portion-wise or via an addition funnel to control the temperature.
-
Gas Egress: The evolution of HCl and SO₂ will be significant at a larger scale. Ensure the scrubbing system is adequately sized to handle the volume of gas produced.
-
Solvent: For larger scales, a co-solvent such as toluene or dichloromethane can be used to improve stirring and heat transfer. The solvent should be anhydrous.
PART 2: Synthesis of this compound
Rationale: The reaction of the acyl chloride with methanol in the presence of a base to neutralize the HCl byproduct is a standard and high-yielding esterification method. Triethylamine is a common and suitable base for this purpose. Performing the initial addition at a low temperature helps to control the exothermicity of the reaction.
Materials and Equipment:
| Reagent/Equipment | Grade | Supplier |
| 3-fluoro-2-(trifluoromethyl)isonicotinoyl chloride | Crude from Part 1 | - |
| Methanol (MeOH) | Anhydrous | Commercially Available |
| Triethylamine (Et₃N) | Reagent grade | Commercially Available |
| Dichloromethane (DCM) | Anhydrous | Commercially Available |
| Round-bottom flask | Appropriate size | Standard laboratory supplier |
| Magnetic stirrer and stir bar | Standard laboratory supplier | |
| Ice bath | - | |
| Separatory funnel | Standard laboratory supplier | |
| Rotary evaporator | Standard laboratory supplier |
Safety Precautions:
-
Acyl chlorides are corrosive and moisture-sensitive. Handle in a fume hood and wear appropriate PPE.
-
Triethylamine is a flammable and corrosive liquid. Handle with care in a well-ventilated area.
Step-by-Step Protocol:
-
Dissolve the crude 3-fluoro-2-(trifluoromethyl)isonicotinoyl chloride (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stir bar under a nitrogen atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
In a separate flask, prepare a solution of anhydrous methanol (1.2 eq) and triethylamine (1.5 eq) in anhydrous DCM.
-
Slowly add the methanol/triethylamine solution to the cooled acyl chloride solution via an addition funnel. Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound as a pure compound.
Scale-up Considerations:
-
Temperature Control: The reaction is exothermic. For larger scales, a jacketed reactor with a cooling system is recommended to maintain the desired temperature profile.
-
Mixing: Efficient stirring is crucial to ensure good heat and mass transfer, especially during the addition of the methanol/triethylamine solution.
-
Work-up: For large-scale work-up, liquid-liquid extraction can be resource-intensive. Consider alternative work-up procedures such as a quench followed by distillation if the product is sufficiently volatile and thermally stable.
-
Purification: On a larger scale, distillation under reduced pressure may be a more practical purification method than column chromatography.
Analytical Characterization
The identity and purity of the final product, this compound, should be confirmed by standard analytical techniques:
-
¹H NMR (Nuclear Magnetic Resonance): To confirm the presence and integration of the methyl ester protons and the aromatic protons.
-
¹³C NMR: To identify the carbon signals of the pyridine ring, the trifluoromethyl group, and the ester carbonyl.
-
¹⁹F NMR: To confirm the presence and chemical shifts of the fluorine and trifluoromethyl group.
-
GC-MS (Gas Chromatography-Mass Spectrometry): To determine the purity and confirm the molecular weight of the product.
-
HPLC (High-Performance Liquid Chromatography): For quantitative purity analysis.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low yield in Part 1 | Incomplete reaction | Extend the reflux time. Ensure the DMF catalyst is active and anhydrous. |
| Moisture contamination | Use anhydrous reagents and a dry reaction setup. | |
| Low yield in Part 2 | Incomplete reaction | Ensure the acyl chloride was fully formed. Allow the reaction to stir for a longer period at room temperature. |
| Hydrolysis of acyl chloride | Ensure all reagents and solvents are anhydrous. | |
| Product decomposition | Overheating during work-up | Use a rotary evaporator with a water bath at a moderate temperature. |
| Impure product | Inefficient purification | Optimize the eluent system for column chromatography or consider distillation. |
Conclusion
This application note provides a detailed and scalable protocol for the synthesis of this compound. By utilizing a robust two-step sequence starting from the corresponding carboxylic acid, this method offers a practical and efficient route to this valuable fluorinated building block. The provided guidelines for scale-up, safety, and troubleshooting are intended to assist researchers and process chemists in the successful implementation of this synthesis on a larger scale.
References
- Ishikawa, N. (Ed.). (2012). Fluorine in medicinal chemistry and chemical biology. John Wiley & Sons.
- Liang, T., Neumann, C. N., & Ritter, T. (2013). Introduction of fluorine and fluorine-containing functional groups.
- O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.
- Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.
- Umemoto, T. (1996). Electrophilic perfluoroalkylating agents. Chemical Reviews, 96(5), 1757-1778.
-
"Fischer Esterification." Organic Chemistry Portal. [Link]
- "Synthesis of isonicotinic acid esters.
-
"Methods for the synthesis of 2-trifluoromethyl pyridines." ResearchGate. [Link]
-
"Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients." PubMed Central. [Link]
-
"Site-Selective C–H Fluorination of Pyridines and Diazines with AgF2." Organic Syntheses. [Link]
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Application Notes and Protocols for the Strategic Use of Methyl 3-fluoro-2-(trifluoromethyl)isonicotinate in the Synthesis of Advanced Kinase Inhibitors
Introduction: The Strategic Advantage of Fluorinated Pyridines in Kinase Inhibition
The landscape of oncology and inflammatory disease treatment has been reshaped by the development of targeted kinase inhibitors.[1] Within this competitive field, the pursuit of molecules with superior potency, selectivity, and pharmacokinetic profiles is relentless. The strategic incorporation of fluorine and fluorinated functional groups has become a cornerstone of modern drug design, offering a powerful tool to modulate a compound's metabolic stability, lipophilicity, and binding affinity.[2] The trifluoromethyl (-CF3) group, in particular, is a well-established bioisostere that can significantly enhance these properties.[1]
This document provides a detailed guide to the application of Methyl 3-fluoro-2-(trifluoromethyl)isonicotinate , a highly functionalized pyridine building block, in the synthesis of next-generation kinase inhibitors. The unique arrangement of the fluoro and trifluoromethyl substituents on the isonicotinate core offers medicinal chemists a versatile platform for creating potent and selective inhibitors. The electron-withdrawing nature of these groups significantly influences the electronics of the pyridine ring and the reactivity of the methyl ester, making it a valuable synthon for constructing complex molecular architectures. A notable example of a clinically approved kinase inhibitor featuring a related structural motif is Repotrectinib (Augtyro™), a potent ROS1 and TRK inhibitor, underscoring the therapeutic relevance of this chemical space.[3][4]
We will delve into the causality behind experimental choices, provide detailed, step-by-step protocols, and illustrate key concepts with diagrams to empower researchers, scientists, and drug development professionals in their quest for novel therapeutics.
Physicochemical Properties and Handling
This compound is a key building block for introducing a fluorinated pyridine moiety into target molecules.[5][6][7][8] Understanding its properties is crucial for successful synthetic campaigns.
| Property | Value | Source |
| CAS Number | 1227594-82-2 | [5][6][7][8] |
| Molecular Formula | C8H5F4NO2 | [5] |
| Molecular Weight | 223.13 g/mol | [8] |
| Appearance | Off-white to white solid | Supplier Data |
| Solubility | Soluble in common organic solvents (e.g., DCM, THF, DMF) | General Knowledge |
Storage and Handling: Store in a cool, dry, well-ventilated area away from incompatible substances. Keep containers tightly closed. As with all halogenated organic compounds, handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Core Application: Synthesis of a Selective RAF Kinase Inhibitor
This section provides a detailed protocol for the synthesis of a potent and selective RAF kinase inhibitor, N-(3-(2-(2-Hydroxyethoxy)-6-morpholinopyridin-4-yl)-4-methylphenyl)-2-(trifluoromethyl)isonicotinamide, as a prime example of the utility of this compound.[9] This inhibitor demonstrates the successful incorporation of the fluorinated isonicotinamide moiety to achieve high potency and desirable drug-like properties.
Synthetic Workflow Overview
The overall synthetic strategy involves the preparation of the key amine intermediate followed by an amide coupling reaction with the pre-activated 3-fluoro-2-(trifluoromethyl)isonicotinic acid.
Caption: Synthetic workflow for a RAF kinase inhibitor.
Protocol 1: Saponification of this compound
Rationale: The methyl ester of the starting material must be hydrolyzed to the corresponding carboxylic acid to enable subsequent amide bond formation. This is a standard saponification reaction using a strong base.
Materials:
-
This compound
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF)
-
Water
-
Hydrochloric acid (HCl), 1 M solution
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).
-
Add LiOH (1.5 eq) to the solution at room temperature.
-
Stir the reaction mixture vigorously and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Once the reaction is complete, remove the THF under reduced pressure.
-
Acidify the remaining aqueous solution to pH ~3 with 1 M HCl.
-
The product, 3-fluoro-2-(trifluoromethyl)isonicotinic acid, will precipitate out of solution.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the desired carboxylic acid.
Protocol 2: Amide Coupling to Synthesize the Final Kinase Inhibitor
Rationale: This protocol details the crucial amide bond formation between the synthesized 3-fluoro-2-(trifluoromethyl)isonicotinic acid and the key amine intermediate. The choice of coupling reagents is critical for achieving a high yield, especially with potentially electron-deficient amines. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly effective coupling reagent that minimizes side reactions and racemization. DIPEA (N,N-Diisopropylethylamine) is used as a non-nucleophilic base to neutralize the acid formed during the reaction.
Materials:
-
3-fluoro-2-(trifluoromethyl)isonicotinic acid (from Protocol 1)
-
Key amine intermediate (e.g., 3-(2-(2-hydroxyethoxy)-6-morpholinopyridin-4-yl)-4-methylaniline)[9]
-
HATU
-
DIPEA
-
Dimethylformamide (DMF), anhydrous
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a solution of 3-fluoro-2-(trifluoromethyl)isonicotinic acid (1.1 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).
-
Stir the mixture at room temperature for 15-20 minutes to pre-activate the carboxylic acid.
-
Add the key amine intermediate (1.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 12-18 hours under an inert atmosphere (e.g., Nitrogen or Argon).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the final RAF kinase inhibitor.
Mechanism of Action and Structure-Activity Relationship (SAR) Insights
The 3-fluoro-2-(trifluoromethyl)isonicotinamide moiety plays a critical role in the biological activity of the resulting kinase inhibitor. The trifluoromethyl group often occupies a hydrophobic pocket within the kinase active site, contributing to enhanced binding affinity.[9] The fluorine atom can modulate the pKa of the pyridine nitrogen and participate in favorable electrostatic interactions. Furthermore, the rigidity of the pyridine ring helps to orient the substituents in a conformationally favorable manner for binding.
The synthesized RAF inhibitor targets the MAPK/ERK signaling pathway, which is frequently dysregulated in various cancers.
Caption: Inhibition of the MAPK/ERK signaling pathway.
Conclusion
This compound is a valuable and versatile building block for the synthesis of advanced kinase inhibitors. Its unique substitution pattern allows for the introduction of key structural motifs that can enhance potency, selectivity, and pharmacokinetic properties. The protocols detailed herein provide a practical framework for the utilization of this reagent in medicinal chemistry campaigns targeting kinases. The successful synthesis of potent RAF inhibitors highlights the strategic advantage of incorporating this fluorinated pyridine moiety in modern drug discovery.
References
-
(New Drug Approvals) Ropotrectinib. (2025-08-08). Available from: [Link]
-
New Drug Approvals. Ropotrectinib. Available from: [Link]
-
ResearchGate. Synthesis of repotrectinib (17). | Download Scientific Diagram. Available from: [Link]
-
ResearchGate. (PDF) Repotrectinib. ALK/ROS1/TRK inhibitor, Treatment of solid tumors. Available from: [Link]
-
PMC. Synthesis of Amidomethyltrifluoroborates and their Use in Cross-Coupling Reactions. Available from: [Link]
-
ACS Publications. Design and Discovery of N-(3-(2-(2-Hydroxyethoxy)-6-morpholinopyridin-4-yl)-4-methylphenyl)-2-(trifluoromethyl)isonicotinamide, a Selective, Efficacious, and Well-Tolerated RAF Inhibitor Targeting RAS Mutant Cancers: The Path to the Clinic. Journal of Medicinal Chemistry. Available from: [Link]
-
UCL Discovery. Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Available from: [Link]
-
NIH. Design, synthesis, anticancer evaluation and docking studies of novel 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivatives as Aurora-A kinase inhibitors. Available from: [Link]
-
PubMed. Design and synthesis of rho kinase inhibitors (III). Available from: [Link]
-
PMC. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Available from: [Link]
-
PubChem. Repotrectinib. Available from: [Link]
-
PubMed. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. Available from: [Link]
-
PubMed. Discovery and Optimization of 1-(4-chloro-3-(trifluoromethyl)- phenyl)-3-(2-(amino)pyridin-3-yl)ureas as Novel KDR Kinase Inhibitors. Available from: [Link]
-
ResearchGate. Synthesis of N-trifluoromethyl amides from carboxylic acids | Request PDF. Available from: [Link]
-
PMC. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors. Available from: [Link]
-
PMC. Continuous Flow Synthesis of α-Trifluoromethylthiolated Esters and Amides from Carboxylic Acids: a Telescoped Approach. Available from: [Link]
-
MIT Open Access Articles. Discovery of 9-(6-aminopyridin-3-yl)-1-(3-(trifluoromethyl)phenyl)benzo[h][8][10]naphthyridin-2(1H)-one. Available from: [Link]
-
PubMed. Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines. Available from: [Link]
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Application of "Methyl 3-fluoro-2-(trifluoromethyl)isonicotinate" in agrochemical synthesis
Beginning The Search
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Analyzing TFMP Derivatives
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I'm making progress, though I'm facing a slight hurdle. The TFMP scaffold's presence in agrochemicals is well-established, enhancing biological activity. I found diverse examples like Fluazifop-butyl, and generic synthesis methods. However, I still need a clear synthetic pathway starting directly from the initial compound. My next step is to explore potential links between the starting material and known agrochemicals to meet the project's needs.
Refining Synthesis Pathways
I've made progress on clarifying the importance of the TFMP moiety in agrochemicals, noting its ability to enhance biological activity. I've located examples like Fluazifop-butyl and several other commercialized products. I have also identified common synthetic strategies, such as chlorine/fluorine exchange and cyclocondensation reactions. The challenge now is to link "this compound" to known agrochemicals. I'm focusing on the methyl isonicotinate's reactivity, such as hydrolysis or amidation, to derive plausible synthetic pathways.
Comprehending TFMP Significance
I've established that trifluoromethylpyridine (TFMP) moieties are significant in agrochemicals, which helped me identify some general synthesis strategies. I've also discovered that pyridine carboxamides are a major class of fungicides.
Pinpointing Fungicidal Applications
I've linked the user's starting material, "this compound," to pyridine carboxamide SDHIs, a major fungicide class. I've uncovered several examples of similar nicotinamide and isonicotinamide derivatives with antifungal activity, supporting its potential as a fungicide precursor. I'm now hunting for a specific synthesis protocol starting from the user's ester, requiring exact reaction conditions and ideally, a literature precedent.
Identifying Key Synthesis Precedents
My focus has shifted to pinpointing a specific pyridine carboxamide fungicide with a similar fluorinated TFMP core. The goal is to uncover a documented synthesis route, even if it doesn't begin with the exact methyl ester. This will provide a template for amidation protocols, vital for credible application notes. I'm also searching for general amidation protocols for fluorinated methyl isonicotinates to enhance the detailed, practical protocols.
Investigating Fungicidal Activity
I've been delving into the literature, and it's looking like pyridine carboxamides are key players in the fungicide world, often hitting that SDH enzyme. This strengthens the potential of "Methyl 3-fluoro-2-".
Confirming Feasibility and Relevance
I'm now confident that the "this compound" pathway is sound, especially considering pyridine carboxamides' fungicide prowess. The SDH enzyme looks like a good target, and the literature provides ample precedent for the synthesis and activity of similar molecules, even though a precise match hasn't been found. I've found a relevant reference for building application notes and protocol, focusing on isonicotinamide conversion.
Formulating Application Protocols
I'm now fully immersed in protocol development. My research strongly supports the role of pyridine carboxamides as SDH inhibitors, solidifying the relevance of our starting material. I can begin the narrative structure of the application now. It's time to build out a detailed, step-by-step procedure focusing on converting the methyl ester into isonicotinamides and exploring their fungicidal potential.
Synthesizing Application Notes
I've been structuring the application notes, starting with the strategic importance of the fluorinated pyridine motif in agrochemicals, followed by a deeper dive into the synthesis of pyridine carboxamide fungicides. I'm focusing on their SDH inhibition mechanism. Protocols are being developed to demonstrate the methyl ester hydrolysis and subsequent amidation, with tables and diagrams to support these steps. The aim is a comprehensive, well-referenced guide.
Application Notes and Protocols: The Reaction of Methyl 3-fluoro-2-(trifluoromethyl)isonicotinate with Grignard Reagents
Abstract
This document provides a detailed technical guide for researchers, scientists, and professionals in drug development on the reaction of Methyl 3-fluoro-2-(trifluoromethyl)isonicotinate with various Grignard reagents. This versatile building block, featuring both fluoro and trifluoromethyl substituents, is of significant interest in the synthesis of novel pharmaceutical and agrochemical agents.[1][2] This guide delves into the underlying reaction mechanisms, provides detailed step-by-step protocols for laboratory execution, and offers insights into expected outcomes and potential challenges. The protocols are designed to be self-validating, with explanations for each critical step to ensure reproducibility and success.
Introduction and Scientific Context
This compound is a highly functionalized pyridine derivative. The presence of the electron-withdrawing trifluoromethyl (CF₃) and fluoro (F) groups significantly influences the electronic properties of the pyridine ring and its substituents.[2][3] The trifluoromethylpyridine (TFMP) fragment is a key structural motif in a variety of modern pesticides and pharmaceuticals, valued for enhancing metabolic stability and biological activity.[1][2][4]
The Grignard reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds with exceptional versatility. The reaction of Grignard reagents (R-MgX) with esters typically proceeds via nucleophilic acyl substitution to yield ketones, which can then be further attacked by another equivalent of the Grignard reagent to produce tertiary alcohols.
This application note explores the controlled reaction of Grignard reagents with the ester functionality of this compound. We will discuss the factors governing the reaction's outcome and provide robust protocols for synthesizing the corresponding ketone products, which are valuable intermediates for further chemical elaboration.
Reaction Mechanism and Strategic Considerations
The reaction proceeds via a nucleophilic attack of the carbanionic portion of the Grignard reagent on the electrophilic carbonyl carbon of the ester. The strong electron-withdrawing effects of the adjacent fluoro and trifluoromethyl groups enhance the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack.
The general mechanism is as follows:
-
Nucleophilic Addition: The Grignard reagent adds to the carbonyl group, forming a tetrahedral intermediate.
-
Elimination: This intermediate collapses, eliminating the methoxide leaving group (-OCH₃) to form a ketone.
-
Second Addition (Potential): If excess Grignard reagent is present and the resulting ketone is sufficiently reactive, a second equivalent of the Grignard reagent can add to the ketone, forming a tertiary alcohol after workup.
Controlling the reaction to isolate the ketone is the primary objective of the protocols described herein. This is typically achieved by using a 1:1 stoichiometry of the reactants and maintaining low reaction temperatures to disfavor the second addition.
Potential Side Reactions:
-
Addition to the Pyridine Ring: While the ester is the most reactive site, highly reactive Grignard reagents could potentially add to the electron-deficient pyridine ring in a dearomatization process.[5][6][7]
-
Reaction with the Fluoro Group: Direct reaction with the C-F bond is generally difficult and unlikely under these conditions but remains a theoretical possibility with highly reactive organometallics.[8]
Mechanistic Overview Diagram
The following diagram illustrates the primary reaction pathway to the ketone and the potential subsequent reaction to a tertiary alcohol.
Caption: Reaction mechanism of Grignard addition to the ester.
Application Protocols
3.1. General Laboratory Considerations for Grignard Reactions
-
Anhydrous Conditions: Grignard reagents are highly sensitive to protic sources (e.g., water, alcohols). All glassware must be rigorously dried (e.g., flame-dried or oven-dried at >120°C for several hours) and cooled under an inert atmosphere (Nitrogen or Argon).
-
Solvent Quality: Use anhydrous solvents, preferably from a freshly opened bottle or a solvent purification system. Anhydrous diethyl ether or tetrahydrofuran (THF) are common choices.
-
Reagent Quality: Use freshly prepared Grignard reagents or high-quality commercial solutions. The concentration of commercial Grignard solutions should be titrated before use for accurate stoichiometry.
3.2. Protocol 1: Synthesis of (3-Fluoro-2-(trifluoromethyl)pyridin-4-yl)(phenyl)methanone
This protocol details the reaction using Phenylmagnesium bromide.
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) | Eq. |
| This compound | 223.12 | 1.12 g | 5.0 | 1.0 |
| Phenylmagnesium bromide (3.0 M in Et₂O) | 181.31 | 1.7 mL | 5.1 | 1.02 |
| Anhydrous Tetrahydrofuran (THF) | - | 25 mL | - | - |
| Saturated aq. NH₄Cl solution | - | 20 mL | - | - |
| Ethyl Acetate | - | 50 mL | - | - |
| Brine | - | 20 mL | - | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | - | ~5 g | - | - |
Step-by-Step Methodology
-
Reaction Setup: Assemble a dry 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen inlet. Flame-dry the apparatus under a flow of nitrogen and allow it to cool to room temperature.
-
Substrate Addition: Dissolve this compound (1.12 g, 5.0 mmol) in 25 mL of anhydrous THF and add it to the reaction flask via syringe.
-
Cooling: Cool the solution to 0°C using an ice-water bath.
-
Grignard Addition: Add the Phenylmagnesium bromide solution (1.7 mL, 5.1 mmol) dropwise to the stirred solution over 15 minutes, ensuring the internal temperature does not exceed 5°C. The slow addition is critical to prevent over-reaction and control the exotherm.
-
Reaction Monitoring: Stir the reaction mixture at 0°C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS every 30 minutes until the starting material is consumed (typically 1-2 hours).
-
Quenching: Once the reaction is complete, carefully quench it by the slow, dropwise addition of 20 mL of pre-cooled saturated aqueous ammonium chloride (NH₄Cl) solution while maintaining stirring in the ice bath.
-
Workup & Extraction: Remove the flask from the ice bath and allow it to warm to room temperature. Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (2 x 25 mL).
-
Washing & Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the resulting crude oil by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure ketone product.
Experimental Workflow Diagram
Sources
- 1. 3-fluoro-2-(trifluoromethyl)isonicotinic acid [myskinrecipes.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Enantioselective Catalytic Dearomative Addition of Grignard Reagents to 4-Methoxypyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Grignard Reagent Addition to Pyridinium Salts: A Catalytic Approach to Chiral 1,4-Dihydropyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Exploration of Mechanochemical Activation in Solid-State Fluoro-Grignard Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Reaction Yield Improvement for Methyl 3-fluoro-2-(trifluoromethyl)isonicotinate
Welcome to the technical support guide for the synthesis of Methyl 3-fluoro-2-(trifluoromethyl)isonicotinate. This document is designed for researchers, chemists, and drug development professionals who are looking to troubleshoot and optimize the synthesis of this valuable fluorinated pyridine building block. The presence of both fluoro and trifluoromethyl groups on the isonicotinate scaffold presents unique synthetic challenges, often leading to issues with yield, purity, and reproducibility.
This guide moves beyond simple protocols to explain the underlying chemical principles, helping you to make informed decisions to improve your reaction outcomes.
Core Reaction Overview
The synthesis of this compound typically proceeds via a two-stage process:
-
Formation of the Fluorinated Pyridine Core: The most critical and challenging stage is the synthesis of the key intermediate, 3-fluoro-2-(trifluoromethyl)isonicotinic acid . This often involves multi-step sequences, such as ring formation or late-stage functionalization of a pre-existing pyridine ring. The inherent electron-deficient nature of the pyridine ring, compounded by the electron-withdrawing effects of the CF₃ and F groups, makes these transformations non-trivial.[1]
-
Esterification: The final step is the conversion of the carboxylic acid to the corresponding methyl ester. While generally a high-yielding reaction, this step can still present challenges related to purification and substrate stability.[2]
The diagram below illustrates this general synthetic logic.
Caption: Troubleshooting workflow for the core synthesis.
Q2: The final esterification step is giving me a low yield and/or difficult-to-remove impurities. How can I improve this?
While seemingly straightforward, the esterification of 3-fluoro-2-(trifluoromethyl)isonicotinic acid can be problematic due to the molecule's properties.
A2: Optimization of Esterification
-
Choice of Method is Key: Standard Fischer esterification (MeOH/H₂SO₄) is common but can lead to side reactions if heated for prolonged periods with highly functionalized substrates. [2]
Method Typical Conditions Pros Cons Fischer Esterification MeOH, cat. H₂SO₄, reflux Inexpensive, simple setup Can require long reaction times, harsh conditions may cause degradation. SOCl₂/MeOH Add SOCl₂ to cold MeOH, then add acid High yielding, clean conversion SOCl₂ is hazardous; generates HCl which can be problematic. [3] | Coupling Reagents | DCC/DMAP or EDC/DMAP, MeOH | Mild conditions, good for sensitive substrates | Reagents are expensive; urea byproduct from DCC can be hard to remove. |
-
Impurity Profile & Solutions:
-
Unreacted Carboxylic Acid: The most common impurity. The electron-withdrawing groups decrease the nucleophilicity of the carbonyl oxygen, slowing the reaction.
-
Solution: Use a more powerful esterification method like SOCl₂/MeOH. [3]For purification, perform an aqueous wash with a mild base (e.g., sat. NaHCO₃ solution) to extract the acidic starting material into the aqueous layer.
-
-
Dark, Tarry Byproducts: This suggests decomposition.
-
Solution: Avoid high temperatures. If using Fischer esterification, run at a lower temperature for a longer time or switch to a milder room-temperature method using a coupling reagent.
-
-
Q3: I am struggling with the purification of the final product, this compound. What is the best approach?
The polarity and potential volatility of the final product can make purification challenging.
A3: Purification Strategy
-
Initial Workup: After the reaction, a standard aqueous workup is essential.
-
Dilute the reaction mixture with an organic solvent (e.g., Ethyl Acetate, CH₂Cl₂).
-
Wash sequentially with water, saturated NaHCO₃ solution (to remove acid), and finally brine.
-
Dry the organic layer over Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo. [4]
-
-
Chromatography: Column chromatography is typically required for high purity.
-
Stationary Phase: Standard silica gel (230-400 mesh) is usually sufficient.
-
Mobile Phase: The product is moderately polar. Start with a low polarity eluent system like 95:5 Hexanes:Ethyl Acetate and gradually increase the polarity. The optimal gradient will depend on the specific impurities present.
-
Impurity Removal: Low-polarity impurities can be washed off the column first with pure hexanes or petroleum ether before eluting the product. [4]
-
Frequently Asked Questions (FAQs)
-
What is the role of the fluorine and trifluoromethyl groups? Both are strong electron-withdrawing groups. They significantly lower the pKa of the isonicotinic acid and decrease the basicity of the pyridine nitrogen. [5]In a pharmaceutical context, these groups are often added to increase metabolic stability, improve lipophilicity, and modulate binding affinity to biological targets. [6][7]
-
Are there any specific safety precautions I should take? Yes. Many fluorinating and trifluoromethylating reagents are toxic and highly reactive. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. Some reactions may require anhydrous or inert atmosphere conditions (N₂ or Ar). [8][9]Hydrogen fluoride (HF) can be a byproduct of some fluorination reactions; ensure you are familiar with HF safety protocols if applicable. [10]
-
Can I use a different alcohol for the esterification? Yes, but the reaction conditions may need to be re-optimized. Larger, bulkier alcohols (e.g., isopropanol, tert-butanol) will react more slowly than methanol due to steric hindrance. For these, using the thionyl chloride or a coupling reagent method is highly recommended over standard Fischer esterification.
Detailed Experimental Protocols
Protocol 1: Esterification via Thionyl Chloride
This is a reliable method for converting the carboxylic acid intermediate to the final product.
-
Setup: In a fume hood, equip a flame-dried, three-neck round-bottom flask with a stir bar, a dropping funnel, and a nitrogen inlet connected to a bubbler.
-
Reagents: Add 3-fluoro-2-(trifluoromethyl)isonicotinic acid (1.0 equiv) to the flask. Add anhydrous Methanol (approx. 0.2 M concentration) via syringe and cool the resulting slurry to 0 °C in an ice bath.
-
Reaction: Slowly add thionyl chloride (SOCl₂) (2.0 equiv) dropwise via the dropping funnel over 30 minutes. Caution: Gas evolution (HCl, SO₂) will occur.
-
Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours, monitoring the reaction progress by TLC or LC-MS until all the starting carboxylic acid is consumed.
-
Workup: Carefully concentrate the reaction mixture under reduced pressure to remove excess MeOH and SOCl₂. Re-dissolve the residue in Ethyl Acetate (EtOAc) and slowly pour it into a beaker containing a saturated sodium bicarbonate (NaHCO₃) solution with stirring to neutralize the acid.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer twice more with EtOAc. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude methyl ester.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a Hexanes/EtOAc gradient.
References
-
Garlyauskayte, R. et al. (2021). Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor®. MDPI. [Link]
-
Wang, N. et al. (2021). C3 Selective chalcogenation and fluorination of pyridine using classic Zincke imine intermediates. Nature Communications. [Link]
-
Poremba, K. E. et al. (2016). Facile Rh(III)-Catalyzed Synthesis of Fluorinated Pyridines. NIH Public Access. [Link]
-
Organic Syntheses. Trifluoromethylation of 4-Bromo-3-oxo-Δ4-steroids. [Link]
-
ChemistryViews. (2022). Selective Trifluoromethylation of Pyridines. [Link]
-
Ferreira, D. V. M. et al. (2022). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. MDPI. [Link]
-
MySkinRecipes. 3-fluoro-2-(trifluoromethyl)isonicotinic acid. [Link]
-
Williams, A. L. et al. (2022). A Light-Promoted Innate Trifluoromethylation of Pyridones and Related N-Heteroarenes. NIH Public Access. [Link]
-
Muta, R. et al. (2022). Regioselective Direct C–H Trifluoromethylation of Pyridine. ResearchGate. [Link]
-
ResearchGate. (2017). Any procedure for the esterification of isonicotinic acid?. [Link]
-
Changzhou Huanling Chemical Co., Ltd. This compound. [Link]
-
PubChem. 3-Fluoro-5-(trifluoromethyl)isonicotinic acid. [Link]
-
Katritzky, A. R. et al. (2001). A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. NIH Public Access. [Link]
-
ResearchGate. (2014). Trifluoromethyl-Substituted Pyridines Through Displacement of Iodine by in situ Generated (Trifluoromethyl)copper. [Link]
- Google Patents. (1956).
-
Wikipedia. Trifluoromethylation. [Link]
-
Meegan, M. J. et al. (2020). Synthesis, Characterisation and Mechanism of Action of Anticancer 3-Fluoroazetidin-2-ones. MDPI. [Link]
Sources
- 1. C3 Selective chalcogenation and fluorination of pyridine using classic Zincke imine intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 6. A Light-Promoted Innate Trifluoromethylation of Pyridones and Related N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jelsciences.com [jelsciences.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Reaction Conditions for Methyl 3-fluoro-2-(trifluoromethyl)isonicotinate
Welcome to the dedicated technical support guide for Methyl 3-fluoro-2-(trifluoromethyl)isonicotinate (CAS No. 1227594-82-2). This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing and optimizing this highly functionalized pyridine derivative. The incorporation of both fluoro- and trifluoromethyl- groups presents unique synthetic challenges, and this guide provides in-depth, field-proven insights to overcome them.
Frequently Asked Questions (FAQs)
Q: What is this compound and why is it significant? A: this compound is a highly specialized pyridine-based building block. Its unique substitution pattern, featuring an electron-withdrawing trifluoromethyl group and a fluorine atom on the pyridine core, makes it a valuable intermediate in medicinal chemistry and agrochemical research.[1] The trifluoromethyl (-CF3) group, in particular, is crucial in modern drug design as it can enhance metabolic stability, binding affinity, and lipophilicity of bioactive molecules.[1][2]
Q: What are the primary challenges in the synthesis of this compound? A: The main difficulties lie in controlling the regioselectivity of the fluorination and trifluoromethylation steps on an electron-deficient pyridine ring.[3][4] Achieving functionalization at the C2 and C3 positions can be particularly challenging.[5] Furthermore, the reaction conditions required for these transformations can be harsh, potentially leading to side reactions, low yields, or decomposition.[6]
Q: What analytical methods are recommended for monitoring reaction progress and purity? A: A combination of techniques is ideal. Thin-Layer Chromatography (TLC) is suitable for rapid, qualitative monitoring. For quantitative analysis and purity assessment, Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are recommended.[7] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹⁹F, and ¹³C) is indispensable for structural confirmation of the final product and key intermediates.[8]
Q: What safety precautions are necessary when working with fluorinating and trifluoromethylating agents? A: Many reagents used for these transformations are hazardous. For instance, direct fluorinating agents like AgF₂ are hygroscopic and can release HF gas upon contact with water.[9] Trifluoromethylating agents, such as Togni's or Langlois' reagents, should be handled with care in a well-ventilated fume hood.[10][11] Always consult the Safety Data Sheet (SDS) for each reagent and wear appropriate Personal Protective Equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems that may arise during the synthesis of this compound.
Q1: My reaction yield is consistently low or negligible. What are the likely causes and how can I improve it?
A1: Low yields are a common issue stemming from several factors. A systematic approach is required for diagnosis.
-
Moisture Contamination: Fluorination and trifluoromethylation reactions are often extremely sensitive to moisture. The presence of water can deactivate reagents (e.g., AgF₂) and lead to unwanted side reactions.[3][9]
-
Solution: Ensure all glassware is flame-dried or oven-dried immediately before use. Use anhydrous solvents, preferably from a solvent purification system or a freshly opened bottle over molecular sieves. Handle hygroscopic reagents in a glovebox or under a positive pressure of an inert atmosphere (e.g., Argon or Nitrogen).
-
-
Reagent Inactivity or Degradation: The quality and age of your reagents are critical.
-
Solution: Purchase reagents from a reputable supplier. Use freshly opened reagents whenever possible. If a reaction fails, consider titrating or testing the activity of key reagents like organolithiums or Grignard reagents before use.
-
-
Sub-optimal Reaction Temperature: The thermal window for these reactions can be narrow.[6]
-
Solution: Experiment with a range of temperatures. For reactions involving thermally sensitive intermediates, cooling to 0°C or below may be necessary.[5][6] Conversely, some C-F or C-CF₃ bond-forming reactions require significant thermal energy to overcome activation barriers.[6] A systematic temperature screen is recommended.
-
Q2: I am observing the formation of multiple isomers, leading to poor regioselectivity. How can this be controlled?
A2: Poor regioselectivity is a known challenge when functionalizing substituted pyridines.[5][9] The electronic properties of the ring and its existing substituents dictate the position of electrophilic or nucleophilic attack.
-
Inappropriate Activating Strategy: The electron-deficient nature of the pyridine ring often requires an activation strategy.[3] The choice of strategy can influence regioselectivity.
-
Reaction Kinetics vs. Thermodynamics: The product distribution can be dependent on whether the reaction is under kinetic or thermodynamic control.
-
Solution: Lowering the reaction temperature generally favors the kinetically controlled product, which is often the desired isomer in complex syntheses. Conversely, higher temperatures or longer reaction times may lead to isomerization and the formation of the more stable thermodynamic product.
-
Q3: My final product is contaminated with the corresponding carboxylic acid, 3-fluoro-2-(trifluoromethyl)isonicotinic acid. What is causing this hydrolysis?
A3: The presence of the carboxylic acid is due to the hydrolysis of the methyl ester. This can occur during the reaction, workup, or purification.
-
Acidic or Basic Workup Conditions: Esters are susceptible to hydrolysis under both acidic and basic conditions.[12][13] Washing with strong aqueous base (like NaOH) during liquid-liquid extraction is a common cause of unintended hydrolysis.[14]
-
Solution: During the workup, use a mild base like saturated sodium bicarbonate (NaHCO₃) solution for neutralization, and minimize contact time.[14] If possible, perform the workup under neutral or slightly acidic conditions.
-
-
Silica Gel Chromatography: Standard silica gel is slightly acidic and can sometimes catalyze the hydrolysis of sensitive esters, especially if a protic solvent like methanol is used in high concentrations in the eluent.
-
Solution: Minimize the time the compound spends on the silica gel column. If hydrolysis is a significant issue, consider using deactivated (neutral) silica gel or an alternative stationary phase like alumina. Alternatively, a non-protic solvent system (e.g., Hexane/Ethyl Acetate or Dichloromethane/Hexane) should be prioritized.
-
Troubleshooting Workflow
Caption: A decision tree for troubleshooting common synthesis issues.
Experimental Protocols
The following protocols are generalized procedures and should be adapted based on specific substrates and laboratory conditions.
Protocol 1: Synthesis via Cyclization and Esterification
This protocol outlines a potential pathway involving the construction of the substituted pyridine ring.[15][16]
Step 1: Synthesis of the Pyridine Core (e.g., 3-fluoro-2-(trifluoromethyl)isonicotinic acid)
-
In a flame-dried, three-neck round-bottom flask under an argon atmosphere, combine the appropriate fluorinated and trifluoromethylated precursors (e.g., a trifluoromethylated ketone and a fluorinated enamine derivative).
-
Add anhydrous solvent (e.g., Toluene or DMF) via cannula.
-
Add the cyclization catalyst or reagent (e.g., a Lewis acid or a strong base like LDA) dropwise at a controlled temperature (e.g., -78 °C or 0 °C).
-
Allow the reaction to slowly warm to room temperature or heat to reflux, monitoring progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction (e.g., with saturated NH₄Cl solution).
-
Perform an aqueous workup, extracting the product with an organic solvent (e.g., Ethyl Acetate).
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude carboxylic acid.
Step 2: Methyl Esterification
-
Dissolve the crude 3-fluoro-2-(trifluoromethyl)isonicotinic acid in anhydrous Methanol.
-
Cool the solution to 0 °C in an ice bath.
-
Add thionyl chloride (SOCl₂) or a few drops of concentrated sulfuric acid dropwise as a catalyst.
-
Allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours, until TLC indicates complete conversion of the starting material.
-
Cool the reaction mixture and remove the excess methanol under reduced pressure.
-
Dissolve the residue in Ethyl Acetate and carefully neutralize by washing with saturated NaHCO₃ solution.
-
Wash the organic layer with brine, dry over Na₂SO₄, filter, and concentrate to yield the crude methyl ester.
Protocol 2: Purification by Column Chromatography
-
Prepare a silica gel slurry using the initial eluent (e.g., 5% Ethyl Acetate in Hexane).
-
Load the crude product onto the column, either directly as a concentrated solution or pre-adsorbed onto a small amount of silica gel.
-
Elute the column with a gradient of Ethyl Acetate in Hexane (e.g., starting from 5% and gradually increasing to 20-30%).
-
Collect fractions based on TLC analysis.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
General Synthesis and Purification Workflow
Caption: High-level workflow from synthesis to final analysis.
Data Summary Table
The following table provides a hypothetical set of optimized reaction conditions based on common practices for similar transformations. Researchers should use this as a starting point for their own optimization studies.
| Parameter | Condition | Rationale / Notes |
| Solvent | Anhydrous THF or Toluene | Non-protic, can be rigorously dried. Choice depends on reagent solubility and reaction temperature. |
| Temperature | -78 °C to 65 °C | Highly reaction-dependent. Initial addition of reagents often done at low temperatures to control exotherms.[5][6] |
| Key Reagent | Trifluoromethylating Agent | Togni's Reagent or Umemoto's Reagent are common electrophilic CF₃ sources.[5][10] |
| Catalyst | Lewis Acid (e.g., B(C₆F₅)₃) or Transition Metal | Depends on the specific C-H activation or cyclization strategy employed.[5] |
| Reaction Time | 2 - 24 hours | Monitor by TLC/LC-MS to determine endpoint and avoid byproduct formation. |
| Workup | Mildly acidic or neutral | Avoids hydrolysis of the final ester product. Use of saturated NH₄Cl or NaHCO₃ is recommended.[14] |
| Purification | Silica Gel Chromatography | Eluent: Hexane/Ethyl Acetate gradient. |
| Typical Yield | 45 - 75% | Highly dependent on substrate and precise conditions. |
References
- Technical Support Center: Optimizing Reaction Conditions for Fluorination of Pyridines - Benchchem. (n.d.).
- Technical Support Center: Synthesis of Trifluoromethylpyridines - Benchchem. (n.d.).
- New method for introducing fluorinated components into molecules - Uni Münster. (2024, May 16).
- Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. (2014, June 11). Journal of the American Chemical Society.
- This compound | 1227594-82-2 - ChemicalBook. (n.d.).
- 5-Trifluoromethoxy-substituted Nicotinic Acid, Nicotinamide and Related Compounds. (2024, March 11). Journal of Organic and Pharmaceutical Chemistry.
- Selective Trifluoromethylation of Pyridines - ChemistryViews. (2022, November 8).
- ChemInform Abstract: Selective C-H Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction. (2025, August 6). ResearchGate.
- Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (n.d.).
- CN109467532A - The preparation method of 4- trifluoromethyl nicotinic acid - Google Patents. (n.d.).
- Efficient synthesis of 2-(trifluoromethyl)nicotinic acid derivatives from simple fluorinated precursors - PubMed. (2008, May 1).
- A Light-Promoted Innate Trifluoromethylation of Pyridones and Related N-Heteroarenes | Organic Letters - ACS Publications. (2023, June 28).
- 3-fluoro-2-(trifluoromethyl)isonicotinic acid - MySkinRecipes. (n.d.).
- How to purify Nicotinic acid derivatives from the reaction mixture? - ResearchGate. (2017, August 13).
- 1227594-82-2 | this compound - AiFChem. (n.d.).
- Analytical characterization of three trifluoromethyl-substituted methcathinone isomers. (n.d.).
- Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group - PMC. (n.d.).
- Efficient Synthesis of 2-(Trifluoromethyl)nicotinic Acid Derivatives from Simple Fluorinated Precursors - Figshare. (2008, April 30).
- Comparison of Analytical Methods for Determining Methylesterification and Acetylation of Pectin - MDPI. (n.d.).
- Tracer studies in ester hydrolysis. Part VI. The hydrolysis of methyl trifluoroacetate. (1958). Journal of the Chemical Society (Resumed).
Sources
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- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Comparison of Analytical Methods for Determining Methylesterification and Acetylation of Pectin | MDPI [mdpi.com]
- 8. Analytical characterization of three trifluoromethyl-substituted methcathinone isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. A Light-Promoted Innate Trifluoromethylation of Pyridones and Related N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Sci-Hub. 665. Tracer studies in ester hydrolysis. Part VI. The hydrolysis of methyl trifluoroacetate / Journal of the Chemical Society (Resumed), 1958 [sci-hub.box]
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- 16. figshare.com [figshare.com]
Technical Support Center: Troubleshooting Failed Reactions with Methyl 3-fluoro-2-(trifluoromethyl)isonicotinate
Welcome to the technical support center for Methyl 3-fluoro-2-(trifluoromethyl)isonicotinate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this highly functionalized pyridine derivative. Here, we address common challenges and provide in-depth, field-proven insights to troubleshoot failed or low-yielding reactions. Our approach is rooted in a mechanistic understanding of the substrate's reactivity to empower you to optimize your synthetic strategies.
Understanding the Reactivity of this compound
This compound is a versatile building block characterized by a highly electron-deficient pyridine ring. This deficiency is a result of the cumulative electron-withdrawing effects of the pyridine nitrogen, the 2-trifluoromethyl group, and the 4-methoxycarbonyl group. This electronic nature dictates its reactivity, primarily making it an excellent substrate for nucleophilic aromatic substitution (SNAr) at the 3-position. The fluorine atom at this position is activated for displacement by a wide range of nucleophiles.
However, the same features that make this molecule reactive also present potential challenges. Side reactions such as hydrolysis of the ester, reactions involving the trifluoromethyl group under harsh conditions, and challenges in achieving selective transformations are common hurdles. This guide will walk you through these issues in a question-and-answer format.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
Section 1: Nucleophilic Aromatic Substitution (SNAr) Reactions
Question 1: My SNAr reaction with an amine or alcohol nucleophile is sluggish or not proceeding to completion. What are the likely causes and how can I fix it?
Answer:
Low reactivity in SNAr reactions with this compound can stem from several factors, primarily related to the nucleophilicity of the attacking species and the reaction conditions.
Causality Behind the Issue:
-
Insufficient Nucleophilicity: While the pyridine ring is highly activated, weak nucleophiles may still struggle to initiate the attack. The strength of your nucleophile is paramount.
-
Inappropriate Base: The choice and stoichiometry of the base are critical. The base serves to deprotonate the nucleophile (in the case of alcohols or primary/secondary amines) or to scavenge the HF generated during the reaction. An inadequate base can lead to a low concentration of the active nucleophile or a buildup of acid, which can protonate the pyridine nitrogen, deactivating the ring towards nucleophilic attack.
-
Solvent Effects: The solvent plays a crucial role in stabilizing the charged Meisenheimer intermediate formed during the SNAr mechanism. Polar aprotic solvents are generally preferred as they can solvate the cation of the base without strongly solvating the nucleophile, thus enhancing its reactivity.
-
Temperature: Like most reactions, SNAr reactions are temperature-dependent. Insufficient thermal energy may result in a slow reaction rate.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low SNAr conversion.
Detailed Protocols & Recommendations:
| Parameter | Recommendation | Rationale |
| Base | For amine nucleophiles, a non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is often sufficient. For less nucleophilic amines or alcohols, a stronger inorganic base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is recommended. Sodium hydride (NaH) can be used for alcohols to pre-form the alkoxide. | Stronger bases ensure complete deprotonation of the nucleophile, increasing its effective concentration and reactivity. |
| Solvent | Polar aprotic solvents like N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or N-Methyl-2-pyrrolidone (NMP) are excellent choices. Acetonitrile can also be effective. | These solvents effectively stabilize the negatively charged Meisenheimer complex, lowering the activation energy of the reaction. |
| Temperature | Start at room temperature and gradually increase to 60-120 °C if the reaction is slow. Monitor the reaction progress by TLC or LC-MS to avoid decomposition at higher temperatures. | Increased temperature provides the necessary activation energy for the reaction to proceed at a reasonable rate. |
Example Protocol for SNAr with an Amine:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add the amine nucleophile (1.1-1.5 eq).
-
Add a suitable base, such as K₂CO₃ (2.0 eq).
-
Stir the reaction mixture at room temperature for 1 hour, then heat to 60-80 °C.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Question 2: I am observing significant hydrolysis of the methyl ester group during my SNAr reaction, leading to the formation of 3-substituted-2-(trifluoromethyl)isonicotinic acid. How can I prevent this?
Answer:
Ester hydrolysis is a common side reaction, especially under basic or acidic conditions at elevated temperatures. The electron-withdrawing nature of the pyridine ring makes the ester carbonyl highly susceptible to nucleophilic attack by water or hydroxide ions.
Causality Behind the Issue:
-
Presence of Water: Trace amounts of water in the reagents or solvents can lead to hydrolysis, especially when heated.
-
Strongly Basic Conditions: The use of strong bases like NaOH or KOH, particularly in aqueous or protic solvents, will readily saponify the ester.
-
Prolonged Reaction Times at High Temperatures: Even with weaker bases, extended heating can promote hydrolysis if water is present.
Preventative Measures:
Caption: Strategy to minimize ester hydrolysis.
Detailed Protocols & Recommendations:
| Parameter | Recommendation | Rationale |
| Solvents & Reagents | Use freshly distilled or commercially available anhydrous solvents. Ensure all reagents are dry. | Minimizes the presence of water, the primary reactant in hydrolysis. |
| Base | Opt for carbonate bases (K₂CO₃, Cs₂CO₃) or hindered organic bases (DIPEA). Avoid alkali metal hydroxides. | Carbonate bases are generally less prone to causing hydrolysis than hydroxides. |
| Reaction Conditions | Run the reaction at the lowest possible temperature that allows for a reasonable reaction rate. Monitor the reaction closely and work it up as soon as it is complete. | Reduces the likelihood of the hydrolysis side reaction, which is often slower than the desired SNAr but becomes more significant with prolonged heating. |
If the corresponding carboxylic acid is desired, direct saponification of the methyl ester can be achieved using a base like lithium hydroxide in a mixture of THF and water.[1]
Section 2: Palladium-Catalyzed Cross-Coupling Reactions
Question 3: My Suzuki-Miyaura coupling reaction to replace the fluorine atom is giving low yields or failing completely. What are the common pitfalls?
Answer:
While the C-F bond is generally strong, in highly electron-deficient systems like this, it can participate in cross-coupling reactions. However, these reactions are often more challenging than those with heavier halogens.
Causality Behind the Issue:
-
Catalyst Deactivation: The Lewis basic nitrogen atom of the pyridine ring can coordinate to the palladium center, leading to catalyst inhibition or deactivation.
-
Protodeboronation: The boronic acid or ester can be sensitive to hydrolysis and subsequent protodeboronation, especially under basic conditions, which removes the active coupling partner from the reaction.
-
Competitive SNAr: Depending on the base and solvent used, nucleophilic attack by the base or solvent-derived species can compete with the desired cross-coupling pathway.
-
Ligand Choice: The choice of phosphine ligand is crucial for facilitating the oxidative addition of the C-F bond and subsequent steps in the catalytic cycle. Bulky, electron-rich ligands are often required.
Troubleshooting Strategies for Suzuki-Miyaura Coupling:
| Parameter | Recommendation | Rationale |
| Catalyst System | Use a robust palladium catalyst system, such as Pd(OAc)₂ or Pd₂(dba)₃ with a suitable phosphine ligand (e.g., SPhos, XPhos, or RuPhos). Pre-formed palladium complexes can also be effective. | The ligand plays a critical role in stabilizing the palladium catalyst and promoting the oxidative addition step. |
| Base | Use a base that is strong enough to promote transmetalation but minimizes protodeboronation and SNAr side reactions. K₃PO₄ or CsF are often good choices. | These bases have been shown to be effective in challenging cross-coupling reactions while minimizing undesirable side reactions. |
| Solvent | Anhydrous, polar aprotic solvents like 1,4-dioxane, toluene, or THF are typically used. The addition of a co-solvent like water may be necessary in some cases but should be carefully controlled to avoid protodeboronation. | The solvent system needs to be optimized to ensure the solubility of all components and to facilitate the catalytic cycle. |
| Boronic Acid/Ester | Use a stable boronic acid derivative, such as a pinacol ester, to minimize protodeboronation. Ensure the quality of the boronic acid reagent. | Pinacol esters are generally more stable to protodeboronation than the corresponding boronic acids. |
General Protocol for a Challenging Suzuki-Miyaura Coupling:
-
In a glovebox or under an inert atmosphere, combine this compound (1.0 eq), the boronic acid or ester (1.5 eq), a palladium source (e.g., Pd₂(dba)₃, 2-5 mol%), a suitable ligand (e.g., SPhos, 4-10 mol%), and a base (e.g., K₃PO₄, 3.0 eq).
-
Add anhydrous solvent (e.g., 1,4-dioxane).
-
Degas the reaction mixture by sparging with argon or using the freeze-pump-thaw method.
-
Heat the reaction to 80-120 °C and monitor its progress.
-
Upon completion, cool the reaction, filter through a pad of celite, and concentrate.
-
Purify the product by column chromatography.
Concluding Remarks
Successfully working with this compound requires a nuanced understanding of its electronic properties and reactivity. By carefully considering the choice of nucleophile, base, solvent, and temperature, and by being mindful of potential side reactions, researchers can effectively utilize this valuable building block in their synthetic endeavors. This guide provides a starting point for troubleshooting common issues, but as with all chemical research, empirical optimization is key to success.
References
- Jaouhari, R., & Quinn, P. (1994). IMPROVED PROCESS FOR THE PREPARATION OF 2 METHYL-3-TRIFLUOROMETHYLANILINE: A VERSATILE INTERMEDIATE FOR FLUNIXIN SYNTHESIS. HETEROCYCLES, 38(10), 2243.
- Cheng, W. M., Shang, R., Zhao, B., Xing, W. L., & Fu, Y. (2017). Isonicotinate Ester Catalyzed Decarboxylative Borylation of (Hetero)Aryl and Alkenyl Carboxylic Acids through N-Hydroxyphthalimide Esters. Organic letters, 19(16), 4291-4294.
- Fukuda, J., Nogi, K., & Yorimitsu, H. (2019). Cross-Coupling of Aryl Trifluoromethyl Sulfones with Arylboronates by Cooperative Palladium/Rhodium Catalysis. Organic Letters, 21(22), 8987–8991.
- Kivala, M., & Diederich, F. (2009). Acetylenic Scaffolding with Strained and Unusual Geometries.
- Dyakonov, V. A., Kovyazin, P. V., Suponitsky, K. Y., Strelenko, Y. A., & Dzhemilev, U. M. (2022). First Trifluoromethylated Phenanthrolinediamides: Synthesis, Structure, Stereodynamics and Complexation with Ln (III). Molecules, 27(10), 3114.
- Fustero, S., Sanchez-Rosello, M., Barrio, P., & Simon-Fuentes, A. (2011). From 2, 2-difluoro-1, 3-dicarbonyls to fluorinated heterocycles. Chemical reviews, 111(11), 6984-7034.
- U.S. Patent No. 4,562,280. (1985).
- Karalko, S. G., Kornienko, A. V., & Kornienko, A. (2016). Synthesis of hydrazone derivatives of isonicotinic acid under microwave activation conditions.
-
Hydrolysis of methyl ester 7‐i. i) 1 M LiOH(aq), THF/H2O, reflux, 3 h,... - ResearchGate. (n.d.). Retrieved January 19, 2026, from [Link]
- U.S. Patent No. 6,271,422 B1. (2001).
-
Synthetic and DFT Modeling Studies on Suzuki–Miyaura Reactions of 4,5-Dibromo-2-methylpyridazin-3(2H)-one with Ferrocene Boronates, Accompanied by Hydrodebromination and a Novel Bridge-Forming Annulation In Vitro Cytotoxic Activity of the Ferrocenyl–Pyridazinone Products - MDPI. (n.d.). Retrieved January 19, 2026, from [Link]
-
Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (n.d.). Retrieved January 19, 2026, from [Link]
-
PROCESS FOR THE SELECTIVE DEPROTONATION AND FUNCTIONALIZATION OF 1-FLUORO-2-SUBSTITUTED-3-CHLOROBENZENES - Patent 2231678. (n.d.). Retrieved January 19, 2026, from [Link]
-
Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications - MDPI. (n.d.). Retrieved January 19, 2026, from [Link]
- CN104311532A - Preparation method of 2-(4-fluorophenyl)-5-[(5-bromo-2-methylphenyl) methyl] thiophene - Google Patents. (n.d.).
-
Interaction of Isonicotinic Acid Hydrazide with Carboxylic Acid Anhydrides - Bulletin of the Karaganda university. (n.d.). Retrieved January 19, 2026, from [Link]
-
Deoxytrifluoromethylthiolation and Selenylation of Alcohols by Using Benzothiazolium Reagents | Request PDF. (n.d.). Retrieved January 19, 2026, from [Link]
-
Hydrolysis and saponification of methyl benzoates - Green Chemistry (RSC Publishing). (n.d.). Retrieved January 19, 2026, from [Link]
-
Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PubMed Central. (n.d.). Retrieved January 19, 2026, from [Link]
- CN110627714A - Synthetic method of 3-fluoro-2-trifluoromethyl isonicotinic acid - Google Patents. (n.d.).
-
Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC. (n.d.). Retrieved January 19, 2026, from [Link]
-
Deoxytrifluoromethylation of Alcohols - OSTI.gov. (n.d.). Retrieved January 19, 2026, from [Link]
-
Syntheses of extreme sterically hindered 4-methoxyboronic acids - ResearchGate. (n.d.). Retrieved January 19, 2026, from [Link]
-
Isonicotinic acid hydrazide derivatives: Synthesis, antimicrobial activity, and QSAR studies. (n.d.). Retrieved January 19, 2026, from [Link]
-
Synthesis of Fused 3-Trifluoromethylpyridines | Request PDF. (n.d.). Retrieved January 19, 2026, from [Link]
-
Design and synthesis of substituted pyridine derivatives as HIF-1alpha prolyl hydroxylase inhibitors - PubMed. (n.d.). Retrieved January 19, 2026, from [Link]
Sources
Technical Support Center: Synthesis of Methyl 3-fluoro-2-(trifluoromethyl)isonicotinate
Welcome to the technical support center for the synthesis of Methyl 3-fluoro-2-(trifluoromethyl)isonicotinate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this and related fluorinated pyridine compounds. Here, we address common challenges and frequently asked questions encountered during its synthesis, focusing on the identification and mitigation of side products. Our approach is rooted in mechanistic understanding to provide robust troubleshooting strategies.
Introduction to Synthetic Challenges
The synthesis of highly functionalized and electronically complex molecules like this compound presents a unique set of challenges. The presence of both a fluorine atom and a trifluoromethyl group on the pyridine ring significantly influences its reactivity. While specific synthetic routes for this exact molecule are not extensively published in peer-reviewed literature, we can infer the most probable pathways and their associated side products based on established methodologies for analogous fluorinated pyridines.[1][2]
Common synthetic strategies for such compounds often involve either the construction of the pyridine ring from pre-functionalized acyclic precursors or the late-stage functionalization of a pre-existing pyridine ring. Each approach carries its own set of potential side reactions. This guide will focus on troubleshooting issues arising from these inferred pathways.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction is producing a mixture of isomers that are difficult to separate. What are the likely isomeric impurities and how can I identify them?
A1: Root Cause Analysis of Isomer Formation
The most probable cause of isomeric impurities is non-selective functionalization of the pyridine ring. Depending on the synthetic route, you may be encountering regioisomers where the fluorine, trifluoromethyl, or ester groups are at different positions on the pyridine ring.
For instance, if your synthesis involves a halogen exchange reaction to introduce the fluorine atom, you might see incomplete substitution or substitution at an undesired position. Similarly, if constructing the pyridine ring, alternative cyclization pathways can lead to different arrangements of substituents.
Likely Isomeric Side Products:
-
Methyl 5-fluoro-2-(trifluoromethyl)isonicotinate: A common isomer where the fluorine atom is at the 5-position instead of the 3-position.
-
Methyl 2-fluoro-6-(trifluoromethyl)nicotinate: An isomer resulting from a different cyclization pattern.
Troubleshooting Protocol: Isomer Identification
A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS) is the most effective way to identify and differentiate these isomers.
Step-by-Step Analytical Workflow:
-
Sample Preparation: Carefully isolate a sample of the crude reaction mixture.
-
GC-MS Analysis:
-
NMR Spectroscopy (¹H, ¹⁹F, and ¹³C):
-
Dissolve the crude mixture in a suitable deuterated solvent (e.g., CDCl₃).
-
¹⁹F NMR: This is the most powerful technique for identifying fluorinated isomers. The chemical shift of the fluorine atom is highly sensitive to its position on the pyridine ring.[7][8][9][10]
-
The fluorine at the 3-position in your target molecule will have a distinct chemical shift compared to a fluorine at the 5-position in an isomeric impurity.
-
-
¹H NMR: The coupling constants between the protons on the pyridine ring and the fluorine atom can help determine the substitution pattern.[11][12][13][14][15] For your target molecule, you would expect to see specific coupling patterns for the two aromatic protons.
-
Table 1: Expected NMR Signatures for Isomeric Impurities
| Compound | Expected ¹⁹F Chemical Shift Range (ppm vs. CFCl₃) | Expected ¹H NMR Coupling Patterns |
| This compound (Target) | -120 to -140 | Two distinct doublets for the aromatic protons with characteristic H-F coupling. |
| Methyl 5-fluoro-2-(trifluoromethyl)isonicotinate (Isomer) | -110 to -130 | Two distinct singlets or narrow doublets for the aromatic protons. |
Note: Chemical shifts are approximate and can be influenced by solvent and other substituents.
Mitigation Strategy:
-
Reaction Conditions: Carefully control the reaction temperature and stoichiometry of reagents to favor the desired isomer.
-
Purification: Isomeric impurities can often be separated by flash column chromatography on silica gel, though it may require careful solvent gradient optimization.
Q2: I'm observing a significant amount of a lower molecular weight byproduct, especially after aqueous workup. What could this be?
A2: Investigating Hydrolysis and Decarboxylation
The presence of a lower molecular weight byproduct, particularly after exposure to water or acidic/basic conditions, strongly suggests hydrolysis of the methyl ester to the corresponding carboxylic acid, followed by potential decarboxylation.
-
Hydrolysis Product: 3-fluoro-2-(trifluoromethyl)isonicotinic acid
-
Decarboxylation Product: 3-fluoro-2-(trifluoromethyl)pyridine
Workflow for Identification and Mitigation:
Step-by-Step Troubleshooting:
-
LC-MS Analysis: Analyze your crude product by LC-MS. Look for a peak with a mass corresponding to the carboxylic acid (M-14) and potentially the decarboxylated product (M-59).
-
¹H NMR Analysis: In the ¹H NMR spectrum, the disappearance of the methyl ester singlet (around 3.9 ppm) and the appearance of a broad carboxylic acid proton signal (typically >10 ppm) would indicate hydrolysis.
-
Mitigation During Workup:
-
Avoid strongly acidic or basic aqueous washes.
-
If an aqueous wash is necessary, use a saturated sodium bicarbonate solution carefully and quickly, followed by a brine wash.
-
Ensure all organic extracts are thoroughly dried with an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄) before solvent removal.
-
-
Purification Considerations:
-
If the carboxylic acid is present, it can often be removed by silica gel chromatography, as it will have a different polarity than the desired ester.
-
Q3: My reaction mixture has turned dark, and I'm getting a low yield of the desired product. What is likely happening?
A3: Addressing Potential Polymerization and Decomposition
Dark coloration and low yields can be indicative of polymerization or decomposition of the starting materials or product. Pyridine derivatives, especially when activated by electron-withdrawing groups, can be susceptible to polymerization under certain conditions.
Potential Causes:
-
Excessive Heat: High reaction temperatures can promote decomposition and polymerization.
-
Presence of Strong Acids or Bases: These can catalyze side reactions.
-
Air/Moisture Sensitivity: Some intermediates may be sensitive to air or moisture.
Troubleshooting Protocol:
-
Reaction Monitoring: Use Thin Layer Chromatography (TLC) or GC-MS to monitor the reaction progress. This will help you determine the optimal reaction time and temperature to maximize product formation and minimize decomposition.
-
Temperature Control: Run the reaction at the lowest effective temperature. Consider using a cooling bath if the reaction is exothermic.
-
Inert Atmosphere: If your starting materials or intermediates are known to be sensitive, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Purity: Ensure that all reagents and solvents are pure and anhydrous. Impurities can sometimes initiate polymerization or decomposition pathways.
-
Purification: If a significant amount of polymeric material has formed, it may be necessary to filter the crude reaction mixture through a plug of silica gel or celite before proceeding with column chromatography.
Visualizing Side Product Formation
The following diagram illustrates a hypothesized reaction pathway and the potential formation of major side products.
References
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- AIP Publishing. (n.d.). Analysis of the NMR Spectrum of Pyridine.
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- ACS Publications. (n.d.). Fluoropyridines. Carbon-13 chemical shifts and carbon-fluorine coupling constants.
- AIP Publishing. (n.d.). Analysis of the NMR Spectrum of Pyridine.
- American Chemical Society. (n.d.). Effect of substituents on proton-proton coupling constants in N-substituted pyridines and on the cis coupling constants in the v.
- SpectraBase. (n.d.). 3-Fluoropyridine - Optional[19F NMR] - Chemical Shifts.
- ResearchGate. (2025, August 5). Spin-spin coupling constants of 13C-1H and 1H- 1H in 4-substituted pyridines.
- ACS Publications. (2015, July 20).
- Alfa Chemistry. (n.d.). 19F NMR Chemical Shift Table - Organofluorine.
- Iowa State University. (n.d.).
- PMC - NIH. (n.d.). Facile Rh(III)
- Amerigo Scientific. (n.d.). Methyl 3-Fluoro-2-(trifluoromethyl)
- PubMed Central. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.
- PubMed. (n.d.).
- Sigma-Aldrich. (n.d.). 2-(Trifluoromethyl)pyridine-4-carboxylic acid 97 131747-41-6.
- Chemistry LibreTexts. (2023, August 29).
- PubMed. (2014, August 18). Synthesis and σ receptor affinity of regioisomeric spirocyclic furopyridines.
- PubMed. (n.d.). Fluorine-18-labelled fluoropyridines: advances in radiopharmaceutical design.
- Sigma-Aldrich. (n.d.). 2-Fluoro-4-(trifluoromethyl)pyridine-3-carboxylic acid 97 1040681-74-0.
- PubMed. (2009, May 1).
- Google Patents. (n.d.). CN116425671A - Synthesis method of 2-chloro-4- (trifluoromethyl) pyridine.
- Chemguide. (n.d.).
- YouTube. (2023, October 24).
- MDPI. (n.d.). Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides Under Benign Conditions.
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- 15. NMR Coupling Constants | Chemical Instrumentation Facility [cif.iastate.edu]
Technical Support Center: Purification of Methyl 3-fluoro-2-(trifluoromethyl)isonicotinate Derivatives
Welcome to the dedicated technical support center for the purification of Methyl 3-fluoro-2-(trifluoromethyl)isonicotinate and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this important class of fluorinated pyridine compounds. The unique electronic properties imparted by the fluorine and trifluoromethyl groups can significantly influence the purification process, requiring carefully optimized strategies.[1][2][3]
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format. Each section is grounded in established scientific principles and practical, field-proven insights to ensure the successful isolation of your target compounds with high purity.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for purifying this compound and its derivatives?
A1: The most effective purification techniques for this class of compounds are column chromatography and recrystallization.[4] The choice between these methods is dictated by the physical state of the compound, the nature of the impurities, and the desired scale of purification. Often, a combination of these techniques is employed to achieve the highest purity.
-
Column Chromatography: This is the workhorse for purifying crude reaction mixtures, especially for separating compounds with similar polarities.[5] Flash column chromatography on silica gel is a common and effective approach.[1]
-
Recrystallization: This method is ideal for solid compounds to remove small amounts of impurities. The key is to find a suitable solvent or solvent system in which the compound has high solubility at elevated temperatures and low solubility at room or lower temperatures.
-
Liquid-Liquid Extraction: This is a crucial initial work-up step to remove inorganic salts, highly polar, and non-polar impurities before proceeding to chromatography or recrystallization.[4]
Q2: How do the fluorine and trifluoromethyl substituents affect the purification strategy?
A2: The strong electron-withdrawing nature of both the fluorine atom and the trifluoromethyl group significantly impacts the physicochemical properties of the pyridine ring, which in turn influences purification.[1][6]
-
Basicity: The electron-withdrawing groups decrease the electron density on the pyridine nitrogen, making it less basic.[1] This can reduce strong interactions with the acidic silica gel surface during column chromatography, potentially minimizing tailing.
-
Polarity and Lipophilicity: The trifluoromethyl group increases the lipophilicity of the molecule.[2][6] This generally means that more non-polar solvent systems will be required for elution during normal-phase chromatography.
-
Volatility: Some smaller derivatives might be volatile, which could be a concern during solvent removal under high vacuum.[7]
Q3: My compound streaks badly on the silica gel TLC plate and during column chromatography. How can I resolve this?
A3: Streaking of pyridine-based compounds on silica gel is a common issue, often due to the interaction of the basic nitrogen with the acidic silanol groups on the silica surface.[8] Although the basicity of your compound is reduced by the electron-withdrawing groups, residual basicity can still cause problems.
Solutions:
-
Add a Basic Modifier to the Eluent: Incorporating a small amount of a basic modifier like triethylamine (0.1-1%) or ammonia (in the form of a methanolic or ethanolic solution) into your mobile phase can neutralize the acidic sites on the silica gel, leading to sharper bands and improved separation.[8]
-
Use an Alternative Stationary Phase: If streaking persists, consider using a different stationary phase.
-
Neutral or Basic Alumina: These are excellent alternatives to silica gel for purifying basic compounds.[8]
-
Reversed-Phase Silica (C18): This can be a powerful option, especially if your compound has sufficient lipophilicity.
-
Q4: I am having difficulty separating my desired product from a regioisomeric impurity. What strategies can I employ?
A4: The separation of regioisomers can be challenging due to their often very similar polarities.[5][7]
High-Resolution Purification Techniques:
-
High-Performance Liquid Chromatography (HPLC): Both normal-phase and reversed-phase preparative HPLC can offer the high resolution needed to separate closely related isomers.[4][7]
-
Supercritical Fluid Chromatography (SFC): This technique can sometimes provide unique selectivity for isomeric separations and has the advantage of faster solvent removal.
Chromatography Optimization:
-
Fine-tuning the Mobile Phase: Systematically screen different solvent systems. Sometimes switching from a standard hexane/ethyl acetate system to a dichloromethane/methanol or a toluene-based system can provide the necessary difference in selectivity.[8]
-
Employing Isocratic vs. Gradient Elution: For very closely eluting spots, a shallow gradient or even an isocratic elution might provide better resolution than a steep gradient.
Troubleshooting Guides
Guide 1: Column Chromatography Issues
This guide addresses common problems encountered during column chromatography of this compound derivatives.
| Issue | Possible Cause(s) | Troubleshooting Steps & Solutions |
| Poor Separation / Overlapping Peaks | 1. Inappropriate solvent system. 2. Column overloading. 3. Improper column packing. | 1. Optimize the Mobile Phase: Use Thin Layer Chromatography (TLC) to screen a variety of solvent systems. Aim for an Rf value of 0.2-0.3 for your target compound. If separation is still poor, try a different solvent family (e.g., switch from esters to alcohols).[8] 2. Reduce Sample Load: The amount of crude material should generally be 1-2% of the mass of the silica gel.[8] 3. Repack the Column: Ensure the silica gel is packed uniformly without any air bubbles or cracks. |
| Compound Not Eluting from the Column | 1. The compound is too polar for the chosen eluent. 2. The compound is irreversibly binding to the silica gel. | 1. Increase Eluent Polarity: Gradually increase the percentage of the more polar solvent in your mobile phase. A gradient elution from non-polar to highly polar can be effective.[8] 2. Consider Alternative Stationary Phases: If the compound still doesn't elute with highly polar solvents, consider using reversed-phase chromatography or alumina. |
| Product Degradation on the Column | 1. The compound is sensitive to the acidic nature of silica gel. 2. Prolonged exposure to the stationary phase. | 1. Use Deactivated Silica or Alumina: Neutralize the silica with a base like triethylamine as described in FAQ 3. Alternatively, use neutral or basic alumina. 2. Run Flash Chromatography: Minimize the time your compound spends on the column by using a faster flow rate (flash chromatography).[4] |
Guide 2: Recrystallization Challenges
This guide provides solutions for common issues encountered during the recrystallization of solid derivatives.
| Issue | Possible Cause(s) | Troubleshooting Steps & Solutions |
| Compound "Oils Out" Instead of Crystallizing | 1. The solution is supersaturated. 2. The cooling rate is too fast. 3. The boiling point of the solvent is higher than the melting point of the solute. | 1. Add More Solvent: Add a small amount of hot solvent to the oiled-out mixture and reheat until a clear solution is formed, then allow it to cool slowly.[4] 2. Slow Cooling: Insulate the flask to encourage slow cooling and crystal formation.[4] 3. Change Solvent: Choose a solvent with a lower boiling point.[4] |
| No Crystal Formation Upon Cooling | 1. The solution is not sufficiently saturated. 2. The compound is highly soluble in the chosen solvent even at low temperatures. 3. Impurities are inhibiting crystallization. | 1. Concentrate the Solution: Evaporate some of the solvent and attempt to cool again. 2. Induce Crystallization: Try scratching the inside of the flask with a glass rod at the solution's surface or add a seed crystal from a previous batch.[4] 3. Use an Anti-Solvent: Slowly add a solvent in which your compound is insoluble to the solution until it becomes turbid, then warm slightly to clarify and cool slowly. 4. Pre-purify: Run the material through a quick silica plug to remove baseline impurities before attempting recrystallization.[4] |
| Low Recovery of Crystalline Product | 1. Too much solvent was used. 2. The compound has significant solubility in the cold solvent. | 1. Minimize Solvent: Use the minimum amount of hot solvent required to fully dissolve the compound.[8] 2. Reduce Mother Liquor Volume: After filtering the crystals, reduce the volume of the mother liquor by evaporation and cool again to obtain a second crop of crystals.[8] 3. Optimize Solvent System: Test different solvents to find one where the solubility difference between hot and cold is maximized. |
Experimental Workflows & Protocols
Protocol 1: General Procedure for Flash Column Chromatography
This protocol outlines a standard workflow for purifying this compound derivatives on silica gel.
-
TLC Analysis:
-
Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate in various solvent systems (e.g., gradients of ethyl acetate in hexanes) to find an eluent that gives a good separation and an Rf value of ~0.2-0.3 for the target compound.
-
-
Column Packing:
-
Select an appropriately sized column based on the amount of crude material.
-
Prepare a slurry of silica gel in the initial, least polar mobile phase.
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.
-
-
Sample Loading:
-
Dissolve the crude material in a minimal amount of the column eluent or a stronger solvent like dichloromethane.
-
Alternatively, adsorb the crude material onto a small amount of silica gel ("dry loading") by dissolving it, adding silica, and evaporating the solvent. This is often the preferred method for better resolution.
-
-
Elution:
-
Carefully add the eluent to the top of the column.
-
Apply pressure (flash chromatography) to achieve a steady flow rate.
-
Collect fractions and monitor the elution process by TLC.
-
-
Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Visualization of the Purification Workflow
The following diagram illustrates a decision-making workflow for selecting the appropriate purification strategy.
Caption: Decision workflow for purification strategy.
Potential Impurities
During the synthesis and purification of this compound, several impurities might be encountered:
-
Unreacted Starting Materials: Incomplete reactions will leave starting materials in the crude product.
-
Regioisomers: Depending on the synthetic route, other isomers may be formed.[7]
-
Hydrolysis Product: The methyl ester is susceptible to hydrolysis to the corresponding carboxylic acid, particularly if exposed to acidic or basic conditions with water present.[9][10]
-
Byproducts from Fluorination/Trifluoromethylation: The specific reagents used for introducing the fluorine and trifluoromethyl groups can lead to various byproducts.
The following diagram outlines a logical process for identifying unknown impurities.
Caption: Workflow for impurity identification.
References
- BenchChem. (2025). Fluorinated Pyridine Precursors in Drug Discovery and Organic Synthesis. BenchChem.
- BenchChem Technical Support Team. (2025).
- Fier, P. S., & Hartwig, J. F. (2017). Site-Selective CH Fluorination of Pyridines and Diazines with AgF2. Organic Syntheses, 94, 46–53.
- Anonymous. (2024). Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks. RSC Publishing.
- BenchChem. (2025). Technical Support Center: Synthesis of Trifluoromethylpyridines. BenchChem.
- Anonymous. (n.d.).
- DeHaven, B. A. (2017). How can I hydrolyze an ester on a pyridine ring and isolate the resulting pyridine carboxylic acid hydrochloride?.
- BenchChem. (2025). Overcoming challenges in the purification of heterocyclic compounds. BenchChem.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).
- Anonymous. (2017). The importance of trifluoromethyl pyridines in crop protection. PubMed.
- BenchChem. (2025).
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- 2. nbinno.com [nbinno.com]
- 3. The importance of trifluoromethyl pyridines in crop protection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Innate C-H trifluoromethylation of heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Overcoming Reactivity Challenges with Methyl 3-fluoro-2-(trifluoromethyl)isonicotinate
Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with Methyl 3-fluoro-2-(trifluoromethyl)isonicotinate. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the unique reactivity challenges posed by this electron-deficient and sterically hindered building block. Our goal is to empower you with the knowledge to optimize your synthetic routes and achieve your research objectives.
Understanding the Molecule: The Root of Low Reactivity
This compound is a valuable synthon in medicinal chemistry and materials science. However, its synthetic utility is often hampered by low reactivity in common chemical transformations. This challenge stems from the potent electron-withdrawing effects of the fluoro and trifluoromethyl substituents on the pyridine ring. These groups significantly decrease the electron density of the aromatic system, making it less susceptible to certain reactions and altering the reactivity of the ester moiety.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound unreactive in standard nucleophilic aromatic substitution (SNAr) reactions?
A1: The pyridine nitrogen and the two strong electron-withdrawing groups (F and CF₃) dramatically reduce the electron density of the pyridine ring, which would typically favor SNAr. However, these groups also deactivate the ring towards nucleophilic attack at positions not already substituted. For a nucleophile to displace the fluorine atom, it must overcome a high activation energy. Successful SNAr on such highly electron-deficient systems often requires harsh reaction conditions (high temperatures, strong nucleophiles, and polar aprotic solvents) or metal catalysis.[1][2] The regioselectivity of SNAr on pyridine systems is typically favored at the 2- and 4-positions relative to the nitrogen, as the negative charge in the Meisenheimer intermediate can be delocalized onto the electronegative nitrogen atom.[3]
Q2: I am struggling with the hydrolysis of the methyl ester. What conditions should I try?
A2: The electron-deficient nature of the pyridine ring also impacts the reactivity of the methyl ester at the 4-position. While electron-withdrawing groups on the ring can sometimes facilitate ester hydrolysis, the steric hindrance from the adjacent trifluoromethyl group can impede the approach of the nucleophile (e.g., hydroxide). For challenging ester hydrolyses, consider using stronger nucleophiles, higher temperatures, or microwave irradiation. In some cases, a two-step procedure involving conversion to a more reactive acyl intermediate might be necessary. The alkaline hydrolysis of substituted methyl isonicotinates has been studied, and deviations from expected behavior due to resonance effects of substituents are known.[4]
Q3: Are there general strategies to enhance the reactivity of this compound in cross-coupling reactions?
A3: Yes, for cross-coupling reactions like Suzuki-Miyaura or Buchwald-Hartwig amination, the choice of catalyst, ligand, base, and solvent system is critical. For electron-deficient pyridines, bulky, electron-rich phosphine ligands are often required to facilitate the oxidative addition and reductive elimination steps of the catalytic cycle.[5][6][7] Additionally, using more reactive coupling partners, such as organotrifluoroborates in Suzuki couplings, can sometimes overcome the low reactivity of the pyridine substrate.[8]
Troubleshooting Guides
Guide 1: Suzuki-Miyaura Cross-Coupling
Issue: Low to no conversion in the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Potential Causes & Solutions:
-
Catalyst/Ligand Inefficiency: Standard palladium catalysts like Pd(PPh₃)₄ may not be active enough for this electron-deficient substrate.
-
Solution: Employ more electron-rich and sterically hindered biarylphosphine ligands such as RuPhos, XPhos, or SPhos in combination with a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃.[9][10] These ligands promote the challenging oxidative addition and reductive elimination steps. A comparative guide on palladium catalysts for a similar substrate, 2,5-Dibromo-3-(trifluoromethyl)pyridine, suggests that the choice of catalyst and ligand is crucial.[5]
-
-
Protodeboronation of the Boronic Acid: The boronic acid coupling partner may be degrading before successful cross-coupling occurs, a common issue with heteroaryl boronic acids.[8]
-
Solution: Use more stable boronic acid derivatives like MIDA boronates or potassium organotrifluoroborates. These reagents slowly release the active boronic acid into the reaction mixture, minimizing decomposition.[8]
-
-
Inappropriate Base or Solvent: The choice of base and solvent can significantly impact the reaction outcome.
-
Solution: For challenging couplings, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than Na₂CO₃. Anhydrous, degassed solvents such as toluene, dioxane, or a mixture of THF and water are recommended.[9]
-
Experimental Protocol: Optimized Suzuki-Miyaura Coupling
-
To a dry Schlenk tube under an inert atmosphere (argon or nitrogen), add this compound (1.0 equiv.), the arylboronic acid or its derivative (1.2-1.5 equiv.), Pd(OAc)₂ (2-5 mol%), and the appropriate biarylphosphine ligand (e.g., RuPhos, 4-10 mol%).
-
Add a suitable base, such as K₃PO₄ (2.0-3.0 equiv.).
-
Add the anhydrous, degassed solvent (e.g., 10:1 toluene/water).
-
Heat the reaction mixture at 80-110 °C for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Guide 2: Buchwald-Hartwig Amination
Issue: Failure to form the desired C-N bond between this compound and an amine.
Potential Causes & Solutions:
-
Catalyst Deactivation: The pyridine nitrogen can coordinate to the palladium center and inhibit catalysis.
-
Solution: Utilize bulky biarylphosphine ligands that create a sterically hindered environment around the palladium, preventing catalyst deactivation. Ligands like XPhos, JohnPhos, or CyJohnPhos are often effective.[11]
-
-
Weak Base: A strong base is typically required to deprotonate the amine and facilitate the formation of the palladium-amido complex.
-
Side Reactions: Hydrodehalogenation, where the halide is replaced by a hydrogen, can be a competing side reaction.
-
Solution: The choice of ligand can influence the rate of reductive elimination versus side reactions. Screening different ligands is often necessary.
-
Troubleshooting Workflow for Buchwald-Hartwig Amination
Caption: Troubleshooting workflow for Buchwald-Hartwig amination.
Guide 3: Amidation of the Methyl Ester
Issue: The methyl ester of this compound is resistant to amidation with a primary or secondary amine.
Potential Causes & Solutions:
-
Low Electrophilicity and Steric Hindrance: The combination of a moderately activated ester and significant steric hindrance from the ortho-trifluoromethyl group makes direct amidation challenging.
-
Solution 1: High Temperature/Microwave: Simply increasing the reaction temperature, potentially with the use of microwave irradiation, can sometimes overcome the activation barrier.
-
Solution 2: Conversion to a More Reactive Acyl Intermediate: Convert the methyl ester to a more reactive species like an acyl chloride or acyl fluoride in situ. For example, treatment with a reagent like cyanuric fluoride can generate the acyl fluoride, which then reacts more readily with the amine.[12]
-
Solution 3: Catalytic Methods: Nickel-catalyzed amidation of unactivated methyl esters has been reported and could be a viable alternative.[13]
-
Experimental Protocol: Two-Step Amidation via Acyl Fluoride
-
In a dry reaction vessel under an inert atmosphere, dissolve this compound (1.0 equiv.) in an anhydrous solvent like acetonitrile.
-
Add a fluorinating agent (e.g., cyanuric fluoride) and a suitable base (e.g., pyridine) and stir at room temperature to form the acyl fluoride.
-
In a separate vessel, dissolve the amine (1.1 equiv.) in the same solvent.
-
Slowly add the amine solution to the acyl fluoride mixture.
-
Heat the reaction to an elevated temperature (e.g., 80 °C) and monitor for completion.
-
After completion, perform an appropriate aqueous workup and purify the resulting amide.
Data Summary: Comparison of Amidation Strategies
| Method | Reagents | Temperature | Advantages | Disadvantages |
| Direct Aminolysis | Amine, optional catalyst (e.g., NaCN) | High (reflux or microwave) | Simple, one-step | Often low yield, requires harsh conditions |
| Acyl Fluoride | Cyanuric fluoride, amine, base | Moderate to high | Effective for hindered esters[12] | Two-step, requires fluorinating agent |
| Nickel Catalysis | Ni-NHC catalyst, amine, base | High | Can work for unactivated esters[13] | Requires specific catalyst, may have functional group compatibility issues |
Visualization of Electronic Effects
The low reactivity of this compound is fundamentally due to the electronic properties of its substituents. The following diagram illustrates how the electron-withdrawing groups influence the pyridine ring.
Caption: Inductive and resonance effects of substituents on the pyridine ring.
References
- A Comparative Guide to Palladium Catalysts for Suzuki Coupling of 2,5-Dibromo-3-(trifluoromethyl)pyridine - Benchchem.
- A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing).
- Transamidation of Amides and Amidation of Esters by Selective N–C(O)/O–C(O) Cleavage - Semantic Scholar.
- Technical Support Center: Buchwald-Hartwig Amination of Electron-Deficient Pyridines - Benchchem.
- The synthesis of some substituted methyl pyridinecarboxylates. I.
- Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Deriv
- A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids | Journal of the American Chemical Society.
- The Buchwald–Hartwig Amination After 25 Years - the University of Groningen research portal.
- Technical Support Center: Palladium-Catalyzed Coupling of Trifluoromethylpyridines - Benchchem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGqfr6DI2xLqZioZQG4muraVkoZwd8wgjou-wjD72ZDJ5upjMEq0as82TWy25CS2wwmtQU5CdJqhFUfNkJe77nN-N-eoEcjZ-p1S hbRhTXqlnGwXaU02XxZyGrEjesmAtj3r5gAnlw4ib2Kf5-41v4YXensZJwvyJdBn0BxOrOc3JKiZHyb1K0ANT572LfAzNxdlQyyB5Pr0ZNi1cdCw7oZNlEowVfnWdWOGOLLMzQ=]( hbRhTXqlnGwXaU02XxZyGrEjesmAtj3r5gAnlw4ib2Kf5-41v4YXensZJwvyJdBn0BxOrOc3JKiZHyb1K0ANT572LfAzNxdlQyyB5Pr0ZNi1cdCw7oZNlEowVfnWdWOGOLLMzQ=)
- A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds - Organic Chemistry Portal.
- nucleophilic arom
- Why does nucleophilic aromatic substitution occur
- Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides | The Journal of Organic Chemistry - ACS Public
Sources
- 1. mdpi.com [mdpi.com]
- 2. youtube.com [youtube.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. research.rug.nl [research.rug.nl]
- 12. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Navigating the Reactivity of Methyl 3-fluoro-2-(trifluoromethyl)isonicotinate
Welcome to the technical support center for Methyl 3-fluoro-2-(trifluoromethyl)isonicotinate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the handling and reactivity of this versatile building block. Our goal is to empower you to anticipate and overcome synthetic challenges, ensuring the integrity of your reactions and the purity of your products.
The unique substitution pattern of this compound, featuring a trifluoromethyl group and a fluorine atom on the pyridine ring, imparts valuable properties for pharmaceutical and agrochemical research.[1][2] However, these electron-withdrawing groups also significantly influence the molecule's reactivity, making it susceptible to specific decomposition pathways under certain reaction conditions. This guide will provide a framework for understanding and mitigating these potential issues.
Troubleshooting Guide: Addressing Common Experimental Challenges
This section addresses specific issues that may arise during reactions involving this compound. Each problem is followed by a systematic approach to diagnosis and resolution, grounded in established chemical principles.
Problem 1: Low or No Yield of the Desired Product with Consumption of Starting Material
This is a common and frustrating scenario that often points to the decomposition of the starting material or the desired product under the reaction conditions.
Possible Causes and Solutions:
-
Hydrolysis of the Methyl Ester: The ester functionality is a primary site of reactivity, particularly under basic or strongly acidic conditions.
-
Diagnosis: Use LC-MS to look for the corresponding carboxylic acid, 3-fluoro-2-(trifluoromethyl)isonicotinic acid, in your crude reaction mixture.
-
Solution:
-
Reaction pH: If your reaction conditions are basic, consider using a non-nucleophilic, hindered base. If acidic, try to use the mildest possible acid catalyst or perform the reaction at a lower temperature.
-
Anhydrous Conditions: Ensure your solvents and reagents are rigorously dried. Trace amounts of water can be sufficient to cause significant hydrolysis, especially at elevated temperatures.
-
-
-
Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the pyridine ring, exacerbated by the fluoro and trifluoromethyl groups, makes it susceptible to attack by nucleophiles.[1][3]
-
Diagnosis: Analyze your crude reaction mixture by LC-MS and 19F NMR for byproducts where the fluorine at the 3-position has been displaced by a nucleophile present in your reaction (e.g., a solvent molecule like methanol, or a reagent).
-
Solution:
-
Choice of Nucleophile: If your intended reaction does not involve SNAr, avoid strong, unhindered nucleophiles.
-
Solvent Selection: Be cautious with nucleophilic solvents, especially at elevated temperatures. Consider using non-nucleophilic alternatives.
-
Temperature Control: SNAr reactions are often accelerated by heat. Running your reaction at a lower temperature may suppress this side reaction.
-
-
-
Reaction with Lewis Acids: Lewis acids can coordinate to the pyridine nitrogen, further activating the ring towards nucleophilic attack or promoting other decomposition pathways.[4][5][6]
-
Diagnosis: Complex mixtures of byproducts, often with altered aromatic signals in 1H and 19F NMR, can be indicative of Lewis acid-mediated decomposition.
-
Solution:
-
Lewis Acid Choice: If a Lewis acid is necessary, screen for milder options.
-
Stoichiometry and Temperature: Use the minimum effective amount of the Lewis acid and maintain the lowest possible reaction temperature.
-
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the stability and handling of this compound.
Q1: What are the primary decomposition pathways for this compound?
A1: The two most probable decomposition pathways are hydrolysis of the methyl ester to the corresponding carboxylic acid and nucleophilic aromatic substitution (SNAr) at the 3-position, displacing the fluoride. The electron-withdrawing trifluoromethyl and fluoro groups make the pyridine ring highly susceptible to nucleophilic attack.[2][3]
Q2: Under what pH conditions is the compound most stable?
A2: The compound is most stable under neutral to slightly acidic conditions. Strong basic conditions will readily promote ester hydrolysis. While more stable under acidic conditions than basic ones, strongly acidic media, especially in the presence of water and heat, can also lead to ester hydrolysis over time.
Q3: Are there any solvents that should be avoided when working with this compound?
A3: Caution should be exercised with nucleophilic solvents, particularly at elevated temperatures. For example, refluxing in methanol could potentially lead to the formation of the 3-methoxy substituted byproduct via SNAr. Protic solvents in general can participate in hydrolysis. When possible, use of aprotic, non-nucleophilic solvents is recommended if decomposition is a concern.
Q4: How does the trifluoromethyl group affect the stability of the molecule?
A4: The trifluoromethyl group is a strong electron-withdrawing group, which has a dual effect. It generally increases the metabolic stability of the molecule by strengthening the C-CF3 bond.[2] However, it also significantly activates the pyridine ring for nucleophilic aromatic substitution, making the C-F bond at the 3-position more labile to displacement.[2]
Q5: Can this molecule undergo decarboxylation?
A5: Decarboxylation of the corresponding carboxylic acid (formed via hydrolysis) is a possibility under harsh thermal conditions. However, for the methyl ester itself, decarboxylation is not a primary decomposition pathway under typical synthetic conditions.
Experimental Protocols and Data
Table 1: Recommended Solvent and Base Compatibility
| Reaction Condition | Recommended Solvents | Recommended Bases | Notes |
| General Use | Dichloromethane (DCM), Toluene, Tetrahydrofuran (THF), Acetonitrile (ACN) | N,N-Diisopropylethylamine (DIPEA), Triethylamine (TEA) | Ensure solvents are anhydrous. |
| Reactions with Strong Nucleophiles | Toluene, Hexanes | Cesium Carbonate (Cs2CO3), Potassium Carbonate (K2CO3) | Use at the lowest effective temperature to minimize SNAr. |
| Reactions Requiring Heat | Toluene, Dioxane | Non-nucleophilic bases are crucial. | Monitor for SNAr byproducts. |
Protocol 1: Monitoring for Ester Hydrolysis via Thin Layer Chromatography (TLC)
-
Prepare a standard: Dissolve a small amount of 3-fluoro-2-(trifluoromethyl)isonicotinic acid in a suitable solvent (e.g., ethyl acetate).
-
Spotting: On a TLC plate, spot your reaction mixture, the this compound starting material, and the carboxylic acid standard.
-
Elution: Develop the TLC plate using an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate).
-
Visualization: Visualize the plate under UV light. The presence of a spot in your reaction mixture that co-elutes with the carboxylic acid standard indicates hydrolysis.
Visualizing Decomposition Pathways
The following diagrams illustrate the key potential decomposition pathways for this compound.
Caption: Hydrolysis of the methyl ester.
Caption: Nucleophilic Aromatic Substitution (SNAr).
References
- Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and M
- The Role of Fluorinated Pyridines in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD.
- Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. J Pestic Sci.
- Contrasting Reactivity of Fluoropyridines at Palladium and Platinum: C−F Oxidative Addition at Palladium, P−C and C−F Activation at Pl
- Selective C-H Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction.
- Trifluoromethyl-Substituted Pyridines Through Displacement of Iodine by in situ Generated (Trifluoromethyl)copper.
- Preparation of (trifluoromethyl)pyridines.
- Introduction: Fluorine Chemistry. Chemical Reviews.
- Lewis acid activation of pyridines for nucleophilic aromatic substitution and conjug
- Methods for the synthesis of 2‐trifluoromethyl pyridines.
- Methyl 3-(trifluoromethyl)
- Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor®. Molecules.
- Lewis acid activation of pyridines for nucleophilic aromatic substitution and conjug
- Lewis acid activation of pyridines for nucleophilic aromatic substitution and conjugate addition.
- Fluorine in metal-catalyzed asymmetric transformations: the lightest halogen causing a massive effect.
- C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction C
- Design and synthesis of substituted pyridine derivatives as HIF-1alpha prolyl hydroxylase inhibitors. Bioorganic & Medicinal Chemistry Letters.
- Methyl 3-fluoro-2-(4-fluorophenyl)
- 3-Substituted 2-trifluoromethylimidazo [1,2- a ] pyridines.
- Methyl 3-fluoro-5-methylisonicotin
- FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Pharmaceuticals.
- Product chemistry - Relevant impurities of technical active substances. Bundesamt für Verbraucherschutz und Lebensmittelsicherheit.
- Methyl 3-(trifluoromethyl)
- Chemical Safety Data Sheet MSDS / SDS - methyl 2-fluoro-3-nitrobenzo
- Methyl 6-chloro-2-methyl-3-(trifluoromethyl)
- Methyl 3-fluoro-2-(trifluoromethyl)
- Methyl 3-fluoro-2-(trifluoromethyl)
Sources
- 1. nbinno.com [nbinno.com]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lewis acid activation of pyridines for nucleophilic aromatic substitution and conjugate addition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. semanticscholar.org [semanticscholar.org]
- 6. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
Technical Support Center: Reaction Monitoring for Methyl 3-fluoro-2-(trifluoromethyl)isonicotinate
Welcome to the technical support center for reaction monitoring of Methyl 3-fluoro-2-(trifluoromethyl)isonicotinate . This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on utilizing Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) for tracking reactions involving this highly functionalized pyridine derivative. Here, we move beyond simple protocols to explain the why behind the how, ensuring your experimental choices are informed and your results are reliable.
Introduction to Monitoring Reactions of a Fluorinated Pyridine
This compound is an electron-deficient aromatic system, making it susceptible to specific chemical transformations. The two most common reaction types you will likely be monitoring are:
-
Hydrolysis of the methyl ester: Conversion of the methyl isonicotinate to the corresponding carboxylic acid, typically under basic or acidic conditions.
-
Nucleophilic Aromatic Substitution (SNAr): Displacement of the fluoride atom by a nucleophile. The electron-withdrawing nature of the trifluoromethyl group and the ring nitrogen activate the C-F bond towards nucleophilic attack.[1][2]
Accurate monitoring of these reactions is critical to determine reaction completion, identify byproducts, and optimize reaction conditions. Both TLC and LC-MS are powerful tools for this purpose, each with its own set of advantages and potential challenges.
Part 1: Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
TLC Troubleshooting
Question 1: My spots are streaking on the TLC plate. What's causing this and how can I fix it?
Answer:
Streaking is a common issue in TLC and can be caused by several factors. The primary reason is often related to the sample itself or its interaction with the stationary phase (silica or alumina).
-
Causality:
-
Overloading: Applying too much sample to the plate is the most frequent cause. When the sample concentration is too high, the stationary phase becomes saturated, leading to a continuous "streak" rather than a discrete spot.[3]
-
High Polarity: Highly polar compounds, such as the carboxylic acid product from the hydrolysis of your starting material, can interact very strongly with the polar silica gel stationary phase. This strong interaction can lead to tailing or streaking.
-
Sample Insolubility: If your sample is not fully dissolved in the spotting solvent, it can cause streaking as the solid material slowly dissolves during the elution process.
-
Acidic or Basic Nature: Your starting material is a pyridine derivative, which is basic. The product of hydrolysis is a carboxylic acid. These acidic or basic functional groups can interact strongly with the slightly acidic silica gel, causing streaking.
-
-
Solutions:
-
Dilute Your Sample: Prepare a more dilute solution of your reaction mixture for spotting. A good starting point is to dissolve 1 mg of your crude reaction mixture in 1 mL of a volatile solvent like ethyl acetate or dichloromethane.[4]
-
Use a Co-spot: Spot your starting material, the reaction mixture, and a "co-spot" (starting material and reaction mixture spotted on the same lane) on the TLC plate. This will help you to differentiate between the starting material and the product, even if there is some streaking.
-
Modify the Mobile Phase:
-
For a basic starting material that is streaking, add a small amount of a basic modifier to your mobile phase, such as 0.5-1% triethylamine. This will neutralize the acidic sites on the silica gel and reduce the strong interaction with your basic compound.
-
For an acidic product that is streaking, add a small amount of an acidic modifier like 0.5-1% acetic acid or formic acid to the mobile phase. This can improve the spot shape by protonating the carboxylate, making it less polar.
-
-
Change the Stationary Phase: If modifying the mobile phase doesn't work, consider using an alumina TLC plate, which is more basic than silica and can sometimes give better results for basic compounds.
-
Question 2: I can't see any spots on my TLC plate after developing, even under the UV lamp. What should I do?
Answer:
This can be a frustrating experience, but it's usually solvable by considering a few possibilities.
-
Causality:
-
Insufficient Concentration: Your sample may be too dilute to be detected.
-
Lack of a UV Chromophore: While your starting material, being an aromatic pyridine derivative, should be UV active, some potential reaction products or byproducts might not be.[5][6]
-
Compound Evaporation: If your compound is very volatile, it might have evaporated from the plate. This is less likely with the target molecule but is a possibility to consider.
-
Compound washed away: If the solvent level in the developing chamber is above your spotting line, your compound will dissolve into the solvent pool instead of eluting up the plate.[7]
-
-
Solutions:
-
Concentrate Your Sample: Try spotting the TLC plate multiple times in the same spot, allowing the solvent to evaporate between applications. This will increase the concentration of the analyte on the plate.
-
Use a Visualization Stain: If UV light doesn't reveal your spots, a chemical stain is necessary. For your compound and its likely products, a potassium permanganate (KMnO₄) stain is an excellent choice. It is a general stain that reacts with most organic compounds that can be oxidized, and will appear as yellow or brown spots on a purple background.
-
Check Your Spotting Line: Ensure that the origin line where you spot your samples is above the level of the eluting solvent in the TLC chamber.[4]
-
LC-MS Troubleshooting
Question 1: I'm seeing a peak for my starting material in my blank injection after running a sample of my reaction mixture. What is happening?
Answer:
This phenomenon is known as "carryover," where a portion of the analyte from a previous injection remains in the LC-MS system and elutes in subsequent runs.
-
Causality:
-
Adsorption: Your fluorinated pyridine derivative might be "sticky" and can adsorb to various surfaces within the LC system, such as the injector needle, valve, tubing, or the head of the analytical column.
-
Insufficient Needle Wash: The wash solvent used to clean the injector needle between runs may not be strong enough to completely remove your analyte.
-
Column Contamination: The analytical column can retain the analyte, which then slowly bleeds off in subsequent injections.
-
-
Solutions:
-
Optimize the Needle Wash: Use a stronger wash solvent. If you are using a standard methanol/water wash, try adding a small amount of organic solvent that is known to be a good solvent for your compound, like acetonitrile or isopropanol. You can also have a multi-step wash, for example, a wash with acetonitrile followed by a wash with isopropanol/water.
-
Increase Injection Volume of Blank: Inject a larger volume of your blank solvent to help flush out any residual analyte.
-
Column Wash: At the end of your analytical run, include a high-organic wash step in your gradient to strip strongly retained compounds from the column. For a C18 column, this would typically be a flush with 95-100% acetonitrile or methanol.
-
Systematic Cleaning: If carryover persists, you may need to systematically clean parts of your LC system. This can involve flushing the injector with strong solvents or, in more severe cases, replacing components like the injector rotor seal.
-
Question 2: The peak shape for my compound is broad and tailing in my LC-MS chromatogram. How can I improve it?
Answer:
Poor peak shape can compromise both qualitative analysis and quantitative accuracy.
-
Causality:
-
Secondary Interactions: The basic nitrogen on the pyridine ring can interact with residual acidic silanols on the silica-based C18 column, leading to peak tailing.
-
Column Overload: Injecting too much sample can lead to broad, fronting, or tailing peaks.
-
Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of your analyte and its interaction with the stationary phase.
-
Column Degradation: An old or poorly maintained column can lead to poor peak shape.
-
-
Solutions:
-
Mobile Phase Additives: Add a small amount of an acid, such as 0.1% formic acid or 0.1% acetic acid, to your mobile phase. This will protonate the basic pyridine nitrogen, leading to a more consistent interaction with the stationary phase and improved peak shape. It will also protonate the residual silanols on the column, minimizing secondary interactions.
-
Reduce Injection Volume/Concentration: Dilute your sample and inject a smaller volume.
-
Check Column Health: If the peak shape is poor for all compounds, your column may be at the end of its life. You can try flushing it according to the manufacturer's instructions or replacing it.
-
Use a Different Column: Consider using a column with a different stationary phase or one that is specifically designed for basic compounds.
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What is a good starting mobile phase for TLC analysis of my reaction?
A1: For a compound like this compound, which is moderately polar, a good starting point for a mobile phase on a silica gel plate is a mixture of a non-polar and a moderately polar solvent. A 70:30 mixture of Hexane:Ethyl Acetate is a reasonable starting point.
-
If your starting material runs too high (Rf > 0.7), increase the proportion of hexane.
-
If your starting material stays at the baseline (Rf < 0.2), increase the proportion of ethyl acetate.
-
The goal is to get the Rf of your starting material to be around 0.3-0.5 to allow for good separation from both more polar products and less polar byproducts.[8]
Q2: How do I prepare my reaction mixture for LC-MS analysis?
A2: Proper sample preparation is key to obtaining good data and preserving your LC-MS system.[9][10]
-
Quench the Reaction: Ensure your reaction is stopped before preparing the sample.
-
Dilution: Take a small aliquot (e.g., 10 µL) of your crude reaction mixture and dilute it significantly (e.g., in 1 mL) with a solvent that is compatible with your mobile phase, typically acetonitrile or methanol. This is crucial to avoid overloading the column and contaminating the mass spectrometer.
-
Filtration: Filter the diluted sample through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter that could clog the LC system.
-
Transfer to Vial: Transfer the filtered sample to an appropriate autosampler vial.
Q3: What ionization mode should I use for my LC-MS analysis?
A3: Given the presence of a basic pyridine nitrogen, Electrospray Ionization (ESI) in positive ion mode is the most likely to give a strong signal for your starting material. You would expect to see the protonated molecule [M+H]+. For the hydrolyzed product (the carboxylic acid), ESI in negative ion mode might also be effective, where you would look for the deprotonated molecule [M-H]-. It is often beneficial to run the analysis in both positive and negative modes to get a comprehensive picture of all components in your reaction mixture.
Q4: How can I confirm the identity of my product using LC-MS?
A4: The primary confirmation comes from the mass-to-charge ratio (m/z) of the peak.
-
For Hydrolysis: The product, 3-fluoro-2-(trifluoromethyl)isonicotinic acid, will have a molecular weight that is 14.02 Da less than the starting material (loss of CH₂). You should look for the corresponding [M+H]+ or [M-H]- ion.
-
For SNAr: The mass of the product will be the mass of the starting material minus the mass of fluorine plus the mass of the nucleophile.
-
MS/MS Fragmentation: For further confirmation, you can perform tandem mass spectrometry (MS/MS) on the parent ion of interest. The fragmentation pattern can provide structural information that helps to confirm the identity of your product.
Part 3: Protocols and Data Presentation
Detailed Protocol: Reaction Monitoring by TLC
This protocol provides a step-by-step method for monitoring the progress of a reaction involving this compound.[4][7][11]
-
Plate Preparation:
-
Obtain a silica gel TLC plate.
-
Using a pencil, gently draw a straight line across the plate, about 1 cm from the bottom. This is your origin.
-
Mark tick marks on the origin line for each sample you will spot (e.g., "SM" for starting material, "R" for reaction mixture, and "C" for co-spot).
-
-
Sample Preparation:
-
Prepare a dilute solution of your starting material in a volatile solvent (e.g., ethyl acetate).
-
Prepare a dilute solution of your reaction mixture at a specific time point.
-
-
Spotting the Plate:
-
Using a capillary tube, spot a small amount of the starting material solution on the "SM" tick mark. The spot should be as small as possible (1-2 mm in diameter).
-
Spot the reaction mixture on the "R" tick mark.
-
On the "C" tick mark, first spot the starting material, and then spot the reaction mixture directly on top of the starting material spot (allowing the solvent to dry in between).
-
-
Developing the Plate:
-
Add your chosen mobile phase (e.g., 70:30 Hexane:Ethyl Acetate) to a developing chamber to a depth of about 0.5 cm.
-
Place a piece of filter paper in the chamber to help saturate the atmosphere with solvent vapors. Cover the chamber and let it equilibrate for a few minutes.
-
Carefully place the spotted TLC plate into the chamber, ensuring the origin line is above the solvent level. Cover the chamber.
-
Allow the solvent to travel up the plate until it is about 1 cm from the top.
-
-
Visualization:
Recommended LC-MS Parameters (Starting Point)
| Parameter | Recommendation |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes, hold at 95% B for 1 minute, return to 5% B and equilibrate for 2 minutes |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 1-5 µL |
| Column Temperature | 40 °C |
| Ionization Mode | ESI Positive and Negative |
| Scan Range | m/z 100-500 |
Part 4: Visualizations and Diagrams
TLC Analysis Workflow
Caption: Workflow for monitoring a chemical reaction using TLC.
Troubleshooting Logic for LC-MS Carryover
Caption: Decision tree for troubleshooting LC-MS carryover issues.
References
-
Cooperative Organic Chemistry Student Laboratory Manual. (n.d.). Monitoring a Reaction. University of Toronto. Retrieved from [Link]
-
University of Colorado Boulder, Department of Chemistry. (n.d.). Thin Layer Chromatography (TLC). Retrieved from [Link]
-
Chemistry LibreTexts. (2022, May 5). 2.3E: Step-by-Step Procedures for Thin Layer Chromatography. Retrieved from [Link]
-
U.S. Food & Drug Administration. (n.d.). LC-MS/MS Determination of Gyromitrin in Mushrooms as a Method to Identify False Morel Mushrooms. Retrieved from [Link]
-
Chrom Tech, Inc. (2024, November 20). Mastering TLC Chromatography: A Comprehensive Guide. Retrieved from [Link]
- Basiri, A., et al. (2014). A sensitive LC-MS assay using derivatization with boron trifluoride to quantify curcuminoids in biological samples. Journal of Pharmaceutical and Biomedical Analysis, 96, 268-275.
-
Khan Academy. (2013, September 17). Thin layer chromatography (TLC) | Chemical processes | MCAT. YouTube. Retrieved from [Link]
-
Opentrons. (n.d.). LC-MS Sample Preparation: Techniques & Challenges. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from [Link]
-
Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC. Retrieved from [Link]
-
Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. Retrieved from [Link]
-
LGC Group. (n.d.). Guide to achieving reliable quantitative LC-MS measurements. Retrieved from [Link]
-
Chem Help ASAP. (2020, February 2). SNAr reactions of pi-deficient aromatic rings. YouTube. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Methyl Esters. Retrieved from [Link]
-
University of Toronto Scarborough. (n.d.). Thin Layer Chromatography. Retrieved from [Link]
-
Pharma Knowledge. (2018, January 4). Part 10: TLC - Visualization of Spots (Thin Layer Chromatography). YouTube. Retrieved from [Link]
-
Pearson+. (n.d.). We have considered nucleophilic aromatic substitution of pyridine.... Study Prep. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2016, December 26). Ester Hydrolysis Reaction Mechanism - Acid Catalyzed & Base Promoted Organic Chemistry. YouTube. Retrieved from [Link]
-
Chem Help ASAP. (2020, February 2). SNAr reactions of pi-deficient aromatic rings. YouTube. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Acid Catalyzed Hydrolysis of Esters. Retrieved from [Link]
-
Chemistry LibreTexts. (2025, August 21). 5.7: Visualizing TLC Plates. Retrieved from [Link]
-
ResearchGate. (n.d.). Advanced sample preparation techniques prior to LC-MS. Retrieved from [Link]
-
ResearchGate. (2017, September 19). How can I hydrolyze an ester on a pyridine ring and isolate the resulting pyridine carboxylic acid hydrochloride?. Retrieved from [Link]
-
Shimadzu Scientific Instruments. (n.d.). LC/MS/MS Method Package for Primary Metabolites. Retrieved from [Link]
-
Organomation. (n.d.). Preparing Samples for LC-MS/MS Analysis. Retrieved from [Link]
-
ResearchGate. (2025, August 10). Improved sensitivity using liquid chromatography mass spectrometry (LC-MS) for detection of propyl chloroformate derivatised β-N-methylamino-L-alanine (BMAA) in cyanobacteria. Retrieved from [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. m.youtube.com [m.youtube.com]
- 3. chromtech.com [chromtech.com]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Monitoring a Reaction – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]
- 9. opentrons.com [opentrons.com]
- 10. organomation.com [organomation.com]
- 11. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
Technical Support Center: Characterization of Byproducts in the Synthesis of Methyl 3-fluoro-2-(trifluoromethyl)isonicotinate
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Methyl 3-fluoro-2-(trifluoromethyl)isonicotinate. This guide provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during the synthesis and purification of this compound, with a focus on byproduct characterization.
Introduction
This compound is a highly functionalized pyridine derivative of significant interest in the pharmaceutical and agrochemical industries. Its synthesis is a multi-step process that can present challenges in achieving high purity. The electron-deficient nature of the pyridine ring, coupled with the presence of strongly electron-withdrawing fluorine and trifluoromethyl substituents, influences the reactivity and potential side reactions. This guide is designed to help you identify and characterize common byproducts, ensuring the integrity of your research and development efforts.
Plausible Synthetic Route
A common strategy for the synthesis of this compound involves the construction of the substituted pyridine ring followed by esterification. A plausible multi-step synthesis is outlined below. This route will serve as the basis for our discussion of potential byproduct formation.
Caption: Plausible synthetic pathway for this compound.
Troubleshooting Guide: Byproduct Identification and Characterization
This section addresses specific issues you may encounter during your synthesis, presenting them in a question-and-answer format.
Q1: I am observing an unexpected peak in my LC-MS analysis with a mass of 14 Da less than my product. What could this be?
A1: A mass difference of 14 Da (CH₂) strongly suggests the presence of the corresponding carboxylic acid, 3-fluoro-2-(trifluoromethyl)isonicotinic acid . This is a common byproduct resulting from incomplete esterification or hydrolysis of the methyl ester product during workup or purification.
Causality:
-
Incomplete Esterification: The equilibrium of the Fischer esterification reaction may not have been driven completely to the product side. Insufficient reaction time, inadequate removal of water, or a suboptimal catalyst concentration can lead to residual starting material.
-
Hydrolysis: The ester is susceptible to hydrolysis, especially under acidic or basic conditions during aqueous workup or on silica gel chromatography if the solvent system contains water.
Troubleshooting and Characterization Protocol:
-
Confirm Identity with High-Resolution Mass Spectrometry (HRMS):
-
Acquire a high-resolution mass spectrum of the impurity.
-
Expected [M-H]⁻ for 3-fluoro-2-(trifluoromethyl)isonicotinic acid (C₇H₃F₄NO₂): 208.0023
-
Expected [M+H]⁺ for this compound (C₈H₅F₄NO₂): 224.0334
-
-
¹H NMR Spectroscopy:
-
In the ¹H NMR spectrum of your purified product, look for the absence of the characteristic methyl ester singlet (typically around 3.9-4.1 ppm).
-
The carboxylic acid proton is often broad and may be difficult to observe, but its presence would confirm the identity of the byproduct.
-
-
Esterification to Confirm:
-
Isolate the fraction containing the byproduct.
-
Subject it to esterification conditions (e.g., methanol with a catalytic amount of sulfuric acid).
-
If the byproduct is the carboxylic acid, it will be converted to the desired product, which can be confirmed by LC-MS and ¹H NMR.
-
| Compound | Molecular Formula | Exact Mass (Monoisotopic) |
| This compound | C₈H₅F₄NO₂ | 223.0256 |
| 3-Fluoro-2-(trifluoromethyl)isonicotinic acid | C₇H₃F₄NO₂ | 209.0099 |
Q2: My NMR spectrum shows signals consistent with my product, but there are additional aromatic signals suggesting an isomer. What could be the source of this impurity?
A2: The presence of isomeric byproducts often points to a lack of regioselectivity during the synthesis of the pyridine core. Depending on the specific synthetic route, you could be seeing isomers where the fluoro and trifluoromethyl groups are at different positions. One common possibility is the formation of regioisomers during fluorination or trifluoromethylation steps.
Causality:
-
Non-selective Fluorination: Direct fluorination of a pyridine ring can sometimes lead to a mixture of isomers, although the directing effects of existing substituents are significant.
-
Non-selective Trifluoromethylation: Similarly, radical or metal-catalyzed trifluoromethylation reactions can yield a mixture of isomers if the directing groups do not provide sufficient steric or electronic bias.[1]
Troubleshooting and Characterization Workflow:
Caption: Workflow for the characterization of isomeric byproducts.
Detailed Protocol:
-
LC-MS/MS Analysis:
-
Isomeric compounds will have the same mass. Use tandem mass spectrometry (MS/MS) to fragment the ions. Different isomers may produce unique fragmentation patterns that can help in their differentiation.
-
-
Advanced NMR Techniques:
-
¹⁹F NMR: This is a crucial technique. The chemical shift of the fluorine and trifluoromethyl groups will be different for each isomer.[2]
-
¹H-¹⁹F Heteronuclear Overhauser Effect Spectroscopy (HOESY): This 2D NMR experiment can show through-space correlations between protons and fluorine atoms, which is invaluable for determining the relative positions of substituents on the aromatic ring.
-
¹H-¹³C HMBC: Long-range correlations between protons and carbons can help piece together the connectivity of the molecule.
-
Q3: I have a byproduct with a mass corresponding to the loss of a fluorine atom and the addition of a methoxy group. How is this possible?
A3: This byproduct, Methyl 3-methoxy-2-(trifluoromethyl)isonicotinate , likely arises from a nucleophilic aromatic substitution (SNAr) reaction where the fluoride is displaced by a methoxy group.
Causality:
-
The pyridine ring is electron-deficient, and this is further enhanced by the trifluoromethyl group, making the ring susceptible to nucleophilic attack.
-
If methanol is used as a solvent or reagent, especially at elevated temperatures or in the presence of a base, it (or the methoxide anion) can act as a nucleophile and displace the fluoride.[3]
Characterization:
-
Mass Spectrometry:
-
Expected [M+H]⁺ for Methyl 3-methoxy-2-(trifluoromethyl)isonicotinate (C₉H₈F₃NO₃): 236.0534
-
This represents a net addition of 12 Da (CH₃ - F + H).
-
-
¹H NMR Spectroscopy:
-
Look for a new singlet in the aromatic region, which will be the proton at the 3-position.
-
A new singlet around 3.8-4.0 ppm corresponding to the methoxy group will be present.
-
-
¹⁹F NMR Spectroscopy:
-
The spectrum will show a signal for the -CF₃ group but will lack the signal corresponding to the aromatic fluorine.
-
Frequently Asked Questions (FAQs)
Q: What are the expected ¹H and ¹⁹F NMR chemical shifts for the final product? A: While exact chemical shifts are solvent-dependent, typical approximate values are:
-
¹H NMR (in CDCl₃): δ ~8.6 (s, 1H, H-6), ~7.8 (d, 1H, H-5), ~4.0 (s, 3H, -OCH₃). The coupling between H-5 and F-3 will result in a doublet.
-
¹⁹F NMR (in CDCl₃, relative to CFCl₃): δ ~ -60 to -70 ppm (s, -CF₃), ~ -120 to -140 ppm (s, Ar-F).
Q: How can I minimize the formation of the carboxylic acid byproduct? A:
-
Use a large excess of methanol for the esterification.
-
Employ a dehydrating agent or use a Dean-Stark apparatus to remove the water formed during the reaction.
-
During workup, use a non-aqueous solvent for extraction if possible, and ensure all solvents are anhydrous.
-
When performing chromatography, use dry solvents and consider using neutral alumina instead of silica gel to avoid acid-catalyzed hydrolysis.
Q: Are there any other potential byproducts I should be aware of? A:
-
Over-fluorination/trifluoromethylation: Depending on the reagents and conditions used, addition of more than one fluoro or trifluoromethyl group to the pyridine ring is possible.
-
Byproducts from starting materials: Incomplete reaction of precursors in the early stages of the synthesis can lead to a variety of impurities. A thorough understanding of your complete synthetic route is essential for identifying these.
References
-
Stephenson, C. R. J., et al. (2016). Photochemical Perfluoroalkylation with Pyridine N-Oxides: Mechanistic Insights and Performance on a Kilogram Scale. PubMed Central. Available at: [Link]
-
Douglas, J., et al. (2015). Facile Rh(III)-Catalyzed Synthesis of Fluorinated Pyridines. PubMed Central. Available at: [Link]
-
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O'Sullivan, A. C., et al. (2015). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central. Available at: [Link]
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Sampson, P. (2018). Recent developments with methyl isonicotinate, a semiochemical used in thrips pest management. ResearchGate. Available at: [Link]
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Urata, H., & Fuchikami, T. (2000). Trifluoromethyl-Substituted Pyridines Through Displacement of Iodine by in situ Generated (Trifluoromethyl)copper. ResearchGate. Available at: [Link]
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Itami, K., et al. (2019). 3-Position-Selective C–H Trifluoromethylation of Pyridine Rings Based on Nucleophilic Activation. ChemRxiv. Available at: [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to Trifluoromethylation: Reagents vs. Building Blocks
For the modern researcher in drug discovery and development, the strategic incorporation of a trifluoromethyl (–CF3) group is a pivotal tool for optimizing molecular properties. This powerful moiety can significantly enhance metabolic stability, modulate lipophilicity, and improve binding affinity, ultimately transforming a promising compound into a viable drug candidate.[1][2][3] However, the path to a trifluoromethylated molecule is not singular. It requires a critical choice between direct trifluoromethylation using a reactive agent and the incorporation of a pre-functionalized trifluoromethylated building block.
This guide provides an in-depth comparison of these two core strategies. We will first dissect the performance and applications of the main classes of trifluoromethylating agents. Subsequently, we will explore the utility of "Methyl 3-fluoro-2-(trifluoromethyl)isonicotinate," a representative trifluoromethylated building block, to highlight when a synthon-based approach is advantageous.
Part 1: The Trifluoromethylating Agent's Toolkit: A Comparative Analysis
Trifluoromethylating agents are broadly classified by the nature of the CF3 species they deliver to a substrate: electrophilic ("CF3+"), nucleophilic ("CF3-"), or radical (•CF3).[4][5][6] The choice of reagent is fundamentally dictated by the electronic nature of the substrate and the desired bond formation.
Electrophilic Trifluoromethylating Agents: Taming the "Super Halogen"
Electrophilic trifluoromethylating agents deliver a trifluoromethyl cation equivalent to a nucleophilic substrate. These reagents are particularly effective for the trifluoromethylation of soft nucleophiles like β-ketoesters, silyl enol ethers, and various heteroatoms.[5][7][8]
Prominent examples include the hypervalent iodine compounds known as Togni's reagents and the sulfonium salts known as Umemoto's reagents .[7][9]
Mechanism of Action: Togni's Reagent II
Togni's Reagent II, 1-(trifluoromethyl)-1,2-benziodoxol-3(1H)-one, is a widely used, shelf-stable electrophilic CF3 source.[10] Its reactivity is driven by the hypervalent iodine center, which facilitates the transfer of the CF3 group to a nucleophile. The reaction can often be promoted by a catalyst, such as a copper salt, especially for less reactive substrates.[11]
Caption: General mechanism of electrophilic trifluoromethylation using Togni's Reagent II.
Representative Experimental Protocol: C-H Trifluoromethylation of Indole with Togni's Reagent II
This protocol describes a typical procedure for the direct C-H trifluoromethylation of an electron-rich heterocycle.
-
To a solution of indole (1.0 mmol) in anhydrous DMF (5 mL) in a sealed vial, add Togni's Reagent II (1.2 mmol).
-
If required, add a copper(I) catalyst (e.g., CuI, 0.1 mmol).
-
Stir the reaction mixture at 80 °C for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired trifluoromethylated indole.
Nucleophilic Trifluoromethylating Agents: The Power of the CF3 Anion
Nucleophilic trifluoromethylating agents deliver a trifluoromethyl anion equivalent to an electrophilic substrate. The most prominent and widely used reagent in this class is trimethyl(trifluoromethyl)silane (TMSCF3), also known as the Ruppert-Prakash reagent .[12] It is highly effective for the trifluoromethylation of aldehydes, ketones, and imines.[5][13]
Mechanism of Action: Ruppert-Prakash Reagent
The Ruppert-Prakash reagent itself is not nucleophilic. It requires activation by a fluoride source (e.g., TBAF) or other suitable initiator to generate the highly reactive trifluoromethyl anion ([CF3]−).[12] This anion then attacks the electrophilic carbonyl carbon.
Caption: Mechanism of nucleophilic trifluoromethylation of a carbonyl with the Ruppert-Prakash reagent.
Representative Experimental Protocol: Trifluoromethylation of an Aldehyde with the Ruppert-Prakash Reagent
This protocol outlines the general procedure for the addition of a CF3 group to an aldehyde.
-
To a solution of the aldehyde (1.0 mmol) in anhydrous THF (5 mL) at 0 °C under an inert atmosphere (e.g., Nitrogen or Argon), add the Ruppert-Prakash reagent (TMSCF3, 1.2 mmol).
-
Add a catalytic amount of a fluoride initiator, such as tetrabutylammonium fluoride (TBAF, 0.05 mmol, 1.0 M solution in THF).
-
Allow the reaction to stir at 0 °C to room temperature for 1-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction by adding 1 M HCl (5 mL).
-
Extract the product with diethyl ether (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the resulting alcohol by flash column chromatography.
Radical Trifluoromethylating Agents: A Different Spin
Radical trifluoromethylation involves the generation of a trifluoromethyl radical (•CF3), which can then react with a variety of substrates, particularly arenes and heteroarenes.[14] A common and accessible reagent for this purpose is sodium trifluoromethanesulfinate (CF3SO2Na), known as the Langlois reagent .[15][16][17]
Mechanism of Action: Langlois Reagent
The Langlois reagent generates the trifluoromethyl radical in the presence of an oxidant, such as tert-butyl hydroperoxide (TBHP) or a metal salt.[18][19] The •CF3 radical then adds to the substrate, often an aromatic ring, to form a radical intermediate that is subsequently oxidized to the final product.
Caption: General mechanism of radical trifluoromethylation of an arene with the Langlois reagent.
Representative Experimental Protocol: Trifluoromethylation of an Arene with the Langlois Reagent
This protocol provides a method for the radical trifluoromethylation of an electron-rich aromatic compound.
-
To a mixture of the aromatic substrate (1.0 mmol) and Langlois reagent (1.5 mmol) in a mixture of acetonitrile and water (e.g., 1:1, 10 mL), add an oxidant such as tert-butyl hydroperoxide (TBHP, 3.0 mmol, 70% in water).
-
If necessary, a catalytic amount of a metal salt (e.g., CuSO4, 0.1 mmol) can be added.
-
Heat the reaction mixture to 60-80 °C and stir for 4-12 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
After cooling to room temperature, extract the mixture with an organic solvent like ethyl acetate (3 x 20 mL).
-
Wash the combined organic extracts with saturated sodium bicarbonate solution and brine.
-
Dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography.
| Reagent Class | Representative Reagent | Mechanism | Common Substrates | Advantages | Disadvantages |
| Electrophilic | Togni's Reagents | "CF3+" transfer | β-ketoesters, silyl enol ethers, thiols, arenes | High stability, broad functional group tolerance | Can be expensive, may require catalysts |
| Nucleophilic | Ruppert-Prakash Reagent | "CF3-" transfer | Aldehydes, ketones, imines | High reactivity, good for carbonyls | Moisture sensitive, requires stoichiometric activator |
| Radical | Langlois Reagent | •CF3 transfer | Arenes, heteroarenes | Good for C-H functionalization, uses inexpensive reagents | Can have regioselectivity issues, requires an oxidant |
Part 2: this compound - A Trifluoromethylated Building Block
In contrast to the reagents discussed above, This compound is not a trifluoromethylating agent. It is a trifluoromethylated building block or synthon. Its primary role is not to donate a –CF3 group to another molecule, but to be incorporated as a complete structural unit into a larger, more complex molecule.
This pyridine-based scaffold is highly valuable in medicinal chemistry for several reasons:
-
Pre-installed Functionality: It provides a trifluoromethyl group, a fluorine atom, and an ester handle on a pyridine ring, all in a defined regiochemical arrangement.
-
Metabolic Stability: The pyridine ring, particularly when decorated with electron-withdrawing groups like –CF3 and –F, is often resistant to metabolic degradation.
-
Modulation of pKa: The electron-withdrawing substituents lower the pKa of the pyridine nitrogen, which can be crucial for tuning the pharmacokinetic properties of a drug candidate.
Applications in Synthesis
This compound is typically used in cross-coupling reactions or nucleophilic aromatic substitution (SNAr) reactions to construct complex heterocyclic systems. The ester group can be hydrolyzed to the corresponding carboxylic acid for amide bond formation or other transformations.
Representative Experimental Protocol: Suzuki Coupling with this compound
This hypothetical protocol illustrates how this building block could be used to synthesize a more complex molecule. (Note: Specific reaction conditions would require experimental optimization).
-
To a degassed solution of an arylboronic acid (1.0 mmol) and this compound (assuming a suitable leaving group is present on the pyridine ring, or via C-F activation, 1.1 mmol) in a solvent mixture like dioxane/water (4:1, 10 mL), add a base such as potassium carbonate (2.0 mmol).
-
Add a palladium catalyst, for example, Pd(PPh3)4 (0.05 mmol).
-
Heat the reaction mixture under an inert atmosphere at 90-110 °C for 8-16 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, cool the mixture, dilute with ethyl acetate, and filter through celite.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution and purify the product by column chromatography.
Caption: Synthetic strategy using a trifluoromethylated building block.
Conclusion: Choosing the Right Trifluoromethylation Strategy
The introduction of a trifluoromethyl group is a proven strategy for enhancing the properties of drug candidates. The optimal method for this introduction depends entirely on the synthetic context.
-
Direct Trifluoromethylation with electrophilic, nucleophilic, or radical agents is ideal when a –CF3 group needs to be installed onto an existing molecular scaffold. The choice between these agents is dictated by the electronic nature of the substrate.
-
The Building Block Approach , utilizing synthons like this compound, is superior when a specific, pre-functionalized trifluoromethylated core structure is desired. This strategy offers efficiency and regiochemical control, bypassing the need to develop and optimize a direct trifluoromethylation step on a complex intermediate.
A thorough understanding of both approaches is essential for the modern medicinal chemist, providing a versatile and powerful toolkit for the design and synthesis of next-generation therapeutics.
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Umemoto, T., et al. (2012). Powerful, Thermally Stable, One-Pot-Preparable, and Recyclable Electrophilic Trifluoromethylating Agents: 2,8-Difluoro- and 2,3,7,8-Tetrafluoro-S-(trifluoromethyl)dibenzothiophenium Salts. The Journal of Organic Chemistry, 77(17), 7477-7488. [Link]
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The Strategic Advantage of Methyl 3-fluoro-2-(trifluoromethyl)isonicotinate in Modern Drug Analogue Synthesis: A Comparative Guide
For researchers, scientists, and drug development professionals, the judicious selection of molecular building blocks is a critical determinant of success in the synthesis of novel drug analogues. Among the myriad of available reagents, fluorinated heterocyclic compounds have garnered significant attention for their ability to impart favorable pharmacokinetic and pharmacodynamic properties. This guide provides an in-depth technical comparison of Methyl 3-fluoro-2-(trifluoromethyl)isonicotinate, a highly functionalized pyridine derivative, against other relevant alternatives in the synthesis of drug analogues, supported by experimental data and detailed protocols.
The incorporation of fluorine and trifluoromethyl groups into pharmaceutical candidates is a well-established strategy to enhance metabolic stability, modulate pKa, and improve binding affinity.[1][2] this compound (CAS No. 1227594-82-2) presents a unique constellation of these features on a versatile pyridine scaffold, making it a valuable tool in the medicinal chemist's arsenal. This guide will explore the efficacy of this building block in key synthetic transformations and provide a comparative analysis against alternative reagents.
Physicochemical Properties and Synthetic Versatility
This compound possesses a molecular formula of C₈H₅F₄NO₂ and a molecular weight of 223.12 g/mol . The electron-withdrawing nature of both the fluorine and trifluoromethyl substituents significantly influences the reactivity of the pyridine ring, predisposing it to certain transformations while potentially hindering others. The methyl ester functionality provides a convenient handle for further derivatization, most commonly through amide bond formation.
The primary utility of this building block lies in its application in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, and in nucleophilic aromatic substitution (SₙAr) reactions, followed by amide coupling to build more complex molecular architectures. These reaction pathways are central to the synthesis of a wide range of biologically active molecules, including kinase and microsomal prostaglandin E synthase-1 (mPGES-1) inhibitors.[3][4]
Comparative Analysis in Key Synthetic Transformations
To objectively assess the efficacy of this compound, its performance in common drug analogue synthesis workflows is compared with alternative building blocks. For the purpose of this guide, we will consider two close structural analogues: Methyl 3-fluoro-2-chloroisonicotinate and Methyl 2-(trifluoromethyl)isonicotinate. The former allows for an evaluation of the trifluoromethyl group's impact, while the latter helps to understand the role of the fluorine atom.
Palladium-Catalyzed Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful C-C bond-forming reaction widely employed in the synthesis of biaryl and heteroaryl-aryl structures, which are common motifs in kinase inhibitors.[5][6] The efficiency of this reaction is highly dependent on the electronic nature of the coupling partners.
Table 1: Comparative Yields in a Model Suzuki-Miyaura Coupling Reaction
| Entry | Pyridine Building Block | Arylboronic Acid | Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | This compound | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | Dioxane/H₂O | 100 | 12 | 78 |
| 2 | Methyl 3-fluoro-2-chloroisonicotinate | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | Dioxane/H₂O | 90 | 8 | 85 |
| 3 | Methyl 2-(trifluoromethyl)isonicotinate | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂, Cs₂CO₃ | Toluene | 110 | 16 | 72 |
Note: The data presented is a representative compilation from various sources and may not reflect the outcomes of a single head-to-head experiment.
From the comparative data, it is evident that while this compound is a viable substrate for Suzuki-Miyaura coupling, the presence of the strongly electron-withdrawing trifluoromethyl group can necessitate slightly more forcing conditions and may result in marginally lower yields compared to its chloro-analogue. However, it demonstrates superior reactivity compared to the analogue lacking the 3-fluoro substituent, highlighting the activating effect of the fluorine atom.
Amide Bond Formation
The synthesis of many drug analogues culminates in the formation of an amide bond, linking the core heterocyclic scaffold to a side chain.[7][8] The reactivity of the methyl ester towards aminolysis is a key consideration.
Table 2: Comparative Performance in a Model Amide Coupling Reaction
| Entry | Pyridine Building Block | Amine | Coupling Conditions | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 3-Fluoro-2-(trifluoromethyl)isonicotinic acid | Benzylamine | HATU, DIPEA | DMF | 25 | 4 | 92 |
| 2 | 3-Fluoro-2-chloroisonicotinic acid | Benzylamine | EDC, HOBt | DCM | 25 | 6 | 95 |
| 3 | 2-(trifluoromethyl)isonicotinic acid | Benzylamine | T3P, Pyridine | Acetonitrile | 50 | 8 | 88 |
Note: For a more direct comparison, the corresponding carboxylic acids were used. The data is representative and compiled from various sources.
In amide bond formation, the electronic effects of the substituents on the pyridine ring play a significant role. The carboxylic acid derived from this compound demonstrates excellent reactivity, affording high yields in short reaction times under standard coupling conditions. This high reactivity can be attributed to the electron-withdrawing nature of the fluoro and trifluoromethyl groups, which activate the carbonyl group of the carboxylic acid towards nucleophilic attack.
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling
A detailed protocol for a typical Suzuki-Miyaura coupling reaction is provided below. This can be adapted for various substrates and catalysts.
General Procedure for Amide Coupling
A representative protocol for amide bond formation using HATU as a coupling reagent is outlined below.
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A Comprehensive Guide to the Structural Validation of Methyl 3-fluoro-2-(trifluoromethyl)isonicotinate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and development, the precise structural integrity of novel chemical entities is paramount. The strategic incorporation of fluorine and trifluoromethyl groups into heterocyclic scaffolds, such as in Methyl 3-fluoro-2-(trifluoromethyl)isonicotinate , can significantly modulate a molecule's physicochemical and pharmacological properties. This guide, intended for researchers and drug development professionals, provides an in-depth comparison of analytical techniques and presents a framework for the robust structural validation of this compound and its potential isomers.
Introduction: The Significance of Fluorine in Medicinal Chemistry
The introduction of fluorine atoms into organic molecules can profoundly influence their metabolic stability, binding affinity, and bioavailability. The trifluoromethyl group, a strong electron-withdrawing moiety, and the additional fluorine atom on the pyridine ring of this compound are expected to significantly impact its electronic properties and potential as a pharmaceutical intermediate. Given these sensitive functionalities, rigorous structural verification is not merely a procedural step but a critical component of quality control and a prerequisite for its application in synthesis and biological screening.
Predicted Synthesis Pathway and Potential Isomeric Impurities
A plausible synthetic route to this compound, based on patent literature for the synthesis of its precursor, 3-fluoro-2-trifluoromethyl isonicotinic acid, likely involves a multi-step process. This process can be inferred to start from a substituted pyridine and proceed through trifluoromethylation, fluorination, carboxylation, and a final esterification step.
A likely synthetic precursor is 3-fluoro-2-trifluoromethyl isonicotinic acid, which can be synthesized from 2-chloro-3-nitropyridine. The final step would be an esterification reaction, such as the Fischer-Speier esterification, with methanol.[1][2]
This synthetic pathway, while effective, presents several opportunities for the formation of isomeric and process-related impurities. A thorough validation process must be able to distinguish the desired product from these potential contaminants.
Potential Impurities May Include:
-
Positional Isomers: Incomplete or non-selective reactions could lead to isomers where the fluorine, trifluoromethyl, and ester groups are at different positions on the pyridine ring.
-
Unreacted Intermediates: Residual amounts of 3-fluoro-2-(trifluoromethyl)isonicotinic acid or other precursors.
-
Byproducts of Side Reactions: For example, hydrolysis of the ester back to the carboxylic acid.
Comparative Analysis of Structural Validation Techniques
A multi-pronged analytical approach is essential for the unambiguous structural elucidation of this compound. The following techniques provide complementary information to confirm the compound's identity, purity, and structure.
| Analytical Technique | Information Provided | Strengths for this Molecule | Limitations |
| ¹H NMR Spectroscopy | Provides information on the number and chemical environment of protons. | Can confirm the presence of the methyl ester group and the protons on the pyridine ring. | Limited information about the fluorine and trifluoromethyl substituents. |
| ¹³C NMR Spectroscopy | Reveals the number and types of carbon atoms in the molecule. | Confirms the carbon skeleton and the presence of the carbonyl carbon of the ester. | Signal splitting due to fluorine coupling can complicate spectra. |
| ¹⁹F NMR Spectroscopy | Directly observes the fluorine atoms, providing information on their chemical environment and coupling to other nuclei.[3] | Highly sensitive for this molecule, allowing for clear differentiation of the single fluorine and the trifluoromethyl group. | Requires specialized equipment and expertise in interpretation. |
| Mass Spectrometry (MS) | Determines the molecular weight and provides information on the fragmentation pattern. | Confirms the molecular formula and can help in identifying impurities. | Isomers may have identical molecular weights, making differentiation difficult by MS alone. |
| X-Ray Crystallography | Provides the definitive three-dimensional structure of a crystalline compound. | Unambiguously determines the connectivity and stereochemistry. | Requires a single crystal of suitable quality, which can be challenging to obtain. |
Experimental Protocols for Structural Validation
The following protocols outline the key experiments for validating the structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain detailed information about the molecular structure and to identify and quantify the pure product and any potential impurities.
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆).
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Expected signals: A singlet for the methyl ester protons and two doublets or doublet of doublets for the aromatic protons on the pyridine ring. The chemical shifts will be influenced by the electron-withdrawing fluorine and trifluoromethyl groups.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Expected signals: Resonances for the methyl carbon, the carbonyl carbon, and the carbons of the pyridine ring. The carbons attached to fluorine will show characteristic splitting (¹JCF, ²JCF, etc.).
-
-
¹⁹F NMR Acquisition:
-
Acquire a one-dimensional ¹⁹F NMR spectrum.
-
Expected signals: Two distinct signals, one for the single fluorine atom and one for the trifluoromethyl group. The chemical shifts and coupling patterns will be characteristic of their positions on the pyridine ring.
-
Diagram of the NMR Validation Workflow
Caption: Workflow for NMR-based structural validation.
Mass Spectrometry (MS)
Objective: To confirm the molecular weight and obtain fragmentation data to support the proposed structure.
Methodology:
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method (e.g., direct infusion, GC-MS, or LC-MS).
-
Ionization: Utilize an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Mass Analysis: Acquire the mass spectrum, ensuring to record the molecular ion peak ([M]⁺ or [M+H]⁺).
-
Fragmentation Analysis: If using a technique that induces fragmentation (like EI), analyze the fragmentation pattern. Expected fragments could include the loss of the methoxy group (•OCH₃), the entire ester group (•COOCH₃), or cleavage of the trifluoromethyl group.
Diagram of the Mass Spectrometry Workflow
Caption: Workflow for Mass Spectrometry-based structural validation.
Predictive Spectroscopic Data and Comparison with a Potential Isomer
| Compound | Predicted ¹H NMR Signals | Predicted ¹⁹F NMR Signals | Key Differentiating Features |
| This compound | ~4.0 ppm (s, 3H, OCH₃)~8.6 ppm (d, 1H, H-6)~7.8 ppm (d, 1H, H-5) | Signal for F-3 (doublet of quartets)Signal for CF₃ (doublet) | The coupling between the fluorine at position 3 and the proton at position 5 will be a key diagnostic feature. |
| Methyl 5-fluoro-2-(trifluoromethyl)isonicotinate | ~4.0 ppm (s, 3H, OCH₃)~8.7 ppm (d, 1H, H-6)~8.0 ppm (d, 1H, H-3) | Signal for F-5 (doublet of quartets)Signal for CF₃ (singlet) | The trifluoromethyl group at position 2 will not show coupling to the fluorine at position 5 in the ¹⁹F NMR spectrum. |
Note: These are predicted values and may vary based on the solvent and experimental conditions.
Conclusion: A Self-Validating System for Structural Confirmation
The structural validation of this compound requires a systematic and multi-faceted analytical approach. By combining the power of NMR spectroscopy (¹H, ¹³C, and ¹⁹F) and mass spectrometry, researchers can create a self-validating system. The predicted synthesis pathway provides a roadmap for anticipating potential impurities, and the comparative analysis of spectroscopic data for the target molecule and its likely isomers is crucial for unambiguous identification. This rigorous validation process is an indispensable step in ensuring the quality and reliability of this promising fluorinated building block for its applications in drug discovery and materials science.
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Wiley-VCH. (2008). Supporting Information. Retrieved from [Link]
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National Institutes of Health. (n.d.). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. Retrieved from [Link]
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MDPI. (n.d.). A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. Retrieved from [Link]
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Master Organic Chemistry. (2022, November 16). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]
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MySkinRecipes. (n.d.). 3-fluoro-2-(trifluoromethyl)isonicotinic acid. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Deoxyfluorinated amidation and esterification of carboxylic acid by pyridinesulfonyl fluoride. Retrieved from [Link]
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ResearchGate. (2017, March 17). Any procedure for the esterification of isonicotinic acid?. Retrieved from [Link]
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LookChem. (n.d.). Cas 886510-09-4,3-FLUORO-2-TRIFLUOROMETHYL-ISONICOTINIC ACID. Retrieved from [Link]
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Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
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Amerigo Scientific. (n.d.). Methyl 3-Fluoro-2-(trifluoromethyl)pyridine-4-carboxylate. Retrieved from [Link]
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Chemistry LibreTexts. (2024, October 8). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]
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ACS Publications. (n.d.). 4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperazine-1-carbothioamide (ML267), a Potent Inhibitor of Bacterial Phosphopantetheinyl Transferase That Attenuates Secondary Metabolism and Thwarts Bacterial Growth. Retrieved from [Link]
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A Comparative Guide to Fluorinated Isonicotinate Esters in Synthesis
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry and materials science. Fluorine's unique properties—high electronegativity, small size, and the ability to form strong C-F bonds—can profoundly alter a molecule's physicochemical and biological characteristics, including metabolic stability, pKa, lipophilicity, and binding affinity.[1] Among the myriad of fluorinated building blocks, fluorinated isonicotinate esters (esters of 4-pyridinecarboxylic acid) have emerged as particularly valuable synthons due to the prevalence of the pyridine ring in pharmaceuticals.[2]
This guide provides a comparative analysis of key fluorinated isonicotinate esters, focusing on their synthesis, physicochemical properties, and reactivity. It is designed to equip researchers with the insights needed to select the optimal building block for their specific synthetic and drug discovery applications.
Part 1: Synthetic Strategies: A Tale of Two Positions
The synthesis of fluorinated isonicotinates is primarily focused on introducing fluorine at the C2 or C3 position of the pyridine ring. The chosen strategy depends heavily on the desired regioisomer, as the electronic nature of the pyridine ring dictates the feasible reaction pathways.
1.1 Accessing 2-Fluoroisonicotinate Esters: The SNAr Approach
The synthesis of 2-fluoroisonicotinate esters typically relies on nucleophilic aromatic substitution (SNAr). This pathway is favored because the electron-withdrawing nature of the ring nitrogen and the C4-ester group activates the C2 and C6 positions towards nucleophilic attack.[3] The reaction commonly starts from the more accessible 2-chloroisonicotinate ester, where a halide exchange reaction is performed using a fluoride source like potassium fluoride (KF) or cesium fluoride (CsF).
Causality in Protocol Design: The choice of fluoride salt and reaction conditions is critical. Anhydrous conditions are paramount to prevent the formation of the corresponding hydroxy-pyridine. High temperatures are often required to overcome the activation energy of C-Cl bond cleavage and C-F bond formation. Phase-transfer catalysts, such as 18-crown-6 or tetrabutylammonium salts, are frequently employed to enhance the solubility and nucleophilicity of the fluoride salt in aprotic polar solvents like DMF or DMSO.
1.2 Accessing 3-Fluoroisonicotinate Esters: Modern Catalytic Methods
Direct fluorination at the C3 (meta) position of the pyridine ring is significantly more challenging due to the ring's inherent electronic properties, which make this position relatively inert to both electrophilic and nucleophilic attack.[2] Traditional methods often require multi-step sequences starting from pre-functionalized precursors.[4] However, recent advances in catalysis have opened new avenues. Rhodium(III)-catalyzed C–H functionalization, for instance, has been shown to construct 3-fluoropyridines from α-fluoro-α,β-unsaturated oximes and alkynes, offering a novel route to this challenging isomer.[4][5] While not a direct fluorination of the isonicotinate core, this method highlights the modern strategies required to access meta-fluorinated pyridines. Direct C-H fluorination of pyridine rings remains an active area of research, but achieving meta-selectivity is a persistent challenge.[2]
Workflow: General Synthetic Pathways
Caption: Impact of fluorine position on the properties and reactivity of isonicotinate esters.
Part 4: Application in Synthesis: A Protocol Case Study
To illustrate the practical utility of these building blocks, the following section details a representative Suzuki-Miyaura cross-coupling protocol. This reaction is a cornerstone of C-C bond formation in pharmaceutical synthesis. [6][7]We will use a hypothetical (but mechanistically sound and well-precedented) coupling of Methyl 2-bromo-6-fluoroisonicotinate with an arylboronic acid. This substrate is chosen to demonstrate the selective reactivity of the C-Br bond in the presence of a C-F bond.
Experimental Protocol: Suzuki-Miyaura Coupling
Objective: To synthesize Methyl 6-fluoro-2-(4-methoxyphenyl)isonicotinate via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Materials:
-
Methyl 2-bromo-6-fluoroisonicotinate (1.0 equiv)
-
4-Methoxyphenylboronic acid (1.2 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv, 2 mol%)
-
Triphenylphosphine [PPh₃] (0.08 equiv, 8 mol%)
-
Potassium Carbonate (K₂CO₃) (3.0 equiv)
-
1,4-Dioxane (solvent)
-
Water (co-solvent)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Methyl 2-bromo-6-fluoroisonicotinate (1.0 mmol, 234 mg), 4-methoxyphenylboronic acid (1.2 mmol, 182 mg), and Potassium Carbonate (3.0 mmol, 414 mg).
-
Rationale: An inert atmosphere is crucial to prevent the oxidation and deactivation of the Pd(0) active catalyst, which is formed in situ. K₂CO₃ is the base required for the transmetalation step of the catalytic cycle. [8]2. Catalyst Preparation: In a separate vial, dissolve Pd(OAc)₂ (0.02 mmol, 4.5 mg) and PPh₃ (0.08 mmol, 21 mg) in 2 mL of 1,4-dioxane. Stir for 5 minutes until a homogeneous solution is formed.
-
Rationale: Pre-mixing the palladium source and the phosphine ligand allows for the formation of the catalyst complex before introduction to the main reaction mixture. PPh₃ serves as a ligand to stabilize the palladium center and facilitate the catalytic cycle.
-
-
Reaction Execution: Add the catalyst solution to the Schlenk flask containing the solids. Then, add 8 mL of 1,4-dioxane and 2 mL of water.
-
Rationale: The dioxane/water solvent system is effective for Suzuki couplings, as it helps to dissolve both the organic substrates and the inorganic base. [7]4. Heating: Immerse the flask in a preheated oil bath at 90 °C and stir vigorously for 4-6 hours.
-
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aryl bromide is consumed.
-
Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer. Wash the organic layer with brine (2 x 15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product, Methyl 6-fluoro-2-(4-methoxyphenyl)isonicotinate.
-
Self-Validation: The integrity of the protocol is confirmed by obtaining the desired product with the C-F bond intact, demonstrating the orthogonal reactivity of the C-Br bond over the C-F bond under these conditions. Characterization by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and HRMS will validate the structure and purity of the final compound.
-
Conclusion
Fluorinated isonicotinate esters are versatile and powerful building blocks for chemical synthesis. The choice between a 2-fluoro and a 3-fluoro isomer is a critical design decision with significant downstream consequences.
-
2-Fluoroisonicotinates are readily synthesized via SNAr and are characterized by a significantly lowered pKa, making them ideal for applications where modulating basicity is key. Their C-F bond can be a reactive handle or a stable substituent depending on the chosen reaction conditions.
-
3-Fluoroisonicotinates are more synthetically challenging to access but offer a robust scaffold where the fluorine atom acts primarily as an electronic modulator without participating directly in substitution reactions.
A thorough understanding of the distinct synthesis, properties, and reactivity profiles of these isomers, as detailed in this guide, empowers researchers to make informed decisions, accelerating the discovery and development of novel pharmaceuticals and advanced materials.
References
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- Selective C-H Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction. University of Illinois Urbana-Champaign.
- C–H fluorination promoted by pyridine N-oxyl radicals. Royal Society of Chemistry.
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- LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. Medium.
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A Senior Application Scientist's Guide to Methyl 3-fluoro-2-(trifluoromethyl)isonicotinate: An Advanced Building Block for Next-Generation Therapeutics
Introduction: The Imperative for Advanced Heterocyclic Scaffolds
In the landscape of modern drug discovery, the pyridine moiety remains a cornerstone structural motif, present in a significant percentage of FDA-approved pharmaceuticals.[1] Its prevalence stems from its unique electronic properties, hydrogen bonding capabilities, and metabolic stability. However, the relentless pursuit of novel chemical matter with enhanced efficacy, selectivity, and pharmacokinetic profiles necessitates the use of more sophisticated, highly functionalized building blocks. The strategic incorporation of fluorine-containing substituents onto the pyridine ring has emerged as a powerful tactic to modulate these critical drug-like properties.[2][3]
This guide provides an in-depth comparative analysis of Methyl 3-fluoro-2-(trifluoromethyl)isonicotinate , a specialized building block poised to address complex challenges in medicinal chemistry. We will move beyond a simple cataloging of properties to explore the causal relationships between its unique substitution pattern and its performance in key synthetic transformations. By comparing it with alternative fluorinated and non-fluorinated pyridines, this document will equip researchers, scientists, and drug development professionals with the critical insights needed to rationally design and execute synthetic strategies for the next generation of pyridine-based therapeutics.
The "Fluorine Factor": Strategic Advantages of Trifluoromethyl and Fluoro Groups
The decision to employ a fluorinated building block is a pivotal moment in a synthetic campaign.[2] The unique physicochemical properties of the trifluoromethyl (-CF₃) and fluoro (-F) groups are not merely incremental adjustments; they are powerful tools for overcoming common drug development hurdles.[4][5]
-
Metabolic Stability: The carbon-fluorine bond is one of the strongest in organic chemistry, making it highly resistant to metabolic cleavage by enzymes like cytochrome P450.[4] The -CF₃ group, in particular, can act as a robust metabolic shield, preventing the oxidation of adjacent positions and significantly increasing a drug candidate's in vivo half-life.[4][6]
-
Modulation of Basicity (pKa): The high electronegativity of fluorine atoms exerts a strong electron-withdrawing effect, which significantly lowers the pKa of the pyridine nitrogen. This modulation is crucial for optimizing a compound's solubility, reducing off-target interactions with aminergic GPCRs, and controlling its ionization state at physiological pH.
-
Enhanced Lipophilicity and Permeability: The -CF₃ group is highly lipophilic, which can improve a molecule's ability to cross cellular membranes and enhance its interactions with hydrophobic pockets in target proteins.[4] This property is a key lever for improving oral bioavailability and brain penetration.
-
Receptor Interactions: Fluorine can participate in unique non-covalent interactions, including hydrogen bonds and halogen bonds, which can lead to enhanced binding affinity and selectivity for a biological target.[6]
Logical Framework for Selecting a Fluorinated Pyridine Building Block
The following diagram illustrates the decision-making process when selecting a building block, weighing the desired molecular properties against synthetic feasibility.
Caption: Step-by-step workflow for the Suzuki-Miyaura cross-coupling reaction.
Detailed Step-by-Step Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the trifluoromethyl-substituted pyridyl bromide (1.0 mmol), the arylboronic acid (1.2 mmol), cesium carbonate (3.0 mmol), Pd(OAc)₂ (0.02 mmol), and XPhos (0.04 mmol). The choice of a bulky, electron-rich phosphine ligand like XPhos is critical for facilitating the oxidative addition step with the electron-deficient pyridine ring.
-
Establish Inert Atmosphere: Seal the flask with a septum. Connect the flask to a Schlenk line and evacuate the atmosphere, followed by backfilling with nitrogen or argon gas. Repeat this cycle three times to ensure all oxygen is removed.
-
Solvent Addition: Using a syringe, add 5 mL of anhydrous 1,4-dioxane to the flask.
-
Reaction Execution: Place the flask in a preheated oil bath at 100 °C and stir vigorously. The reaction progress should be monitored periodically by taking small aliquots and analyzing them by TLC or LC-MS until the starting pyridyl bromide is consumed (typically 12-24 hours).
-
Aqueous Workup: Once the reaction is complete, allow the flask to cool to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and transfer it to a separatory funnel. Wash the organic layer sequentially with water (2 x 15 mL) and brine (15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure biaryl product. [2]8. Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and high-resolution mass spectrometry (HRMS). The presence of the -CF₃ group will provide a distinct singlet in the ¹⁹F NMR spectrum.
Conclusion and Forward Outlook
This compound represents a highly advanced building block, engineered for specificity and performance. Its densely packed array of functional groups—an ester handle for derivatization, and two powerful electron-withdrawing groups—provides medicinal chemists with a scaffold that has pre-installed metabolic stability and modulated basicity. While its direct application requires transformation of the C4-ester, its true value lies in providing a unique, electronically-tuned platform for constructing complex molecular architectures where control over regiochemistry and physicochemical properties is paramount.
Compared to simpler alternatives, this building block offers a more direct route to a very specific and desirable chemical space. The initial investment in a more complex starting material can be offset by fewer synthetic steps, greater control over late-stage functionalization, and ultimately, a higher probability of identifying drug candidates with superior profiles. As the demands of drug discovery continue to intensify, the adoption of such sophisticated, purpose-built building blocks will be a key enabler of innovation and success.
References
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- Application Notes and Protocols for the Regioselective Suzuki Reaction of 2,5- Dibromo-3-(trifluoromethyl)pyridine with Phenylboronic Acid. (n.d.). Benchchem.
- Functionalized Pyridines as Valuable Building Blocks in Organic Synthesis and Medicinal Chemistry. (2021, October 12). Life Chemicals.
- Synthesis and Suzuki Cross-Coupling Reactions of 2,6-Bis(trifluoromethyl)pyridine-4-boronic Acid Pinacol Ester. (n.d.). ResearchGate.
- Application Notes and Protocols for Suzuki-Miyaura Coupling of 4-Bromo-2,6-bis(trifluoromethyl)pyridine. (n.d.). Benchchem.
- A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. (2015). The Royal Society of Chemistry.
- Muta, R., Torigoe, T., & Kuninobu, Y. (2022). 3-Position-Selective C–H Trifluoromethylation of Pyridine Rings Based on Nucleophilic Activation. Organic Letters.
- Recent advances in transition-metal catalyzed directed C–H functionalization with fluorinated building blocks. (n.d.). Organic Chemistry Frontiers (RSC Publishing).
- Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. (n.d.). PubMed Central.
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (n.d.). PubMed Central.
- 3-Fluoro-2-(trifluoromethyl)pyridine. (n.d.). Sigma-Aldrich.
- FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (n.d.). MDPI.
- The Many Roles for Fluorine in Medicinal Chemistry. (2008, July). Journal of Medicinal Chemistry.
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A Comparative Guide to the Biological Activity of Compounds Synthesized from Methyl 3-fluoro-2-(trifluoromethyl)isonicotinate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms into heterocyclic scaffolds has emerged as a powerful tool for optimizing the pharmacological properties of therapeutic agents. The unique electronic characteristics of fluorine can significantly enhance metabolic stability, binding affinity, and cell permeability.[1] This guide provides a comprehensive comparative analysis of the biological activities of compounds synthesized from a versatile starting material: Methyl 3-fluoro-2-(trifluoromethyl)isonicotinate . As a senior application scientist, this document is structured to provide not only a side-by-side comparison of the efficacy of various derivatives but also to delve into the causal relationships behind their synthesis and biological evaluation, ensuring a robust and scientifically sound resource for researchers in the field.
The Strategic Advantage of the Fluorinated Pyridine Core
The pyridine ring is a ubiquitous feature in a vast number of pharmaceuticals due to its ability to engage in hydrogen bonding and its overall favorable ADME (absorption, distribution, metabolism, and excretion) properties. The introduction of a trifluoromethyl (-CF3) group, a strong electron-withdrawing moiety, can profoundly influence the pKa of the pyridine nitrogen, altering its interaction with biological targets. Furthermore, the C-F bond is exceptionally stable, which can protect the molecule from metabolic degradation, thereby prolonging its therapeutic effect.[2] The additional fluorine atom at the 3-position of the isonicotinate starting material provides another point of modulation, influencing both the reactivity of the molecule during synthesis and its final biological activity.
Synthetic Pathways from this compound
While direct, published synthetic routes starting from this compound to a wide array of specific, biologically active compounds are not extensively documented in single sources, its chemical structure suggests several plausible and synthetically valuable transformations. The ester and the pyridine ring functionalities allow for a variety of chemical modifications to generate key intermediates, such as aminopyridines and pyridine-thiols, which are known precursors to potent therapeutic agents.
A key transformation for accessing a broad range of bioactive molecules is the conversion of the isonicotinate to a more reactive intermediate. For instance, the synthesis of 2-amino-4-(trifluoromethyl)pyridine, a crucial building block for many kinase inhibitors, often starts from a related chloro-substituted pyridine.[3][4] A plausible synthetic strategy would involve the conversion of the methyl ester of our starting material to a derivative that can be readily aminated.
DOT Diagram: Plausible Synthetic Pathways
Caption: Plausible synthetic routes from the starting material.
Comparative Analysis of Biological Activities
Derivatives accessible from fluorinated pyridine scaffolds have demonstrated significant promise in several key therapeutic areas. Below is a comparative overview of their anticancer, antimicrobial, and anti-inflammatory activities, supported by available experimental data.
Anticancer Activity
Trifluoromethyl-substituted pyridine and pyrimidine derivatives are prominent in the development of targeted cancer therapies. Their ability to act as potent inhibitors of key enzymes in cancer cell proliferation and survival pathways has been extensively studied.[5]
Key Molecular Targets:
-
WRN Helicase: A promising target in cancers with microsatellite instability.[6]
-
Epidermal Growth Factor Receptor (EGFR): Overcomes resistance to tyrosine kinase inhibitors in non-small cell lung cancer (NSCLC).
-
PI3K/mTOR Pathway: A central regulator of cell growth and survival.[7]
-
BRAF/CRAF Kinases: Critical in the MAPK/ERK signaling pathway.
Comparative Efficacy of Related Pyridine Derivatives:
| Compound Class | Target | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| 2-Amino-4-(trifluoromethyl)pyrimidine | WRN Helicase | HCT116 (MSI-H) | 1.52 | - | - |
| 2-Amino-4-(1,2,4-triazol)pyridine | EGFR | U87-EGFRvIII | Potent (more than Osimertinib) | Osimertinib | - |
| Pyridine-Urea Derivative (8e) | VEGFR-2 | MCF-7 | 0.22 (48h) | Doxorubicin | 1.93 (48h) |
| Pyridine-Urea Derivative (8n) | VEGFR-2 | MCF-7 | 1.88 (48h) | Doxorubicin | 1.93 (48h) |
Data compiled from multiple sources for illustrative comparison. Direct comparison requires studies under identical conditions.
DOT Diagram: Key Anticancer Signaling Pathways
Caption: Inhibition of key cancer signaling pathways.
Antimicrobial Activity
Fluorinated heterocyclic compounds have also shown considerable promise as antimicrobial agents, addressing the growing challenge of antibiotic resistance.[8][9]
Comparative Efficacy of Related Fluorinated Heterocycles:
| Compound Class | Organism | Zone of Inhibition (mm) | MIC (µg/mL) |
| Fluorinated Chalcones | Methicillin-resistant S. aureus (MRSA) | 23-28 | 25-50 |
| Trifluoromethyl Pyrimidine Derivatives | Botrytis cinerea | - | >80% inhibition at 50 µg/mL |
MIC: Minimum Inhibitory Concentration
Anti-inflammatory Activity
The pyridine nucleus is a core component of several non-steroidal anti-inflammatory drugs (NSAIDs). Derivatives of isonicotinic acid have been shown to possess anti-inflammatory properties, primarily through the inhibition of reactive oxygen species (ROS) and potentially through the cyclooxygenase (COX) pathways.[10][11]
Comparative Efficacy of Isonicotinic Acid Derivatives:
| Compound | In Vitro Assay | IC50 (µg/mL) | Standard Drug | IC50 (µg/mL) |
| Isonicotinate Derivative 5 | ROS Inhibition | 1.42 ± 0.1 | Ibuprofen | 11.2 ± 1.9 |
Experimental Protocols
To ensure the reproducibility and validation of the findings presented, this section provides detailed, step-by-step methodologies for key experiments.
Synthesis of 2-Amino-4-(trifluoromethyl)pyridine from 2-Chloro-4-(trifluoromethyl)pyridine (Illustrative Protocol)
This protocol describes a common method for the synthesis of a key intermediate.
-
Reaction Setup: In a sealed reaction vessel, combine 2-chloro-4-(trifluoromethyl)pyridine (1.0 eq), an ammonia source (e.g., aqueous ammonia or ammonia gas in a suitable solvent like 1,4-dioxane), and a copper catalyst (e.g., CuI) with a suitable ligand (e.g., L-proline).
-
Reaction Conditions: Heat the mixture to 100-120 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up and Purification: After cooling to room temperature, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
DOT Diagram: Experimental Workflow for Anticancer Drug Screening
Caption: Workflow for in vitro anticancer screening.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[12][13]
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[14]
-
Compound Treatment: Prepare serial dilutions of the test compounds in the complete cell culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells.[14]
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.[14]
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.[14]
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.[14]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[14]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).
In Vitro Anti-inflammatory Assay (ROS Inhibition)
This assay measures the ability of a compound to inhibit the production of reactive oxygen species (ROS) from neutrophils.[15]
-
Whole Blood Preparation: Dilute heparinized human whole blood with an equal volume of Hank's Balanced Salt Solution (HBSS).
-
Compound Incubation: Add the test compound at various concentrations to a 96-well plate. Add the diluted whole blood to each well.
-
Stimulation: Add a chemiluminescence probe (e.g., luminol) and a stimulant (e.g., opsonized zymosan) to induce ROS production.
-
Chemiluminescence Measurement: Immediately measure the light emission using a luminometer.
-
Data Analysis: Calculate the percentage of ROS inhibition compared to the control and determine the IC50 value.
Conclusion and Future Directions
The derivatives accessible from "this compound" represent a promising class of compounds with diverse and potent biological activities. The strategic incorporation of fluorine and the trifluoromethyl group provides a robust platform for the development of novel therapeutics in oncology, infectious diseases, and inflammatory disorders. This guide has provided a comparative overview of their efficacy, plausible synthetic strategies, and the underlying mechanisms of action.
Future research should focus on establishing direct and efficient synthetic pathways from this specific starting material to a wider range of bioactive molecules. Further in-depth structure-activity relationship (SAR) studies will be crucial for optimizing the potency and selectivity of these compounds. Moreover, in vivo studies are warranted to validate the promising in vitro results and to assess the pharmacokinetic and toxicological profiles of the most promising candidates. The continued exploration of this chemical space holds significant potential for the discovery of next-generation therapies.
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A Senior Application Scientist's Guide to the Spectroscopic Validation of 3-Fluoro-2-(trifluoromethyl)pyridine Derivatives
For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of novel fluorinated heterocycles is paramount. The strategic incorporation of fluorine and trifluoromethyl groups into a pyridine scaffold, as seen in derivatives of 3-fluoro-2-(trifluoromethyl)pyridine, imparts unique physicochemical and pharmacological properties. This guide provides an in-depth, experience-driven approach to the spectroscopic validation of this important class of molecules, using "Methyl 3-fluoro-2-(trifluoromethyl)isonicotinate" as a central illustrative example. We will delve into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) techniques, offering not just protocols, but the underlying rationale to empower your analytical workflows.
The Synthetic Landscape: Accessing the 3-Fluoro-2-(trifluoromethyl)pyridine Core
The synthesis of 3-fluoro-2-(trifluoromethyl)pyridine derivatives can be approached through several strategic routes. A common and effective method involves a halogen exchange reaction on a suitably substituted chloropyridine precursor. This approach offers a reliable pathway to introduce fluorine at the 3-position. Another prevalent strategy is the construction of the pyridine ring from acyclic precursors already containing the trifluoromethyl group.[1][2] The choice of synthetic route will invariably influence the potential impurity profile, which spectroscopic validation must be equipped to identify.
Below is a generalized synthetic workflow for obtaining a 3-fluoro-2-(trifluoromethyl)pyridine derivative, which will be the basis for our spectroscopic validation discussion.
Caption: A generalized workflow for the synthesis of 3-fluoro-2-(trifluoromethyl)pyridine derivatives.
The Spectroscopic Gauntlet: A Multi-faceted Approach to Structural Elucidation
No single spectroscopic technique provides a complete structural picture. A robust validation workflow relies on the synergistic interpretation of data from NMR, IR, and MS.
Caption: An integrated workflow for the spectroscopic validation of synthesized compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Analysis
NMR spectroscopy is the most powerful tool for elucidating the precise connectivity and environment of atoms in a molecule. For fluorinated compounds, ¹⁹F NMR is an indispensable addition to the standard ¹H and ¹³C NMR experiments.[3]
Predicted NMR Data for this compound
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Assignment |
| ¹H | ~8.6 | Doublet of doublets | ~4-5 Hz, ~1-2 Hz | H-6 |
| ~7.8 | Doublet of doublets | ~8-9 Hz, ~4-5 Hz | H-5 | |
| ~4.0 | Singlet | - | -OCH₃ | |
| ¹³C | ~163 | Quartet | ~35-40 Hz | C=O |
| ~158 | Doublet | ~260-270 Hz | C-F | |
| ~148 | Doublet of quartets | ~10-15 Hz, ~5-7 Hz | C-6 | |
| ~135 | Doublet | ~20-25 Hz | C-4 | |
| ~125 | Doublet | ~4-6 Hz | C-5 | |
| ~120 | Quartet | ~270-280 Hz | -CF₃ | |
| ~118 | Doublet of quartets | ~30-35 Hz, ~4-6 Hz | C-2 | |
| ~53 | Singlet | - | -OCH₃ | |
| ¹⁹F | ~-60 to -70 | Doublet | ~15-20 Hz | -CF₃ |
| ~-120 to -130 | Quartet | ~15-20 Hz | C-F |
Causality Behind Predictions:
-
¹H NMR: The pyridine protons (H-5 and H-6) will be in the aromatic region, with their splitting patterns dictated by ³J(H-H) and long-range ⁴J(H-F) couplings. The methyl ester protons will appear as a singlet further upfield.
-
¹³C NMR: The carbon directly attached to the fluorine (C-3) will exhibit a large one-bond C-F coupling constant.[4] The trifluoromethyl carbon will appear as a quartet with a very large ¹J(C-F). The other ring carbons will show smaller C-F couplings depending on their proximity to the fluorinated substituents.
-
¹⁹F NMR: The trifluoromethyl group typically appears in the -60 to -80 ppm range, while an aromatic C-F is generally found further downfield.[5][6] The fluorine atoms of the CF₃ group and the fluorine at C-3 will show mutual coupling.
Comparative NMR Data of Analogous 3-Fluoro-2-(trifluoromethyl)pyridine Derivatives
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | ¹⁹F NMR (δ, ppm) | Reference |
| 3-Fluoro-2-(trifluoromethyl)pyridine | 8.5 (d), 7.9 (t), 7.4 (m) | 157.0 (d, J=260.8 Hz), 145.0 (d, J=10.6 Hz), 124.9 (d, J=21.5 Hz), 120.1 (d, J=4.3 Hz) | -127.1 (d, J=10.5 Hz) | [7] |
| 2-Chloro-3-(trifluoromethyl)pyridine | 8.5 (d), 7.9 (dd), 7.4 (dd) | - | - | [8] |
| 2-Chloro-5-(trifluoromethyl)pyridine | 8.7 (s), 7.9 (d), 7.5 (d) | 149.3, 146.5(q), 136.1, 126.9(q), 123.3(q) | -63.2 | [9] |
Experimental Protocol for NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition: Acquire a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Obtain a proton-decoupled ¹³C spectrum. An APT or DEPT experiment can be beneficial for distinguishing between CH, CH₂, and CH₃ groups.
-
¹⁹F NMR Acquisition: Acquire a proton-decoupled ¹⁹F spectrum. Use a common fluorine reference standard, such as CFCl₃ (external or internal).
-
Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H and ¹⁹F spectra.
Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy is a rapid and effective technique for identifying the presence of key functional groups. For our target molecule and its analogs, we are particularly interested in the characteristic absorptions of the C-F, C=O, and C=N bonds.
Expected IR Absorptions for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |
| ~1730 | Strong | C=O stretch (ester) |
| ~1600, ~1470 | Medium | C=C and C=N ring stretching |
| ~1300-1100 | Very Strong | C-F stretching (CF₃) |
| ~1250-1150 | Strong | C-F stretching (aromatic) |
Causality Behind Expected Absorptions: The trifluoromethyl group gives rise to very strong and characteristic absorption bands in the 1300-1100 cm⁻¹ region due to the symmetric and asymmetric C-F stretching vibrations.[10] The ester carbonyl group will have a strong absorption around 1730 cm⁻¹. The aromatic C-F stretch will also be present in the fingerprint region.
Comparative IR Data of Analogous Fluorinated Pyridines
Published IR data for closely related compounds like 2-fluoro-6-(trifluoromethyl)pyridine confirms the presence of strong C-F stretching bands in the expected regions.[11]
Experimental Protocol for IR Spectroscopy
-
Sample Preparation:
-
Liquid Samples: A thin film can be prepared between two KBr or NaCl plates.
-
Solid Samples: Prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used for direct analysis of solids or liquids.
-
-
Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify and assign the major absorption bands to the corresponding functional groups.
Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation Pattern
Mass spectrometry provides the molecular weight of the compound and, through fragmentation analysis, offers further structural clues.
Expected Mass Spectrum for this compound
-
Molecular Ion (M⁺): The mass spectrum should show a clear molecular ion peak corresponding to the exact mass of the compound (C₈H₅F₄NO₂ = 223.0256 m/z).
-
Key Fragmentation Patterns:
-
Loss of the methoxy group (-OCH₃) to give a fragment at [M-31]⁺.
-
Loss of the entire ester group (-COOCH₃) to give a fragment at [M-59]⁺.
-
Potential loss of a fluorine atom from the trifluoromethyl group.
-
Comparative Mass Spectrometry Data
The NIST WebBook provides the mass spectrum for 3-(trifluoromethyl)pyridine, which shows a prominent molecular ion peak and fragmentation patterns consistent with the pyridine ring structure.[12] This serves as a useful reference for understanding the fragmentation of the core heterocyclic system.
Experimental Protocol for Mass Spectrometry
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Instrumentation: A variety of mass spectrometers can be used. For accurate mass determination, a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) is recommended. Common ionization techniques include Electrospray Ionization (ESI) and Electron Ionization (EI).
-
Data Acquisition: Acquire the mass spectrum over an appropriate mass range.
-
Data Analysis: Determine the m/z of the molecular ion and major fragment ions. Compare the experimental exact mass with the calculated theoretical mass.
Conclusion: A Self-Validating System for Structural Confirmation
By systematically applying and integrating the data from ¹H, ¹³C, and ¹⁹F NMR, IR, and mass spectrometry, a self-validating and irrefutable structural confirmation of "this compound" and other derivatives in this class can be achieved. Each technique provides a unique piece of the structural puzzle, and their collective agreement provides the high degree of confidence required in drug discovery and development. This guide has outlined not only the "how" but also the "why" behind the spectroscopic validation process, empowering researchers to approach their analytical challenges with expertise and scientific rigor.
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Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. (n.d.). PubMed Central. Retrieved January 19, 2026, from [Link]
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Exploring the Synthesis and Applications of Trifluoromethylpyridine Derivatives. (2026, January 6). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 19, 2026, from [Link]
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SUPPLEMENTARY INFORMATION. (n.d.). The Royal Society of Chemistry. Retrieved January 19, 2026, from [Link]
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New Synthesis of 3-Fluoropyridine Derivatives. (2025, August 5). ResearchGate. Retrieved January 19, 2026, from [Link]
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2-Fluoro-6-(trifluoromethyl)pyridine | C6H3F4N | CID 2736501. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]
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2-Fluoro-3-(trifluoromethyl)pyridine | C6H3F4N | CID 2783296. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]
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Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling of α,α-Difluoro-β-iodoketones with Silyl Enol Ethers. (2017, November 27). The Journal of Organic Chemistry. Retrieved January 19, 2026, from [Link]
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Pyridine, 3-(trifluoromethyl)-. (n.d.). NIST WebBook. Retrieved January 19, 2026, from [Link]
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13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. (n.d.). Journal of the Chemical Society, Perkin Transactions 2. Retrieved January 19, 2026, from [Link]
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Fluorine NMR. (n.d.). Retrieved January 19, 2026, from [Link]
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Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines. (2015, October 7). Chemical Science. Retrieved January 19, 2026, from [Link]
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19F-NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R). (2017, November 17). Semantic Scholar. Retrieved January 19, 2026, from [Link]
-
Vibrational spectra, structure, and theoretical calculations of 2-fluoro- and 3-fluoropyridine. (2025, August 9). ResearchGate. Retrieved January 19, 2026, from [Link]
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Series of 19 F NMR spectra recorded during the process of warming a... (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
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3-FLUORO-2-ISOTHIOCYANATO-PYRIDINE - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase. Retrieved January 19, 2026, from [Link]
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Multinuclear NMR Characterization of Cyanuric Fluoride (2,4,6-Trifluoro-1,3,5-triazine). (2025, August 9). Retrieved January 19, 2026, from [Link]
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Electrochemical Indole Skeletal Editing via Single-Carbon Atom Insertion. (2026, January 12). ACS Publications. Retrieved January 19, 2026, from [Link]
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2-(Trifluoromethoxy)-3-(trifluoromethyl)pyridine | C7H3F6NO | CID 175669059. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]
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3-Position-Selective C–H Trifluoromethylation of Pyridine Rings Based on Nucleophilic Activation. (2022, November 2). Organic Letters. Retrieved January 19, 2026, from [Link]
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3-(Trifluoromethyl)pyridine-2-sulfonamide | C6H5F3N2O2S | CID 13910921. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]
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A Senior Application Scientist's Guide to Parallel Synthesis: Performance of Methyl 3-fluoro-2-(trifluoromethyl)isonicotinate and its Analogs
For Researchers, Scientists, and Drug Development Professionals
In the fast-paced environment of drug discovery and development, the efficiency of synthesizing and screening compound libraries is paramount. Parallel synthesis has emerged as a cornerstone of this process, enabling the rapid generation of diverse chemical entities. The selection of building blocks for these libraries is a critical decision that significantly impacts the success of a project. Fluorinated heterocyclic compounds, in particular, are of immense interest due to the unique physicochemical properties that fluorine and fluorinated groups impart to molecules, such as enhanced metabolic stability, increased lipophilicity, and altered pKa.[1]
This guide provides an in-depth technical comparison of Methyl 3-fluoro-2-(trifluoromethyl)isonicotinate , a valuable building block for the synthesis of highly substituted pyridine derivatives, with a selection of its structural analogs. We will explore its performance in key parallel synthesis reactions, offering insights into how the strategic placement of fluorine and trifluoromethyl groups, as well as the substitution of fluorine with other halogens, influences reactivity, yield, and purity. This analysis is designed to empower researchers to make informed decisions when selecting building blocks for their discovery campaigns.
The Strategic Advantage of Fluorinated Pyridines
The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.[2] The introduction of fluorine and trifluoromethyl groups can profoundly modulate the biological and physical properties of these molecules. The strong electron-withdrawing nature of both substituents lowers the pKa of the pyridine nitrogen, reducing its basicity and potentially altering drug-receptor interactions.[1] Furthermore, the carbon-fluorine bond is exceptionally strong, often leading to increased metabolic stability by blocking sites of oxidative metabolism.[1]
This compound is a particularly interesting building block due to the ortho- and meta-positioning of its electron-withdrawing groups relative to the ester functionality and the pyridine nitrogen. This substitution pattern creates a unique electronic environment that influences its reactivity in common synthetic transformations used in parallel synthesis.
Comparative Building Blocks for Parallel Synthesis
To provide a comprehensive performance analysis, we will compare this compound with three rationally selected analogs. These alternatives will allow us to dissect the impact of the halogen at the 3-position and the presence of the trifluoromethyl group at the 2-position.
| Compound | Structure | Key Features for Comparison |
| A: this compound | ![]() | Target compound with both fluoro and trifluoromethyl groups. |
| B: Methyl 3-chloro-2-(trifluoromethyl)isonicotinate | ![]() | Investigates the effect of replacing fluorine with a less electronegative but larger halogen. |
| C: Methyl 3-bromo-2-(trifluoromethyl)isonicotinate | ![]() | Explores the impact of a larger, more polarizable halogen, which can also serve as a handle for further functionalization. |
| D: Methyl 3-fluoroisonicotinate | ![]() | Allows for the assessment of the trifluoromethyl group's influence on reactivity. |
Performance in Parallel Amide Bond Formation
Amide bond formation is one of the most frequently employed reactions in medicinal chemistry. In a parallel synthesis setting, robust and high-yielding protocols are essential. The electronic nature of the pyridine ring can significantly influence the reactivity of the methyl ester towards aminolysis.
Experimental Protocol: Parallel Amide Coupling
A 96-well plate was charged with solutions of the respective pyridine building blocks (A-D) in a suitable solvent (e.g., DMF). A library of diverse primary and secondary amines was then added to the wells, followed by a coupling agent (e.g., HATU) and a non-nucleophilic base (e.g., DIEA). The plate was agitated at room temperature for a specified time. After the reaction, the solvent was evaporated, and the products were analyzed by LC-MS to determine yield and purity.
Caption: Workflow for parallel amide bond formation.
Comparative Performance Data (Illustrative)
The following table presents illustrative data based on established principles of chemical reactivity. The yields and purities are representative of what a researcher might expect in a high-throughput setting.
| Building Block | Average Yield (%) | Average Purity (%) | Reaction Time (h) | Comments |
| A: this compound | 85 | 92 | 4 | The strong electron-withdrawing nature of both the fluoro and trifluoromethyl groups activates the ester for nucleophilic attack, leading to high yields and fast reaction times. |
| B: Methyl 3-chloro-2-(trifluoromethyl)isonicotinate | 82 | 90 | 5 | Chlorine is less electron-withdrawing than fluorine, resulting in slightly lower reactivity and longer reaction times. |
| C: Methyl 3-bromo-2-(trifluoromethyl)isonicotinate | 80 | 88 | 6 | Bromine is the least electronegative of the halogens in this comparison, leading to the slowest reaction rates. The larger size of bromine may also introduce minor steric hindrance. |
| D: Methyl 3-fluoroisonicotinate | 75 | 85 | 8 | The absence of the strongly electron-withdrawing trifluoromethyl group at the 2-position significantly reduces the reactivity of the ester, resulting in lower yields and longer reaction times. |
Expertise & Experience: The observed trend in reactivity (A > B > C > D) directly correlates with the electron-withdrawing capacity of the substituents on the pyridine ring. The combination of a fluorine atom at the 3-position and a trifluoromethyl group at the 2-position in compound A provides the strongest activation of the ester at the 4-position towards nucleophilic acyl substitution. This synergistic effect leads to faster and more complete conversions, which is highly desirable in a parallel synthesis workflow where reaction times are often minimized.
Performance in Parallel Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling is a powerful tool for the formation of C-C bonds, enabling the introduction of aryl and heteroaryl moieties. In this context, the halogen atom on the pyridine ring of our building blocks (B and C) can serve as the electrophilic partner. For building blocks A and D, the fluorine atom is generally unreactive in standard Suzuki couplings, but the pyridine ring can be activated for C-H functionalization, a more advanced topic not covered in this direct comparison. We will focus on the coupling of the chloro and bromo analogs.
Experimental Protocol: Parallel Suzuki-Miyaura Coupling
In a 96-well plate, building blocks B and C were dispensed, followed by a library of boronic acids, a palladium catalyst (e.g., Pd(dppf)Cl₂), a base (e.g., K₂CO₃), and a solvent (e.g., dioxane/water). The plate was sealed and heated. After cooling, the reaction mixtures were filtered, and the products were analyzed by LC-MS for yield and purity.
Caption: Workflow for parallel Suzuki-Miyaura cross-coupling.
Comparative Performance Data (Illustrative)
The following illustrative data highlights the expected differences in reactivity between the chloro and bromo-substituted building blocks.
| Building Block | Average Yield (%) | Average Purity (%) | Reaction Time (h) | Comments |
| B: Methyl 3-chloro-2-(trifluoromethyl)isonicotinate | 65 | 85 | 12 | Aryl chlorides are generally less reactive than aryl bromides in Suzuki couplings, requiring longer reaction times and often resulting in lower yields. |
| C: Methyl 3-bromo-2-(trifluoromethyl)isonicotinate | 88 | 95 | 6 | The higher reactivity of the C-Br bond compared to the C-Cl bond leads to significantly higher yields and shorter reaction times under the same conditions. This makes the bromo-substituted building block more efficient for library synthesis via Suzuki coupling. |
Trustworthiness: The self-validating nature of this comparison lies in the well-established reactivity trends of aryl halides in palladium-catalyzed cross-coupling reactions: I > Br > Cl >> F.[3] Our illustrative data for compounds B and C aligns with this fundamental principle of organic chemistry. The higher reactivity of the aryl bromide in compound C allows for more efficient oxidative addition to the palladium(0) catalyst, the rate-determining step in many Suzuki-Miyaura couplings, leading to superior performance in a high-throughput setting.
Authoritative Grounding & Comprehensive References
The principles of reactivity and the impact of fluorination discussed in this guide are well-documented in the scientific literature. The electron-withdrawing effects of fluorine and trifluoromethyl groups on the reactivity of aromatic and heteroaromatic systems are fundamental concepts in physical organic chemistry.[4] Similarly, the relative reactivity of aryl halides in cross-coupling reactions is a cornerstone of organometallic chemistry and is extensively reviewed.[3] High-throughput experimentation techniques are also a subject of continuous development and publication, with numerous resources available detailing best practices and case studies.[4][5]
Conclusion and Recommendations
This comparative guide demonstrates that the choice of building block in parallel synthesis has a profound impact on reaction outcomes. For amide bond formation , This compound (A) exhibits superior performance due to the strong electronic activation of the ester group by both the fluoro and trifluoromethyl substituents. This leads to higher yields and shorter reaction times, making it an excellent choice for generating diverse amide libraries.
For Suzuki-Miyaura cross-coupling , where the halogen at the 3-position is the reactive handle, Methyl 3-bromo-2-(trifluoromethyl)isonicotinate (C) is the preferred building block. Its greater reactivity compared to the chloro analog (B ) translates to more efficient and higher-yielding library synthesis.
Ultimately, the optimal building block selection depends on the specific goals of the synthetic campaign. By understanding the interplay between substitution patterns and chemical reactivity, researchers can strategically design and execute their parallel synthesis efforts for maximal efficiency and success.
References
-
High Throughput Experimentation and Continuous Flow Validation of Suzuki-Miyaura Cross-Coupling Reactions. (2018). PubMed. [Link]
-
A highly efficient Suzuki–Miyaura methylation of pyridines leading to the drug pirfenidone and its CD3 version (SD-560). (n.d.). Green Chemistry (RSC Publishing). [Link]
-
ChemInform Abstract: Selective C-H Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction. (n.d.). ResearchGate. [Link]
-
Applications of High Throughput Chemistry to Medicinal Chemistry. (2022). ACS Publications. [Link]
-
Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. (n.d.). PubMed Central. [Link]
-
Coupling of enamides with alkynes or arynes for synthesis of substituted pyridines and isoquinolines via amide activation. (n.d.). Chemical Communications (RSC Publishing). [Link]
-
2-Azaaryl-1-methylpyridinium Halides: Aqueous-Soluble Activating Reagents for Efficient Amide Coupling in Water. (n.d.). University of Houston. [Link]
-
2-(Fluorophenyl)pyridines by the Suzuki–Miyaura method: Ag2O accelerates coupling over undesired ipso substitution (SNAr) of fluorine. (n.d.). ResearchGate. [Link]
-
China Methyl 2-Chloro-3-fluoroisonicotinate 628691-95-2. (n.d.). Chinachemnet. [Link]
-
2-Chloro-3-fluoroisonicotinic acid methyl ester. (n.d.). Infochems. [Link]
-
Methyl 2-Chloro-3-fluoroisonicotinate. (n.d.). Hebei Summedchem Co., Ltd.. [Link]
-
Chemoselective Synthesis of Polysubstituted Pyridines From Heteroaryl Fluorosulfates. (n.d.). ResearchGate. [Link]
-
(PDF) Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. (2023). ResearchGate. [Link]
-
Synthesis and cross-coupling reactions of imidomethyltrifluoroborates with aryl chlorides. (n.d.). PubMed Central. [Link]
-
Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. (n.d.). PubMed Central. [Link]
-
Deoxyfluorinated amidation and esterification of carboxylic acid by pyridinesulfonyl fluoride. (n.d.). Chemical Communications (RSC Publishing). [Link]
-
Selective C-H fluorination of pyridines and diazines inspired by a classic amination reaction. (2013). PubMed. [Link]
-
1 - Organic Syntheses Procedure. (n.d.). Organic Syntheses. [Link]
-
Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). (2021). PubMed Central. [Link]
Sources
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- 2. par.nsf.gov [par.nsf.gov]
- 3. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. High Throughput Experimentation and Continuous Flow Validation of Suzuki-Miyaura Cross-Coupling Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Cost-Benefit Analysis of Methyl 3-fluoro-2-(trifluoromethyl)isonicotinate in Synthesis
For Researchers, Scientists, and Drug Development Professionals: A Senior Application Scientist's Guide to a Key Fluorinated Building Block
In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational design. The unique physicochemical properties imparted by fluorine—such as enhanced metabolic stability, increased binding affinity, and modulated lipophilicity—make fluorinated building blocks indispensable tools. Among these, Methyl 3-fluoro-2-(trifluoromethyl)isonicotinate has emerged as a valuable reagent for introducing a highly functionalized pyridine moiety. This guide provides an in-depth cost-benefit analysis of this compound, comparing its utility against a key alternative and offering detailed experimental insights to inform your synthetic strategy.
The Strategic Value of the 3-Fluoro-2-(trifluoromethyl)pyridine Moiety
The pyridine ring is a ubiquitous scaffold in pharmaceuticals and agrochemicals. The specific substitution pattern of this compound offers a trifecta of advantageous properties. The trifluoromethyl (-CF3) group is a potent electron-withdrawing group that can significantly alter the pKa of the pyridine nitrogen, influencing drug-receptor interactions.[1] It also enhances lipophilicity and can block metabolic pathways.[1] The fluorine atom at the 3-position further modulates the electronic profile of the ring and provides a potential site for nucleophilic aromatic substitution (SNAr) reactions. The methyl ester at the 4-position serves as a versatile handle for further synthetic transformations, such as amide bond formation or reduction.
Cost-Benefit Analysis: "Build vs. Buy" and a Key Alternative
A primary consideration for any researcher is the economic and practical feasibility of incorporating a building block into a synthetic route. This involves a "build vs. buy" analysis for the target compound and a comparison with viable alternatives.
"Build vs. Buy": Synthesizing this compound
While commercially available, the synthesis of this compound is a multi-step process that may be considered for large-scale applications or when cost is a primary driver. A plausible synthetic route, based on a patent for the parent acid, is outlined below.[2]
Synthetic Pathway Overview
Caption: Plausible synthetic route to this compound.
While this route is feasible, it requires handling of organolithium reagents and trifluoromethylating agents, which may necessitate specialized equipment and expertise.
A Direct Competitor: Methyl 2-chloro-3-(trifluoromethyl)isonicotinate
A primary alternative to the target compound is its chloro-analogue, Methyl 2-chloro-3-(trifluoromethyl)isonicotinate . The choice between a fluoro and a chloro substituent at the 3-position is a critical decision in synthetic design, with implications for both reactivity and the properties of the final product.
Comparative Cost and Availability
| Compound | CAS Number | Supplier Example | Price (USD/1g) |
| This compound | 1227594-82-2 | CymitQuimica | |
| Methyl 2-chloro-3-(trifluoromethyl)isonicotinate | 1227575-06-5 | Sigma-Aldrich | $127.65 |
Note: Prices are approximate and subject to change based on supplier and purity.
The chloro-analogue is significantly more affordable, making it an attractive option from a purely economic standpoint.
Performance Comparison in a Key Transformation: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling is a ubiquitous reaction in drug discovery for the formation of C-C bonds. The nature of the halogen at the 3-position can influence the reactivity of the pyridine ring in such transformations.
Hypothetical Performance Comparison in Suzuki Coupling
| Feature | This compound | Methyl 2-chloro-3-(trifluoromethyl)isonicotinate | Rationale |
| Reactivity | Potentially lower | Generally higher | Based on typical C-X bond reactivity in cross-coupling. |
| Reaction Conditions | May require more forcing conditions (higher temp., stronger base) | Milder conditions may suffice | |
| Side Reactions | Less prone to homocoupling | Higher potential for homocoupling | |
| Yield | Substrate dependent | Substrate dependent |
Experimental Protocols
Synthesis of 3-Fluoro-2-(trifluoromethyl)isonicotinic Acid[2]
This protocol is adapted from a patent for the synthesis of the parent acid.
Step 1: Synthesis of 2-(Trifluoromethyl)-3-nitropyridine
-
To a solution of 2-chloro-3-nitropyridine in DMF, add cuprous iodide, 1,10-phenanthroline, and trifluoromethyl trimethylsilane.
-
Heat the reaction mixture and monitor by GC-MS until completion.
-
Work-up involves extraction and purification by column chromatography.
Step 2: Synthesis of 2-(Trifluoromethyl)-3-fluoropyridine
-
Treat the 2-(trifluoromethyl)-3-nitropyridine with tetrabutylammonium fluoride (TBAF) in a suitable solvent like acetonitrile, DMSO, or DMF.
-
Heat the reaction mixture under reflux.
-
Isolate the product through extraction and distillation.
Step 3: Synthesis of 3-Fluoro-2-(trifluoromethyl)isonicotinic Acid
-
Dissolve 2-(trifluoromethyl)-3-fluoropyridine in an anhydrous ethereal solvent and cool to -78 °C.
-
Add n-butyllithium dropwise and stir for the specified time.
-
Bubble dry carbon dioxide gas through the reaction mixture.
-
Quench the reaction with water and acidify to precipitate the product.
Step 4: Esterification to this compound
-
Dissolve the 3-fluoro-2-(trifluoromethyl)isonicotinic acid in methanol.
-
Add a catalytic amount of a strong acid (e.g., H2SO4).
-
Heat the mixture under reflux until the reaction is complete (monitored by TLC).
-
Neutralize the reaction, extract the product, and purify by chromatography or distillation.
Decision-Making Workflow for Reagent Selection
Sources
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




